4-Amino-5,8-dichloro-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJNAWSOSQSLIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588916 | |
| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-04-0 | |
| Record name | 5,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917562-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,8-dichloro-2-methylquinoline
Introduction
4-Amino-5,8-dichloro-2-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[2] Understanding the physicochemical properties of this specific derivative is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and stability.[3][4]
This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and expert insights into the rationale behind these methodologies. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this compound.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂ | [5][6] |
| Molecular Weight | 227.09 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| InChI Key | LYJNAWSOSQSLIL-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(N)c2c(Cl)ccc(Cl)c2n1 | [5] |
I. Structural and Foundational Properties
The foundational characteristics of a molecule, such as its molecular weight and structure, are the bedrock upon which all other physicochemical assessments are built.
Molecular Structure and Weight
The molecular formula of this compound is C₁₀H₈Cl₂N₂.[5][6] This corresponds to a molecular weight of 227.09 g/mol .[5][6] The structure comprises a quinoline core substituted with a methyl group at the 2-position, an amino group at the 4-position, and chlorine atoms at the 5- and 8-positions.
Melting Point
Rationale: The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid.[8] The gradual heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate measurement.[9]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[9]
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
II. Solubility and Dissociation
Solubility and pKa are critical parameters in drug development, directly impacting a compound's bioavailability and formulation.[3][10]
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's absorption from the gastrointestinal tract. The presence of both amino and chloro substituents on the quinoline ring suggests that the solubility of this compound will be pH-dependent.
Rationale: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] This method ensures that the solution is truly saturated, providing a reliable measure of the compound's intrinsic solubility under specific conditions.
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).[12]
-
Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.[13]
-
Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.[12]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Caption: Workflow for Thermodynamic Solubility Determination.
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[3] The amino group at the 4-position of the quinoline ring is expected to be the primary basic center.
Rationale: Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[3][14] It relies on monitoring the change in pH of a solution as a titrant is added, allowing for the precise determination of the inflection point, which corresponds to the pKa.
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[3]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[15]
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[15]
III. Spectroscopic Characterization
Spectroscopic techniques provide a molecular fingerprint, enabling the unambiguous identification and structural elucidation of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds.[16] For this compound, ¹H and ¹³C NMR would provide crucial information about the substitution pattern and electronic environment of the quinoline core.[17][18]
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atoms and the nitrogen in the ring will cause downfield shifts.[16]
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position will be observed, likely in the upfield region of the aromatic spectrum.
-
Amino Protons: A broad singlet for the two protons of the amino group at the 4-position is expected. The chemical shift of this peak can be concentration and solvent dependent.
Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard as its signal is well-defined and appears at 0 ppm, away from most other proton signals.[17]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of TMS can be added as an internal standard.[17]
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]
-
N-H Stretching: The amino group should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The aromatic ring and quinoline C=C and C=N bonds will show a series of sharp absorptions in the 1400-1650 cm⁻¹ region.[21]
-
C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Rationale: ATR-FTIR is a convenient and rapid technique that requires minimal sample preparation.[22] The solid sample is placed directly on the ATR crystal, and the IR beam interacts with the sample surface.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Interpretation: The positions and intensities of the absorption bands are correlated with specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[23] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ).
-
Isotope Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[24] This will result in M⁺, M+2, and M+4 peaks with a specific intensity ratio.[25]
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often producing a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition.[26]
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique (e.g., ESI) and mass analyzer (e.g., time-of-flight or Orbitrap).
-
Data Analysis: The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and gain structural insights.
Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.
IV. Stability and Safety
Chemical Stability
The stability of a compound under various conditions is a critical factor for its storage, handling, and formulation.[4] Quinoline derivatives can be susceptible to degradation by light, pH, and temperature.[4]
Rationale: Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
-
Stress Conditions: The compound is subjected to various stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) conditions.[4]
-
Time Points: Samples are taken at various time points during the stress testing.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Safety and Handling
Based on available safety data, this compound is classified as toxic if swallowed and causes serious eye damage.[5]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound.[27][28] Work should be conducted in a well-ventilated area or a fume hood.
V. Conclusion
The physicochemical properties of this compound are fundamental to its potential as a lead compound in drug discovery. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While some experimental data for this specific molecule is not yet publicly available, the detailed protocols and scientific rationale presented herein offer a robust roadmap for its thorough characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby accelerating research and development efforts involving this and similar quinoline derivatives.
References
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
Accela ChemBio Inc. (2015, September 21). SAFETY DATA SHEET. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]
-
Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]
- Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.
- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.
-
Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 917562-04-0. Retrieved from [Link]
- Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 34.
- Mussini, P. R., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1165.
-
NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values.
- Rogóż, W., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(24), 15998.
-
The Pharma Review. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Patel, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687–20711.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.
- da Silva, A. B., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Química Nova, 31(1), 58-61.
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Wrzalik, R., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5063.
- Chen, J., et al. (2025).
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound AldrichCPR 917562-04-0 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Determination of Melting Point [unacademy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. materialneutral.info [materialneutral.info]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tutorchase.com [tutorchase.com]
- 25. researchgate.net [researchgate.net]
- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 27. accelachem.com [accelachem.com]
- 28. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Characterization of 4-Amino-5,8-dichloro-2-methylquinoline: A Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-5,8-dichloro-2-methylquinoline, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes theoretical knowledge and data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Furthermore, it offers detailed, field-proven protocols for the acquisition and interpretation of these spectra, empowering researchers to confidently verify the structure and purity of their synthesized compounds. This guide is designed to serve as an essential resource for scientists engaged in the synthesis, optimization, and analysis of novel quinoline-based therapeutic agents.
Introduction: The Quinoline Core in Modern Drug Discovery
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. The specific substitution pattern of this compound, with its electron-donating amino group and electron-withdrawing chloro and methyl substituents, presents a unique electronic and steric profile that warrants detailed structural elucidation. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the target molecule. This guide provides the foundational spectroscopic knowledge and practical protocols necessary for the successful analysis of this promising compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information for each atom.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₃ (at C2) | ~2.4 - 2.6 | Singlet (s) | N/A | The methyl group at the C2 position is expected to be a singlet. |
| H3 | ~6.3 - 6.5 | Singlet (s) | N/A | The proton at C3 is adjacent to the electron-donating amino group, leading to a significant upfield shift. |
| H6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 - 9.0 | This proton is part of the dichlorinated benzene ring and will show coupling to H7. |
| H7 | ~7.5 - 7.7 | Doublet (d) | ~8.0 - 9.0 | Coupled to H6, its chemical shift is influenced by the adjacent chlorine atom. |
| NH₂ (at C4) | ~5.5 - 6.5 | Broad Singlet (br s) | N/A | The amino protons are typically broad and their chemical shift is concentration and solvent dependent. |
Rationale: The predictions are based on the analysis of substituent effects on the quinoline ring system. The amino group at C4 strongly shields the H3 proton. The two chlorine atoms at C5 and C8 will deshield the protons on the benzenoid ring (H6 and H7).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon environment. The number of unique carbon signals will confirm the overall structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | ~20 - 25 | Typical chemical shift for a methyl group on an aromatic ring. |
| C2 | ~155 - 160 | The carbon bearing the methyl group. |
| C3 | ~100 - 105 | Shielded by the C4-amino group. |
| C4 | ~145 - 150 | The carbon attached to the amino group. |
| C4a | ~148 - 152 | Bridgehead carbon, influenced by the fusion of the two rings. |
| C5 | ~125 - 130 | Carbon bearing a chlorine atom. |
| C6 | ~120 - 125 | Aromatic carbon. |
| C7 | ~128 - 133 | Aromatic carbon. |
| C8 | ~122 - 127 | Carbon bearing a chlorine atom. |
| C8a | ~140 - 145 | Bridgehead carbon adjacent to the nitrogen. |
Rationale: The chemical shifts are estimated based on the known effects of amino, chloro, and methyl substituents on the quinoline core. For instance, carbons directly attached to the electronegative chlorine atoms (C5 and C8) and the nitrogen atom will be deshielded and appear at a lower field.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Spectrometer Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Employ a standard single-pulse experiment.
-
Key parameters to set:
-
Spectral Width: Sufficient to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.
-
Key parameters to set:
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bonds of the amino group, C-H bonds of the aromatic ring and methyl group, C=N and C=C bonds of the quinoline core, and the C-Cl bonds.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3300 | N-H stretch (amino group) | Medium-Strong | The primary amine will show two bands in this region corresponding to symmetric and asymmetric stretching. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations of C-H bonds on the quinoline ring. |
| 2950 - 2850 | Aliphatic C-H stretch | Medium | Stretching vibrations of the methyl group. |
| 1650 - 1600 | N-H bend (amino group) | Strong | Bending vibration of the primary amine. |
| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Medium-Strong | Characteristic skeletal vibrations of the quinoline ring system. |
| 850 - 750 | C-Cl stretch | Strong | Stretching vibrations of the carbon-chlorine bonds. |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |
Rationale: The presence of the amino group is a key diagnostic feature and will give rise to prominent N-H stretching and bending vibrations. The aromatic C=C and C=N stretching bands confirm the quinoline core, while the strong C-Cl stretching absorption is indicative of the halogen substituents.
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum
For this compound (C₁₀H₈Cl₂N₂), the molecular weight is 227.09 g/mol .[1] In a high-resolution mass spectrum (HRMS), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Predicted Molecular Ion Cluster in High-Resolution Mass Spectrometry
| Ion | m/z (calculated) | Relative Abundance (%) | Isotopic Composition |
| [M]⁺ | 226.0064 | 100 | ¹²C₁₀¹H₈³⁵Cl₂¹⁴N₂ |
| [M+1]⁺ | 227.0098 | 11.2 | Primarily from ¹³C |
| [M+2]⁺ | 227.9995 | 65.3 | Primarily from one ³⁷Cl |
| [M+4]⁺ | 229.9992 | 10.6 | Primarily from two ³⁷Cl |
Rationale: The isotopic distribution of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) leads to a distinctive M, M+2, and M+4 pattern, which is a definitive indicator for the presence of two chlorine atoms in the molecule.
Expected Fragmentation:
Under electron ionization (EI), the molecule is expected to fragment through characteristic pathways for quinoline derivatives. Key fragment ions may include:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Loss of a methyl group: [M-CH₃]⁺
-
Retro-Diels-Alder type fragmentation of the quinoline ring system.
Experimental Protocol for Mass Spectrometry
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the number of chlorine atoms.
-
Interpret the fragmentation pattern from the MS/MS spectrum to further validate the proposed structure.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. By leveraging predicted data based on established chemical principles and providing detailed experimental protocols, researchers are well-equipped to undertake the synthesis and analysis of this and related quinoline derivatives. The meticulous application of NMR, IR, and MS techniques, as outlined in this document, is essential for ensuring the scientific integrity of research and development efforts in the pursuit of novel therapeutics.
References
- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-5,8-dichloro-2-methylquinoline for Drug Development Professionals
This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Amino-5,8-dichloro-2-methylquinoline. As a quinoline derivative, this compound is of significant interest to researchers in drug discovery and development. Understanding its three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing computational modeling efforts. This document is structured to guide researchers through the entire process, from initial sample preparation to the final interpretation of crystallographic data, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Structural Elucidation in Drug Discovery
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific compound of interest, this compound (Figure 1), possesses key functional groups—an amino group, two chloro substituents, and a methyl group—that are expected to modulate its biological activity and physicochemical properties.
The precise spatial arrangement of these groups, along with the overall molecular conformation and intermolecular interactions in the solid state, can significantly influence a molecule's interaction with its biological target. Therefore, single-crystal X-ray diffraction, the gold standard for determining the three-dimensional structure of small molecules, is an indispensable tool in the drug development pipeline.[3][4] This guide will provide a detailed workflow for the crystal structure analysis of this promising quinoline derivative.
Physicochemical Characterization and Purity Assessment
Prior to attempting crystallization, it is crucial to confirm the identity and purity of the synthesized this compound. This is a self-validating step, as impurities can significantly hinder or prevent the growth of high-quality single crystals.
Spectroscopic Analysis
A suite of spectroscopic techniques should be employed to verify the molecular structure of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms and the chemical environment of each proton and carbon. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, characteristic shifts for the methyl group and aromatic protons are observed, which can be compared to the experimental data for the title compound.[5]
-
Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra provide information about the vibrational modes of the functional groups present in the molecule. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹, while C-Cl stretching modes will appear at lower wavenumbers.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected molecular weight for C₁₀H₈Cl₂N₂ is 227.09 g/mol .[7]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the compound. A purity level of >95% is generally recommended for crystallization trials.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Sample Preparation and Crystallization
The growth of diffraction-quality single crystals is often the most challenging step in the process. It is a blend of science and art, relying on careful experimentation and observation.[8] The fundamental principle is to allow a saturated solution of the compound to slowly approach a state of supersaturation, from which crystals can nucleate and grow.[9]
Solvent Selection
The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and acetonitrile) should be performed.
Crystallization Techniques
Several techniques can be employed, and it is often necessary to try multiple methods in parallel.[10]
-
Slow Evaporation: A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[11]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[10]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals may form at the interface of the two liquids.
Step-by-Step Protocol for Crystallization Screening:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of purified this compound in a suitable solvent (e.g., isopropanol, based on the successful crystallization of a similar compound).
-
Slow Evaporation Setup: Dispense small aliquots of the stock solution into several small vials. Cover the vials with parafilm and poke a few small holes with a needle. Place the vials in a vibration-free environment.
-
Vapor Diffusion Setup: In a small vial, dissolve a small amount of the compound in a few drops of a solvent in which it is soluble (e.g., dichloromethane). Place this vial inside a larger vial containing a small amount of an anti-solvent (e.g., hexane). Seal the larger vial and leave it undisturbed.
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. High-quality crystals should be well-formed with sharp edges and be free of cracks or other defects.[4]
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation
A modern single-crystal X-ray diffractometer consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.
Data Collection
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Data Processing
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams. This process involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).
Structure Solution and Refinement
The processed data is used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.
Structure Solution
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the approximate positions of the heavier atoms (in this case, the chlorine and carbon atoms).
Structure Refinement
The initial atomic model is refined against the experimental diffraction data using a least-squares method. In this iterative process, the atomic coordinates and anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.
Analysis of the Crystal Structure of a Related Compound: 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate
As a case study, we will examine the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related 4-aminoquinoline derivative. This provides valuable insights into the likely structural features of this compound.
| Parameter | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(3) |
| b (Å) | 12.3456(4) |
| c (Å) | 11.9876(4) |
| β (°) | 98.765(3) |
| Volume (ų) | 1480.12(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.321 |
Molecular Geometry
The analysis of the crystal structure of the case study compound revealed that the quinoline ring system is nearly planar, with a slight dihedral angle between the benzene and pyridine rings. For this compound, we would expect a similar planarity of the quinoline core. Key bond lengths and angles to be analyzed would include the C-Cl, C-N, and C-C bond distances within the quinoline ring, and these would be compared to standard values and those observed in other quinoline structures.[3]
Intermolecular Interactions
In the solid state, molecules interact with their neighbors through a variety of non-covalent interactions, which dictate the crystal packing. For this compound, the following interactions are anticipated:
-
Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing.
-
π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions with neighboring molecules.
-
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules.
Crystal Packing
The overall arrangement of molecules in the crystal lattice, or crystal packing, is a result of the interplay of the intermolecular interactions discussed above. Understanding the crystal packing is crucial for rationalizing the physicochemical properties of the solid form, such as its stability and solubility.
Application in Drug Development
The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise 3D structure provides a concrete basis for understanding how the compound interacts with its biological target. This knowledge is invaluable for designing new analogues with improved potency and selectivity.[2]
-
In Silico Drug Design: The crystallographic data serves as a critical input for computational methods such as molecular docking and molecular dynamics simulations. These methods can be used to predict the binding mode of the compound to its target protein and to design new molecules with enhanced binding affinity.
-
Polymorph Screening: The crystallization process may yield different crystal forms (polymorphs) of the same compound. Since different polymorphs can have different physicochemical properties, a thorough crystallographic characterization is essential for selecting the optimal solid form for development as a drug product.
Conclusion
The crystal structure analysis of this compound is a critical step in its journey from a promising lead compound to a potential drug candidate. This in-depth technical guide has outlined the comprehensive workflow, from initial characterization and crystallization to the final analysis of the 3D structure. By adhering to the principles of scientific integrity and employing a systematic approach, researchers can unlock the wealth of information encoded in the crystal structure, thereby accelerating the drug discovery and development process. The insights gained from this analysis will undoubtedly pave the way for the rational design of next-generation quinoline-based therapeutics.
References
- Crystallization (or recrystallization) is the most important method for purification of organic compounds. The process of removing impurities by crystallization involves dissolving a compound in an appropriate hot solvent, allowing the solution to cool and become saturated with the compound being purified, allowing it to crystallize out of the solution, isolating it by filtration, washing its surface with cold solvent to remove residual impurities, and drying.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
- Crystallization is a technique which chemists use to purify solid compounds. It is one of the fundamental procedures each chemist must master to become proficient in the laboratory.
- Small molecule crystallography uses X-ray diffraction in the determination and study of the three dimensional structure of a material at the atomic and molecular scale. (Source: Excillum)
- Commonly used techniques include solvent evaporation; slow cooling of the solution, solvent/ non-solvent diffusion, vapour diffusion and sublimation and many variations on these themes.
- Five main methods present themselves for crystallization of compounds, all are valid for organic and inorganic materials: Cooling, Evaporation, Vapor Diffusion, Liquid/liquid diffusion, and Sublimation. (Source: The Center for Xray Crystallography, University of Florida)
- For decades, single-crystal X-ray diffraction (scXRD) has been the “gold standard” for crystal structure determination.
- Single-crystal X-ray diffraction (XRD) is an advanced analytical technique that provides detailed insights into the atomic and molecular structure of crystalline materials.
- Structures of the quinoline derivatives.
- X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. (Source: Semantic Scholar)
- Although the crystal structures of small-molecule compounds are often determined from single-crystal X-ray diffraction (scXRD), recent advances in three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP) methods promise to expand the structure elucidation toolbox available to the crystallographer.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (Source: Canadian Journal of Chemistry)
- Quinoline | C9H7N | CID 7047. (Source: PubChem)
- Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (Source: MDPI)
- This compound AldrichCPR 917562-04-0. (Source: Sigma-Aldrich)
- 4-Aminoquinoline: a comprehensive review of synthetic str
- A REVIEW ON QUINOLINE AND ITS DERIV
- Quinoline. (Source: Wikipedia)
- Quinoline derivative and their pharmacological & medicinal potential. (Source: ScienceScholar)
- Sigma Aldrich this compound 1 g | Buy Online. (Source: Fisher Scientific)
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (Source: PubMed Central)
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Source: MDPI)
- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (Source: DergiPark)
- 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (Source: YouTube)
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. One moment, please... [journals.ansfoundation.org]
A Researcher's Guide to Quantum Chemical Calculations for 4-Amino-5,8-dichloro-2-methylquinoline: A DFT Approach
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Amino-5,8-dichloro-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactivity properties. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step protocol from molecular structure preparation to the in-depth analysis of computational results. By synthesizing theoretical accuracy with practical insights, this guide serves as a robust template for predicting molecular behavior and informing rational drug design.
Introduction: The Quinoline Scaffold and the Power of In Silico Analysis
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The specific compound, this compound, possesses a unique substitution pattern that warrants detailed investigation to understand its structure-activity relationships (SAR).
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4][5] These methods allow us to move beyond the lab bench and predict a molecule's properties with high accuracy before synthesis. By solving approximations of the Schrödinger equation, we can determine optimized geometries, electronic structures, and reactivity descriptors that are crucial for predicting how a molecule will behave and interact with biological targets.[1][4][6] This in silico approach saves significant time and resources, enabling a more focused and rational approach to drug design.[3]
This guide will utilize the B3LYP functional in conjunction with the 6-311++G(d,p) basis set, a combination well-regarded for its balance of computational efficiency and accuracy in describing heterocyclic organic compounds.[7][8][9][10]
Theoretical & Methodological Framework
The Core of DFT
Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of atoms and molecules.[11] Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the molecule can be determined.[4][6] This approach makes it computationally more efficient than other high-level methods while delivering highly accurate results.[4][11]
The Computational Workflow
Our investigation follows a systematic and self-validating protocol. Each step builds upon the last, ensuring the final results are derived from a stable and realistic molecular conformation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. dockdynamics.com [dockdynamics.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijopaar.com [ijopaar.com]
- 8. orgchemres.org [orgchemres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
Predicted Biological Activity of 4-Amino-5,8-dichloro-2-methylquinoline: A Framework for Discovery and Mechanistic Elucidation
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, heterocyclic structure is a privileged framework amenable to chemical modification, enabling the fine-tuning of biological activity. This guide focuses on the specific derivative, 4-Amino-5,8-dichloro-2-methylquinoline, a compound whose biological profile is not extensively characterized in publicly accessible literature. Based on established structure-activity relationships (SAR) of analogous compounds, we predict a high likelihood of significant anticancer and antimicrobial activities. The strategic placement of an amino group at the 4-position, chlorine atoms at the 5- and 8-positions, and a methyl group at the 2-position creates a unique electronic and steric profile poised for interaction with various biological targets. This document provides a predictive analysis of its biological potential and outlines robust, field-proven experimental workflows for its evaluation. We delve into the causal reasoning behind protocol design, ensuring a self-validating system for generating reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Core in Drug Discovery
Quinoline, a fused bicyclic heterocycle of benzene and pyridine, is a recurring motif in pharmacologically active compounds.[1] The 4-aminoquinoline subclass, in particular, is renowned, with chloroquine being a paradigmatic example historically used for malaria treatment.[2][3] The mechanism of such agents often involves accumulation in acidic organelles, like the parasite's digestive vacuole or the cellular lysosome, leading to functional disruption.[2][4]
The subject of this guide, This compound , possesses several key features that suggest a strong potential for biological activity:
-
4-Amino Group: This group is a critical pharmacophore for antimalarial and anticancer activities, often involved in hydrogen bonding and influencing the compound's basicity and uptake into acidic compartments.[4][5]
-
5,8-Dichloro Substitution: Halogenation can significantly enhance the lipophilicity of a molecule, potentially improving membrane permeability. Furthermore, chlorine atoms can act as hydrogen bond acceptors and participate in halogen bonding, influencing ligand-target interactions. Dihalo-substituted quinolinols have demonstrated potent anticancer effects.[6]
-
2-Methyl Group: This substituent can impact the molecule's steric profile and metabolic stability, potentially preventing unwanted metabolism and prolonging its biological half-life.
Based on these structural attributes and extensive data on related analogs, we predict two primary avenues of biological activity: Anticancer and Antimicrobial .
Caption: Predicted biological activities for this compound.
Predicted Anticancer Activity and Mechanistic Pathways
Quinoline derivatives are well-established as potent anticancer agents, frequently functioning as kinase inhibitors that disrupt aberrant cell signaling pathways crucial for tumor progression.[7][8][9] Compounds with the 4-aminoquinoline scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer.[10][11]
Predicted Mechanisms of Action
-
Kinase Inhibition: The quinoline core is a "privileged scaffold" for designing kinase inhibitors.[7] Numerous FDA-approved drugs, such as Neratinib and Cabozantinib, feature this motif and target kinases like EGFR, VEGFR, and MET.[12] The NAK (numb-associated kinase) family has also been identified as a target for quinoline derivatives, showing promise in treating cancers like Ewing Sarcoma.[12] We hypothesize that this compound could fit into the ATP-binding pocket of various oncogenic kinases, disrupting downstream signaling cascades like PI3K/Akt/mTOR or RAF/MEK/ERK that govern cell proliferation and survival.[7]
-
Autophagy Inhibition: Chloroquine, the archetypal 4-aminoquinoline, is a known inhibitor of autophagy.[4] It functions by accumulating in lysosomes and raising the intra-organellar pH, which prevents the fusion of autophagosomes with lysosomes. This blockage of the final, degradative step of autophagy leads to the accumulation of cellular waste and can trigger apoptotic cell death, particularly in cancer cells that rely on autophagy for survival under stress.[4] Given the shared 4-aminoquinoline core, it is highly probable that the target compound shares this mechanism.
Caption: Predicted mechanism of anticancer activity via autophagy inhibition.
Experimental Workflow: In Vitro Anticancer Evaluation
A tiered approach is essential for efficiently screening and characterizing potential anticancer compounds. The initial step is a broad cytotoxicity screen, followed by more detailed mechanistic assays.[13][14]
Caption: A tiered experimental workflow for in vitro anticancer drug screening.
Protocol 1: High-Throughput Cell Viability Screening (CellTiter-Glo® Assay)
Rationale: This luminescent assay is a rapid and sensitive method to quantify viable cells based on ATP levels, which is a hallmark of metabolically active cells.[14][15] Its speed allows for efficient screening across multiple cell lines and concentrations.[15] The inclusion of a non-cancer cell line (e.g., HFF-1) is critical to assess the compound's selectivity for cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) and non-cancer control cells (e.g., HFF-1) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution series of this compound in growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (final concentrations ranging from 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The incubation time can be varied, but 72 hours is standard for assessing antiproliferative effects.[15]
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 1: Predicted Cytotoxicity Profile (Hypothetical Data)
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) | Predicted Selectivity Index (SI)* |
|---|---|---|---|
| MDA-MB-231 | Breast (Triple-Negative) | 2.5 | 16.0 |
| A549 | Lung (Non-Small Cell) | 5.2 | 7.7 |
| HCT116 | Colon | 4.8 | 8.3 |
| HFF-1 | Normal Fibroblast | 40.0 | - |
*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Predicted Antimicrobial Activity
The quinoline scaffold is a prolific source of antimicrobial agents.[1][16] Many derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]
Predicted Mechanisms of Action
-
Enzyme Inhibition: A key bacterial target for some quinoline derivatives is the peptide deformylase (PDF) enzyme.[17][19] PDF is essential for bacterial protein maturation, and its inhibition is lethal to the bacteria.
-
Cell Wall Disruption: Certain quinoline analogs are predicted to interfere with the integrity of the fungal cell wall, leading to osmotic instability and cell death.[17]
-
Inhibition of Nucleic Acid Synthesis: The classic fluoroquinolone antibiotics inhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. While our target molecule is not a fluoroquinolone, the general quinoline core can interfere with these processes.
Experimental Workflow: Antimicrobial Susceptibility Testing
The standard method for quantifying the in vitro efficacy of a new antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).[18]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: This method is the gold standard for antimicrobial susceptibility testing. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism, allowing for direct comparison with reference antibiotics.[17]
Methodology:
-
Preparation: a. Prepare a stock solution of this compound in DMSO. b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Table 2: Predicted Antimicrobial Profile (Hypothetical Data)
| Microorganism | Strain Type | Predicted MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 4 |
| Bacillus cereus | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Candida albicans | Fungi | 8 |
Conclusion and Future Directions
The structural features of This compound strongly suggest its potential as a dual-action anticancer and antimicrobial agent. The proposed workflows provide a clear, logical, and robust pathway for validating these predictions. Initial screening for cytotoxicity and antimicrobial activity will be pivotal. Positive results should be followed by in-depth mechanistic studies to identify specific molecular targets, such as kinase profiling and autophagy flux analysis. Elucidating the precise mechanism of action is paramount for rational drug design and the future optimization of this promising scaffold. Successful in vitro validation would warrant progression to preclinical in vivo models to assess efficacy, pharmacokinetics, and safety profiles.
References
-
In vitro assays and techniques utilized in anticancer drug discovery.[13] ([Link])
-
Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.[2] ([Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.[14] ([Link])
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.[16] ([Link])
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.[17] ([Link])
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.[20] ([Link])
-
A Review on in-vitro Methods for Screening of Anticancer Drugs.[21] ([Link])
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.[19] ([Link])
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).[8] ([Link])
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review.[1] ([Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.[15] ([Link])
-
A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.[3] ([Link])
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.[22] ([Link])
-
Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names.[23] ([Link])
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.[12] ([Link])
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).[9] ([Link])
-
Review on recent development of quinoline for anticancer activities. ([Link])
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.[24] ([Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.[10] ([Link])
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells.[11] ([Link])
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses.[25] ([Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies.[26] ([Link])
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.[27] ([Link])
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[28] ([Link])
-
Process for the preparation of 4-amino-chloroquinolines.[29] ()
-
Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents.[30] ([Link])
-
Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents.[6] ([Link])
-
This compound CAS#: 917562-04-0; ChemWhat Code.[31] ([Link])
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.[32] ([Link])
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpbs.com [ijpbs.com]
- 22. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 24. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 25. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 29. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]
- 30. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemwhat.com [chemwhat.com]
- 32. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Aminoquinoline Derivatives
This guide provides a comprehensive technical overview of the mechanisms of action of 4-aminoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the established and emerging therapeutic applications of this important class of compounds.
Introduction: The Versatile 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Initially developed as potent antimalarial drugs, the therapeutic applications of 4-aminoquinoline derivatives have expanded to include anti-inflammatory, antiviral, and anticancer activities.[1][3] This guide will elucidate the molecular mechanisms that underpin these diverse pharmacological effects, with a focus on the core principles that govern their activity.
Part 1: The Antimalarial Mechanism of Action: A Paradigm of Drug Targeting
The hallmark of 4-aminoquinoline antimalarial drugs, such as chloroquine (CQ) and hydroxychloroquine (HCQ), is their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[4][5][6]
The Parasite's Achilles' Heel: Hemoglobin Digestion and Heme Toxicity
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole to obtain essential amino acids.[4][7] This process releases large quantities of heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[6] To protect itself, the parasite polymerizes the soluble heme into an inert, crystalline pigment called hemozoin, also known as β-hematin.[4]
Interference with Hemozoin Formation
4-Aminoquinoline derivatives are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite.[3][5] Their primary mechanism of action involves the inhibition of hemozoin formation.[5][6][8] These drugs are thought to form a complex with heme through π-π stacking interactions between their quinoline ring and the porphyrin system.[8] This complex prevents the polymerization of heme into hemozoin.[6][8] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6][8]
Experimental Protocol 1: In Vitro Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This assay is a fundamental method to assess the ability of a compound to inhibit the formation of hemozoin.
Methodology:
-
Preparation of Hematin Solution: A stock solution of hemin chloride is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Assay Setup: The assay is typically performed in a 96-well plate. Varying concentrations of the test 4-aminoquinoline derivative are added to the wells.
-
Initiation of Polymerization: A solution of hematin is added to an acidic buffer (e.g., acetate buffer, pH 4.5-5.0) to initiate the formation of β-hematin.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 18-24 hours) to allow for hemozoin formation.
-
Quantification: After incubation, the plate is centrifuged to pellet the hemozoin. The supernatant is discarded, and the pellet is washed to remove any unreacted heme. The amount of hemozoin formed is then quantified, often by dissolving the pellet in a basic solution and measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of hemozoin formed in the presence of the test compound to that of a vehicle control. The IC50 value (the concentration of the compound that inhibits hemozoin formation by 50%) is then determined.[9][10]
The Role of Drug Accumulation
The weak base nature of 4-aminoquinolines is crucial for their selective toxicity. In the neutral pH of the host cell cytoplasm, a fraction of the drug is uncharged and can readily diffuse across membranes. Upon entering the acidic digestive vacuole of the parasite, the drug becomes protonated and trapped, leading to its accumulation at the site of action.[11]
Diagram 1: Antimalarial Mechanism of 4-Aminoquinolines
Caption: Inhibition of hemozoin formation in the parasite's digestive vacuole.
Part 2: Mechanisms of Resistance to 4-Aminoquinolines
The emergence and spread of drug-resistant P. falciparum has significantly compromised the efficacy of chloroquine.[7][12]
The Central Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)
The primary determinant of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[13][14] PfCRT is a transmembrane protein located in the membrane of the parasite's digestive vacuole.[13][15] In resistant strains, mutated PfCRT actively transports chloroquine out of the digestive vacuole, reducing the drug's concentration at its site of action.[13][14][16] The K76T mutation is a key mutation associated with chloroquine resistance.[16]
The Contribution of the P. falciparum Multidrug Resistance Transporter 1 (PfMDR1)
The P. falciparum multidrug resistance transporter 1 (PfMDR1), an ABC transporter also located on the digestive vacuole membrane, can modulate the susceptibility of the parasite to various antimalarials, including 4-aminoquinolines.[15] Overexpression or mutations in PfMDR1 can contribute to resistance.[15]
Part 3: Anticancer Mechanisms of Action: Targeting Cellular Stress and Survival Pathways
The repurposing of 4-aminoquinoline derivatives as anticancer agents has gained considerable interest.[1][17] Their anticancer effects are attributed to several mechanisms, primarily centered around the disruption of lysosomal function and the induction of cellular stress.
Lysosomotropic Properties and Autophagy Inhibition
Similar to their action in malaria parasites, 4-aminoquinolines are lysosomotropic agents, meaning they accumulate in the acidic lysosomes of cancer cells.[1][8] This accumulation raises the lysosomal pH, leading to the inhibition of lysosomal enzymes.[3][18] A critical consequence of this is the blockage of autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions.[1] By inhibiting the fusion of autophagosomes with lysosomes, 4-aminoquinolines prevent the final degradation step of autophagy, leading to the accumulation of autophagosomes and ultimately triggering apoptotic cell death.[1][19]
Experimental Protocol 2: Assessment of Autophagy by Western Blotting for LC3 Conversion
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of the 4-aminoquinoline derivative for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LC3. This antibody recognizes both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is calculated to quantify the extent of autophagosome formation. An increase in this ratio indicates the induction of autophagy or a blockage in its downstream degradation.[17][20]
Induction of Apoptosis
4-Aminoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms.[19] The accumulation of toxic substances due to autophagy inhibition can trigger the intrinsic apoptotic pathway.[1] Furthermore, some derivatives have been shown to induce apoptosis by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).[21]
Modulation of Signaling Pathways
These compounds can also interfere with critical signaling pathways that are often dysregulated in cancer.[3][17] For instance, some 4-aminoquinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[19][21] Others have demonstrated the ability to target the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions.[22]
Diagram 2: Anticancer Mechanisms of 4-Aminoquinolines
Caption: Multifaceted anticancer mechanisms of 4-aminoquinolines.
Part 4: Antiviral Mechanisms of Action: A Broad-Spectrum Potential
Certain 4-aminoquinoline derivatives, notably chloroquine and hydroxychloroquine, have been investigated for their potential antiviral activity against a range of viruses.
Inhibition of Viral Entry
A key proposed antiviral mechanism is the inhibition of viral entry into host cells. Many viruses rely on endocytosis for entry, a process that often requires an acidic environment within the endosomes for the fusion of the viral and endosomal membranes. As weak bases, 4-aminoquinolines can increase the pH of these endosomes, thereby preventing the conformational changes in viral proteins necessary for fusion and subsequent release of the viral genome into the cytoplasm.[18]
Interference with Viral Replication
Beyond entry, 4-aminoquinolines may also interfere with later stages of the viral life cycle, such as replication and assembly. The exact mechanisms are not fully elucidated and may vary between different viruses.
Experimental Protocol 3: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a gold-standard assay for determining the ability of a compound to neutralize a virus and prevent it from infecting cells.[23][24][25]
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells is grown in a multi-well plate.
-
Virus-Compound Incubation: A fixed amount of the virus is incubated with serial dilutions of the 4-aminoquinoline derivative for a specific time to allow for interaction.
-
Infection: The virus-compound mixture is added to the cell monolayers and incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of cell death or infection, known as plaques.[23][26]
-
Incubation: The plates are incubated for several days to allow for plaque formation.[23]
-
Plaque Visualization and Counting: The plaques are visualized, often by staining the cell monolayer with a dye like crystal violet that stains viable cells. The plaques appear as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the virus-only control is calculated.[23][26]
Conclusion
The 4-aminoquinoline scaffold represents a remarkable example of a chemical structure with diverse and potent biological activities. From their well-established role in combating malaria to their emerging potential in oncology and virology, the mechanisms of action of these derivatives are a testament to the intricate interplay between small molecules and complex biological systems. A thorough understanding of these mechanisms is paramount for the continued development and optimization of 4-aminoquinoline-based therapeutics.
References
-
Schrezenmeier, E. & Dörner, T. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), pp.155-166. [Link]
-
Taylor & Francis Group. 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
-
Trinity College Dublin. 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]
-
Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology today (Personal ed.), 14(11), 456–460. [Link]
-
Virogin Biotech. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Virogin Biotech. [Link]
-
Le Bras, J., & Deloron, P. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Médecine tropicale : revue du Corps de santé colonial, 54(2), 149–156. [Link]
-
Martin, R. E., & Kirk, K. (2004). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 20(12), 578–584. [Link]
-
Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Utah State University. [Link]
-
Corrêa Soares, J. B. R., Menezes, D., Vannier-Santos, M. A., Ferreira-Pereira, A., Almeida, G. T., Venancio, T. M., Verjovski-Almeida, S., Zishiri, V. K., Kuter, D., Hunter, R., Egan, T. J., & Oliveira, M. F. (2014). Interference with hemozoin formation represents an important mechanism of schistosomicidal action of antimalarial quinoline methanols. PLoS neglected tropical diseases, 8(8), e3087. [Link]
-
Kim, J. Y., Lee, J. Y., Kim, H., Park, Y. H., & Kim, H. (2020). Plasmodium falciparum chloroquine resistance transporter is a H+-coupled polyspecific nutrient and drug exporter. Proceedings of the National Academy of Sciences of the United States of America, 117(3), 1680–1686. [Link]
-
Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938–1949. [Link]
-
Summers, R. L., & Martin, R. E. (2017). Mutations in the Plasmodium falciparum chloroquine resistance transporter, PfCRT, enlarge the parasite's food vacuole and alter drug sensitivities. Scientific reports, 7(1), 14479. [Link]
-
Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antimicrobial Agents, 2(1), 1000109. [Link]
-
de Souza, M. V. N., de Almeida, M. E. C., & de Oliveira, R. S. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
de Almeida, F. M., de Oliveira, D. A. G., de Souza, M. C. B. V., & de Almeida, M. E. C. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
-
Singh, C., Malik, H., & Puri, S. K. (2007). Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives. Journal of medicinal chemistry, 50(4), 754–759. [Link]
-
Birnbaum, J., Scharf, S., Schmidt, S., & Przyborski, J. M. (2022). The Knock-Down of the Chloroquine Resistance Transporter PfCRT Is Linked to Oligopeptide Handling in Plasmodium falciparum. mBio, 13(5), e0164222. [Link]
-
Creative Diagnostics. Plaque Reduction Assay. Creative Diagnostics. [Link]
-
Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 74, 431–454. [Link]
-
Abou-Karam, M., & Shier, W. T. (1991). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 54(6), 1631–1637. [Link]
-
Robert, A., Deharo, E., Meunier, B., & Benoit-Vical, F. (2005). Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine. Antimicrobial agents and chemotherapy, 49(1), 414–417. [Link]
-
Wikipedia. Hydroxychloroquine. Wikipedia. [Link]
-
Creative Biolabs. In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs. [Link]
-
Dr.Oracle. What are the mechanisms of action of Hydroxychloroquine (HCQ)? Dr.Oracle. [Link]
-
Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155–166. [Link]
-
American College of Rheumatology. Rheumatoid Arthritis Treatment Options. American College of Rheumatology. [Link]
-
Jiang, P., & Mizushima, N. (2014). Methods for the detection of autophagy in mammalian cells. Methods in enzymology, 543, 1–25. [Link]
-
Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 74, 431–454. [Link]
-
Gold, B., Scheiner, Z., & Istvan, E. S. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. bioRxiv. [Link]
-
Sarkar, S. (2019). Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases. Frontiers in Cell and Developmental Biology, 7, 30. [Link]
-
Gold, B., Scheiner, Z., & Istvan, E. S. (2025). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. bioRxiv. [Link]
-
Begum, H., Chirra, N., Kumar, D., Murugesan, P., Kantevari, S., & Tangutur, A. D. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug development research, 83(4), 910–926. [Link]
-
Zhang, L., Yu, J., & He, C. (2016). Pharmacologic agents targeting autophagy. The Journal of clinical investigation, 126(1), 13–21. [Link]
-
Sarkar, S. (2019). Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases. Frontiers in cell and developmental biology, 7, 30. [Link]
-
Sarkar, S. (2019). Chemical Screening Approaches Enabling Drug Discovery of Autophagy Modulators for Biomedical Applications in Human Diseases. Frontiers in cell and developmental biology, 7, 30. [Link]
-
Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 17(21), 7585–7591. [Link]
-
Soares, J. B. R. C., Menezes, D., Vannier-Santos, M. A., Ferreira-Pereira, A., Almeida, G. T., Venancio, T. M., Verjovski-Almeida, S., Zishiri, V. K., Kuter, D., Hunter, R., Egan, T. J., & Oliveira, M. F. (2014). Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols. PLoS Neglected Tropical Diseases, 8(8), e3087. [Link]
-
Romero, J. A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1589110. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 12. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. droracle.ai [droracle.ai]
- 19. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Technical Guide to the Solubility and Stability of 4-Amino-5,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5,8-dichloro-2-methylquinoline is a substituted quinoline, a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[1][2] The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to its potential development as a therapeutic agent. These parameters critically influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines the authoritative, field-proven methodologies and theoretical considerations necessary for its thorough investigation. We will detail experimental protocols for determining both equilibrium and kinetic solubility in various solvents and provide a robust strategy for assessing its stability under forced degradation conditions as mandated by regulatory bodies.[3][4] The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.
Introduction to this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1][5] The introduction of substituents allows for the fine-tuning of its physicochemical and pharmacological properties.[1] In the case of this compound (CAS No: 917562-04-0, Molecular Formula: C₁₀H₈Cl₂N₂, Molecular Weight: 227.09 g/mol ), the presence of an amino group at the 4-position, a methyl group at the 2-position, and chloro groups at the 5- and 8-positions will significantly influence its properties.[6][7] The amino group is expected to impart basicity, while the chloro and methyl groups will affect its lipophilicity and electronic distribution.[8]
A thorough understanding of the solubility and stability of this specific molecule is a prerequisite for any drug development program. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can result in loss of potency and the formation of potentially toxic degradation products.[4]
Principles of Solubility and Influencing Factors
The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to produce a saturated solution. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium.[9][10]
Key Factors Influencing Solubility:
-
pH: As a weak base, the amino group of this compound will be protonated at acidic pH, forming a more soluble salt.[10] Therefore, its aqueous solubility is expected to be significantly higher at lower pH values.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. The solubility of this compound will vary in different organic solvents based on their polarity.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids, solubility increases with temperature.
-
Ionic Strength: The presence of salts in the medium can either increase or decrease the solubility of a compound, a phenomenon known as the salting-in or salting-out effect.[10]
Experimental Determination of Solubility
Two primary types of solubility are relevant in drug discovery: thermodynamic (equilibrium) and kinetic.
Thermodynamic (Equilibrium) Solubility
This is the true solubility of a compound at equilibrium. The shake-flask method is the gold standard for its determination.[9]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method [11]
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4) to assess the pH-solubility profile.[11]
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.[11]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Separation: Separate the undissolved solid by centrifugation or filtration. Ensure the filter does not bind the compound.[11]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][12]
Kinetic Solubility
Kinetic solubility is often measured in early drug discovery as a higher throughput alternative. It measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[9]
Protocol 2: Kinetic Solubility Determination [9]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Addition to Buffer: Gradually add the stock solution to the aqueous buffer of interest while monitoring for the first sign of precipitation, which can be detected optically.[9]
-
Quantification: The concentration at which precipitation occurs is the kinetic solubility.[9]
Data Presentation: Predicted Solubility Profile
| Solvent/Buffer | Predicted Solubility | Rationale |
| Aqueous Buffers | ||
| pH 2.0 (0.01 M HCl) | High | Protonation of the amino group leads to salt formation, increasing aqueous solubility. |
| pH 7.4 (Phosphate Buffer) | Low to Moderate | The compound will be in its less soluble free base form. |
| Organic Solvents | ||
| Methanol | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | Moderate to High | Similar to methanol but slightly less polar. |
| Dichloromethane | Moderate | A polar aprotic solvent. |
| Acetonitrile | Moderate | A polar aprotic solvent. |
| n-Hexane | Low | Non-polar solvent. |
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Principles of Chemical Stability and Degradation Pathways
Chemical stability is the ability of a substance to resist chemical change or decomposition. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][13] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4][14]
Common Degradation Pathways for Quinolines:
-
Hydrolysis: The molecule may be susceptible to hydrolysis, particularly at the amino group, under acidic or basic conditions.
-
Oxidation: The quinoline ring and the amino group can be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[14]
-
Thermal Degradation: High temperatures can lead to decomposition.[13]
Experimental Assessment of Stability
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[13]
Protocol 3: Forced Degradation Study [13][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[13]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.[13]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[13]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For the solid compound, place the powder in the oven.[13]
-
Photolytic Degradation: Expose the stock solution and solid compound to a light source that produces combined visible and UV outputs.[3]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.[13]
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Conclusion
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to assess its potential as a drug candidate. This guide provides a comprehensive framework for conducting these essential studies. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data needed to make informed decisions in the drug development process. The methodologies outlined here are based on established scientific principles and regulatory expectations, ensuring the integrity and trustworthiness of the generated data.
References
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- IOSR Journal. Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities.
- MedCrave online. (2016). Forced Degradation Studies.
- PubChem - NIH. 4-Amino-2-methylquinoline.
- ChemWhat. This compound CAS#: 917562-04-0.
- PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
- IJRPS. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Sigma-Aldrich. This compound AldrichCPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. ijfmr.com [ijfmr.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound AldrichCPR 917562-04-0 [sigmaaldrich.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-Depth Technical Guide to the In Silico Screening of 4-Amino-5,8-dichloro-2-methylquinoline Against Cancer Cell Lines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, particularly in oncology.[1][2][3] Quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and survival.[1][4][5][6] This guide presents a comprehensive, in-depth technical workflow for the in silico screening of a specific novel compound, 4-Amino-5,8-dichloro-2-methylquinoline, against prominent cancer targets. We will navigate the entire computational pipeline, from initial target identification and validation using publicly available cancer databases to advanced molecular dynamics simulations. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the strategic rationale behind each experimental choice, ensuring a scientifically rigorous and self-validating approach to modern drug discovery.
Part 1: Foundational Strategy - Compound Selection and Target Identification
The Compound of Interest: this compound
The selection of this compound as a candidate for screening is predicated on the well-established anticancer potential of the quinoline nucleus.[7] The substitutions on the quinoline ring—an amino group at position 4, chloro groups at positions 5 and 8, and a methyl group at position 2—are hypothesized to modulate its electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific cancer-related proteins.
Rationale for Target Selection: Leveraging Public Omics Data
The initial and most critical step in drug discovery is the identification of a relevant molecular target.[8][9][10] An effective anticancer agent typically modulates proteins involved in key pathways like cell proliferation, angiogenesis, or apoptosis.[1][5] The quinoline scaffold has been successfully employed to develop inhibitors for several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal in cancer progression.[7][11][12][13]
For this guide, we will focus our screening efforts on EGFR and VEGFR2 for the following reasons:
-
Clinical Relevance: Both EGFR and VEGFR2 are validated drug targets with approved inhibitors used in cancer therapy.[11][12] Overexpression or mutation of EGFR is a known driver in non-small cell lung cancer (NSCLC), breast, and colon cancers.[11] VEGFR2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.
-
Scaffold Precedent: Numerous 4-anilino-quinazoline and quinoline derivatives have shown potent inhibitory activity against these kinases, suggesting our compound is a promising candidate.[7][13]
Protocol: Target Validation Using Cancer Databases
Before initiating computational studies, it is crucial to confirm that the chosen targets are relevant to specific cancer types. This is achieved by mining publicly available databases.
Step-by-Step Methodology:
-
Access Public Databases: Navigate to portals such as the Cancer Dependency Map (DepMap) , which integrates data from the Cancer Cell Line Encyclopedia (CCLE), Project Achilles, and others.[14][15][16]
-
Query Target Genes: Search for "EGFR" and "KDR" (the gene encoding VEGFR2).
-
Analyze Gene Dependency: Examine the "gene effect score" across hundreds of cancer cell lines. A score below -0.5 indicates that the cell line is dependent on that gene for survival, making it a potential therapeutic target.[14]
-
Cross-Reference Expression Data: Use resources like The Cancer Genome Atlas (TCGA) via portals like cBioPortal or TISIDB to check for overexpression of EGFR and KDR in various patient tumor samples.[14] High expression in tumor tissue compared to normal tissue strengthens the rationale for targeting.
-
Select Cell Lines: Based on this analysis, identify specific cancer cell lines that are highly dependent on EGFR or VEGFR2 (e.g., HCC827 for EGFR-mutant lung cancer, A431 for EGFR-overexpressing epidermoid carcinoma) for potential future in vitro validation.[2]
This data-driven approach ensures that the subsequent in silico work is grounded in solid biological and clinical relevance.
Part 2: The In Silico Screening Gauntlet
This section details the core computational workflow, a multi-step filtration process designed to rigorously evaluate the potential of this compound.
Workflow Stage 1: Ligand and Receptor Preparation
The fidelity of any computational model begins with the quality of the input structures. This step involves preparing the three-dimensional structures of our ligand (the quinoline derivative) and our protein targets (EGFR and VEGFR2).
Experimental Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools in molecular modeling software (e.g., PyMOL, Chimera).
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the final structure in a .pdbqt format for docking, which includes partial charges and atom type definitions.
-
-
Receptor Preparation:
-
Access the RCSB Protein Data Bank (PDB) (rcsb.org).
-
Search for high-resolution crystal structures of the human EGFR and VEGFR2 kinase domains, preferably co-crystallized with an inhibitor. For this guide, we will use PDB IDs: 2GS2 (EGFR) and 3VHK (VEGFR2).[17]
-
Download the .pdb files.
-
Using molecular modeling software (e.g., AutoDockTools, PyMOL), prepare the protein by:
-
Removing water molecules and any co-crystallized ligands/ions not essential for binding.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Saving the prepared receptor in the .pdbqt format.
-
-
Workflow Stage 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy or docking score.
Experimental Protocol:
-
Define the Binding Site: Identify the ATP-binding pocket of the EGFR and VEGFR2 kinase domains. This is usually the cavity where the co-crystallized inhibitor was located. Define a "grid box" that encompasses this entire active site.
-
Perform Docking: Use a docking program like AutoDock Vina .
-
Input the prepared ligand (.pdbqt) and receptor (.pdbqt) files.
-
Input the grid box coordinates and dimensions.
-
Execute the docking simulation. Vina will perform a conformational search, generating multiple binding poses for the ligand within the active site.
-
-
Analyze Results:
-
The primary output is a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.
-
Visualize the top-ranked binding poses. Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the active site. For kinase inhibitors, a hydrogen bond to the "hinge region" is often critical for activity.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR | 2GS2 | -8.9 | Met793, Leu718, Gly796 |
| VEGFR2 | 3VHK | -9.5 | Cys919, Asp1046, Glu885 |
Visualization: Molecular Docking Workflow
Caption: Workflow for Molecular Docking Studies.
Workflow Stage 3: ADMET Prediction
A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filter.[18][19] Early-stage computational prediction helps to flag potential liabilities before committing resources to synthesis and testing.[18]
Experimental Protocol:
-
Select Tools: Utilize web-based servers or standalone software like SwissADME , pkCSM , or ADMET Predictor® .[19][20]
-
Input Structure: Provide the SMILES string or 3D structure of this compound.
-
Run Prediction: Execute the analysis. The software uses quantitative structure-activity relationship (QSAR) models to predict a wide range of properties.
-
Analyze Output: Evaluate the key parameters, paying close attention to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[20]
-
Gastrointestinal (GI) Absorption & BBB Permeability: Predicts how well the compound will be absorbed from the gut and whether it can cross the blood-brain barrier.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Toxicity: Assesses risks like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 257.1 g/mol | < 500 | Pass |
| LogP | 3.8 | < 5 | Pass |
| H-bond Donors | 1 | < 5 | Pass |
| H-bond Acceptors | 2 | < 10 | Pass |
| Lipinski Violations | 0 | ≤ 1 | Good Drug-Likeness |
| GI Absorption | High | High | Favorable |
| BBB Permeant | No | No (for non-CNS target) | Favorable |
| CYP2D6 Inhibitor | No | No | Low DDI Risk |
| Ames Toxicity | No | No | Non-mutagenic |
| hERG I Inhibition | No | No | Low Cardiotoxicity Risk |
Workflow Stage 4: Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[21][22] They simulate the movements of the protein and ligand over time, providing critical insights into the stability of the binding pose and the flexibility of the complex.[23][24][25]
Experimental Protocol:
-
System Setup:
-
Take the best-docked pose of the ligand-receptor complex (e.g., the quinoline derivative bound to VEGFR2).
-
Place the complex in a simulation box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Simulation Execution:
-
Use an MD engine like GROMACS or AMBER .
-
First, perform energy minimization of the entire solvated system to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a significant duration (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the binding is stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible regions. Low fluctuation in the active site suggests a stable binding pocket.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Their persistence throughout the simulation provides strong evidence for a stable interaction.
-
Visualization: Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics Simulations.
Part 3: Synthesis, Hit Validation, and Future Outlook
Interpreting the Computational Data
The culmination of the in silico workflow is the holistic analysis of all generated data. An ideal candidate compound like this compound would exhibit:
-
Strong Binding Affinity: High negative docking scores for both EGFR and VEGFR2.
-
Key Interactions: Formation of stable hydrogen bonds and other favorable interactions with critical active site residues.
-
Favorable ADMET Profile: Good drug-likeness with no predicted toxicity or metabolic liabilities.
-
Stable Binding: A stable RMSD in MD simulations, with persistent key interactions throughout the trajectory.
From In Silico to In Vitro: The Path Forward
The computational results provide a strong hypothesis that must be confirmed experimentally. The next logical steps would involve:
-
Chemical Synthesis: Synthesize a sample of this compound for biological testing.
-
Enzymatic Assays: Perform kinase inhibition assays to determine the IC50 value of the compound against purified EGFR and VEGFR2 enzymes.
-
Cell-Based Assays: Test the compound's ability to inhibit the proliferation of the cancer cell lines identified in Part 1 (e.g., HCC827, A431). This confirms that the compound can enter cells and engage its target in a biological context.
Conclusion
This technical guide has outlined a rigorous, multi-faceted in silico screening strategy for evaluating the anticancer potential of this compound. By integrating target validation from public databases, molecular docking, ADMET profiling, and molecular dynamics simulations, we can build a comprehensive and compelling case for a compound's therapeutic potential before committing to expensive and time-consuming laboratory work. This computational approach exemplifies a modern, efficient, and scientifically sound paradigm in the quest for novel oncology therapeutics, significantly accelerating the journey from initial concept to a viable drug candidate.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 17, 2026, from [Link]
-
Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (n.d.). Schrödinger. Retrieved January 17, 2026, from [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved January 17, 2026, from [Link]
-
Cancer in silico Drug Discovery: a systems biology tool for identifying candidate drugs to target specific molecular tumor subtypes. (2015). NIH. Retrieved January 17, 2026, from [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Applications of Molecular Dynamics Simulations in Drug Discovery. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved January 17, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]
-
IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences. Retrieved January 17, 2026, from [Link]
-
The future of molecular dynamics simulations in drug discovery. (2015). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. Retrieved January 17, 2026, from [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pharmacophore modeling | PDF. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostucture Drug Discovery. Retrieved January 17, 2026, from [Link]
-
How do you predict ADMET properties of drug candidates?. (2025). Aurlide. Retrieved January 17, 2026, from [Link]
-
Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (n.d.). Ain Shams Scholar. Retrieved January 17, 2026, from [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012). RCSB PDB. Retrieved January 17, 2026, from [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025). Signal Transduction and Targeted Therapy. Retrieved January 17, 2026, from [Link]
-
ADMET Predictor®. (n.d.). Simulations Plus. Retrieved January 17, 2026, from [Link]
-
Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024). Today's Clinical Lab. Retrieved January 17, 2026, from [Link]
-
3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. (2008). RCSB PDB. Retrieved January 17, 2026, from [Link]
-
Towards the routine use of in silico screenings for drug discovery using metabolic modelling. (n.d.). Briefings in Bioinformatics. Retrieved January 17, 2026, from [Link]
-
ADMET prediction. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]
-
6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. (2020). RCSB PDB. Retrieved January 17, 2026, from [Link]
-
2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). (2011). RCSB PDB. Retrieved January 17, 2026, from [Link]
-
3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (2013). RCSB PDB. Retrieved January 17, 2026, from [Link]
-
ADMET Predictions. (n.d.). Deep Origin. Retrieved January 17, 2026, from [Link]
-
A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
(PDF) Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Effectively utilizing publicly available databases for cancer target evaluation. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Project Score database: a resource for investigating cancer cell dependencies and prioritizing therapeutic targets. (2020). Nucleic Acids Research | Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
New database of sarcoma cell line data will drive rare cancer research. (2024). National Cancer Institute. Retrieved January 17, 2026, from [Link]
-
Proteogenomics Study Identifies Cancer Drug Targets. (2024). NCI. Retrieved January 17, 2026, from [Link]
-
A workflow system for virtual screening in cancer chemoprevention. (n.d.). IEEE Xplore. Retrieved January 17, 2026, from [Link]
-
Effectively utilizing publicly available databases for cancer target evaluation. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
deep learning framework for in silico screening of anticancer drugs at the single-cell level. (n.d.). National Science Review | Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Cancer Cell Line Encyclopedia (CCLE). (n.d.). Broad Institute. Retrieved January 17, 2026, from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 10. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectively utilizing publicly available databases for cancer target evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 17. rcsb.org [rcsb.org]
- 18. fiveable.me [fiveable.me]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 21. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 22. mdpi.com [mdpi.com]
- 23. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The future of molecular dynamics simulations in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. metrotechinstitute.org [metrotechinstitute.org]
Methodological & Application
Experimental protocol for using 4-Amino-5,8-dichloro-2-methylquinoline in vitro
An Application Note for Researchers, Scientists, and Drug Development Professionals
In Vitro Experimental Protocols for 4-Amino-5,8-dichloro-2-methylquinoline
Abstract
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and emerging anticancer drugs.[1][2] Derivatives of this class have shown potent activity as kinase inhibitors, a key focus in modern drug development.[3][4] This document provides a detailed guide for the in vitro characterization of this compound, a specific derivative with potential as a targeted inhibitor. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring robust and reproducible results. We will cover essential safety and handling procedures, preparation of stock solutions, and three core in vitro assays: a cell viability assay to determine cytotoxicity, a Western blot analysis to investigate effects on intracellular signaling, and a direct in vitro kinase assay to quantify enzymatic inhibition.
Compound Information and Handling
Compound Properties
Properly identifying the compound and understanding its physical properties is the first step in any experimental workflow.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 917562-04-0 | |
| Molecular Formula | C₁₀H₈Cl₂N₂ | |
| Molecular Weight | 227.09 g/mol | |
| Appearance | Solid | |
| InChI Key | LYJNAWSOSQSLIL-UHFFFAOYSA-N |
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.
-
Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3) and causes serious eye damage (Eye Dam. 1).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5]
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.
Stock Solution Preparation
The accuracy of in vitro experiments depends on the precise preparation of the compound stock solution. Due to the limited aqueous solubility typical of such heterocyclic compounds, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is recommended.
-
Objective: To prepare a 10 mM stock solution.
-
Calculation:
-
Weight (mg) = Molarity (M) × Volume (L) × Molecular Weight (g/mol) × 1000
-
Weight (mg) = 0.010 mol/L × 0.001 L × 227.09 g/mol × 1000 = 2.27 mg
-
-
Procedure:
-
Carefully weigh 2.27 mg of this compound.
-
Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Biological Context: A Potential Kinase Inhibitor
The 4-aminoquinoline scaffold is prevalent in kinase inhibitors.[3][4] Specifically, derivatives have been designed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator of immune signaling downstream of NOD1 and NOD2 pattern recognition receptors.[3] Upon activation, RIPK2 autophosphorylates and activates downstream pathways, leading to the production of inflammatory cytokines like TNF-α. Inhibition of RIPK2 is therefore a promising strategy for treating inflammatory diseases.
This guide will proceed under the hypothesis that this compound functions as a kinase inhibitor, potentially targeting the RIPK2 pathway. The following protocols are designed to test this hypothesis by assessing its cytotoxic effects, its impact on a relevant signaling cascade, and its direct enzymatic activity.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound affects cell metabolic activity, a proxy for cell viability.[6] It is a crucial first step to identify an appropriate concentration range for subsequent mechanism-of-action studies.
Materials
-
96-well flat-bottom tissue culture plates
-
Appropriate cell line (e.g., human monocytic THP-1 cells for immunology, or a cancer cell line like MDA-MB-468)[2]
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium. A common starting range is from 100 µM down to 0.01 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include wells with untreated cells (medium only). Use at least triplicate wells for each condition.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
Protocol 2: Target Engagement (Western Blot)
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of protein expression or post-translational modifications like phosphorylation.[9][10] If our compound inhibits RIPK2, we expect to see a dose-dependent decrease in its autophosphorylation and the phosphorylation of its downstream targets.
Materials
-
6-well or 12-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Protein transfer system and PVDF or nitrocellulose membranes[11]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK2, anti-total-RIPK2, anti-phospho-IKK, anti-total-IKK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells (e.g., 500,000 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the compound at concentrations below, at, and above the determined IC₅₀ value (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. If studying a specific pathway like NOD2/RIPK2, you may need to stimulate the cells with a ligand (e.g., MDP for NOD2) for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to 20-40 µg of protein per sample and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
SDS-PAGE: Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at 100-150 V until the dye front reaches the bottom.[10][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle rocking to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C on a rocker.[13]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST.[11] Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Signal Detection: Wash the membrane again three times for 10 minutes each with TBST. Add the ECL substrate and image the resulting chemiluminescence.[12]
Data Analysis
-
Analyze the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest (e.g., phospho-RIPK2) to a loading control (e.g., GAPDH or total-RIPK2).
-
Compare the normalized intensity across different treatment conditions to determine if the compound reduces target protein phosphorylation in a dose-dependent manner.
Protocol 3: Direct Enzymatic Inhibition (In Vitro Kinase Assay)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase, confirming it as a direct inhibitor and determining its potency. A fluorescence-based assay is a common, high-throughput method.[14]
Materials
-
Low-volume 384-well plates (white or black, depending on the assay)
-
Recombinant human kinase (e.g., RIPK2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Multi-mode microplate reader
Step-by-Step Protocol
Note: This is a generalized protocol. Always follow the specific instructions provided with your chosen kinase assay kit.
-
Reagent Preparation: Prepare serial dilutions of this compound in the appropriate kinase buffer. Prepare a master mix of the kinase and substrate in buffer. Prepare a separate master mix of ATP.
-
Reaction Setup: Add the kinase/substrate mix to the wells of the 384-well plate.
-
Compound Addition: Add the compound dilutions to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Start the kinase reaction by adding the ATP master mix to all wells. The final ATP concentration should be near the Kₘ for the specific kinase, if known.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate the detection step by adding the kit's detection reagents as per the manufacturer's protocol. This typically involves an antibody or sensor that recognizes either the phosphorylated substrate or the ADP produced.
-
Signal Reading: After a final incubation period for signal development, read the plate on a multi-mode reader using the appropriate fluorescence or luminescence settings.
Data Analysis
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 - [ (Signal of Treated Sample / Signal of No Inhibitor Control) × 100 ]
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the enzymatic IC₅₀ value.
Summary and Interpretation of Results
By integrating the data from these three core assays, a researcher can build a comprehensive profile of this compound's in vitro activity.
| Assay Type | Key Parameter | Interpretation |
| MTT Assay | IC₅₀ (Cell) | The concentration at which the compound is cytotoxic. A high value suggests the compound is not broadly toxic. |
| Western Blot | % Phospho-Target | Provides evidence of on-target activity within a cellular context. A dose-dependent decrease confirms engagement. |
| In Vitro Kinase Assay | IC₅₀ (Enzyme) | The concentration at which the compound directly inhibits the kinase. A potent inhibitor will have a low nM value. |
A successful result would show a potent enzymatic IC₅₀, a corresponding decrease in target phosphorylation in the Western blot at similar concentrations, and a cytotoxic IC₅₀ that is ideally higher than the concentrations required for target engagement, indicating a therapeutic window.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Western blot protocol. (n.d.). Abcam.
- MTT assay protocol. (n.d.). Abcam.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- MTT (Assay protocol). (2023). Protocols.io.
- Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio.
- Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. (n.d.). BenchChem.
- In vitro kinase assay. (2023). Protocols.io.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- Western Blot Protocol. (n.d.). Proteintech Group.
- Western Blot. (2022). Addgene.
- In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE.
- In vitro kinase assay. (2022). Bio-protocol.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (2015). ACCELA CHEMBIO INC.
- This compound CAS#: 917562-04-0. (n.d.). ChemWhat.
- 4-Amino-2-methylquinoline. (n.d.). PubChem - NIH.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PMC - PubMed Central.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 4-Amino-5,7-dichloro-2-methylquinoline. (n.d.). LabSolu.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). LabSolu.
- Sigma Aldrich this compound 1 g. (n.d.). Fisher Scientific.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - PubMed Central.
- Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PMC - PubMed Central - NIH.
- Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design. (2017). PubMed.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). PubMed Central.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (n.d.). PMC - PubMed Central.
- Novel Cinnoline-Based Inhibitors of LRRK2 Kinase Activity. (2013). PubMed.
Sources
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accelachem.com [accelachem.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. addgene.org [addgene.org]
- 13. bosterbio.com [bosterbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assay Development with 4-Amino-5,8-dichloro-2-methylquinoline
Introduction: Unveiling the Therapeutic Potential of 4-Amino-5,8-dichloro-2-methylquinoline
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. This compound belongs to this versatile class of compounds. Its structural features, particularly the halogen substitutions and the amino group, suggest a high potential for biological activity, making it a compelling candidate for drug discovery and development programs.
This guide provides a comprehensive framework for the development of robust cell-based assays to characterize the bioactivity of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice. Our approach is grounded in the hypothesis that this compound, like other quinoline derivatives, may exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation, such as the STAT3 and NF-κB pathways[3][4][5].
This document will guide researchers through a logical progression of assays, from initial cytotoxicity screening to more complex, mechanism-of-action studies.
Conceptual Framework: A Tiered Approach to Assay Development
A systematic and tiered approach is crucial for the efficient and informative characterization of a novel compound. This workflow ensures that each step logically informs the next, building a comprehensive biological profile of this compound.
Caption: Tiered workflow for cell-based assay development.
Part 1: Foundational Protocols - Compound Handling and Primary Cytotoxicity Screening
A critical first step in any cell-based assay is the accurate preparation of the test compound and the determination of its cytotoxic concentration range. This ensures that subsequent mechanistic assays are performed at concentrations that are both biologically relevant and not universally lethal to the cells.
Preparation of this compound Stock Solution
The solubility and stability of the compound are paramount for reproducible results.
Protocol:
-
Initial Solubility Testing: Empirically determine the optimal solvent. Due to its heterocyclic nature, Dimethyl Sulfoxide (DMSO) is a likely candidate.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in a minimal amount of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
In a 96-well plate, seed the selected cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of concentrations of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate in the dark at room temperature for 2-4 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| A549 | 48 | Hypothetical Value |
| MCF-7 | 48 | Hypothetical Value |
| HeLa | 48 | Hypothetical Value |
Part 2: Mechanistic Insight - Investigating the Induction of Apoptosis
Following the determination of the cytotoxic profile, the next logical step is to investigate the mechanism of cell death. Many anticancer agents, including quinoline derivatives, induce apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of a family of proteases called caspases.
Caspase-3/7 Activity Assay (Luminescent)
This assay utilizes a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density optimized for your cell line.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value, and a positive control for apoptosis (e.g., staurosporine). Include vehicle and untreated controls.
-
Incubate for a period shorter than that which causes widespread cell death (e.g., 6-24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | IC₅₀/2 | Hypothetical Value |
| This compound | IC₅₀ | Hypothetical Value |
| This compound | 2 x IC₅₀ | Hypothetical Value |
| Staurosporine (Positive Control) | 1 | Hypothetical Value |
Part 3: Advanced Analysis - Dissecting a Signaling Pathway
Given that many quinoline-based compounds have been shown to modulate key inflammatory and oncogenic signaling pathways, it is prudent to investigate the effect of this compound on such pathways. The STAT3 and NF-κB pathways are prime candidates due to their central role in cell survival, proliferation, and inflammation[4][5].
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory action on STAT3 and NF-κB pathways.
STAT3/NF-κB Reporter Gene Assay
Reporter gene assays are a powerful tool to measure the activity of a specific transcription factor.[2] In this assay, a reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for the transcription factor of interest (e.g., STAT3 or NF-κB).
Protocol:
-
Cell Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing the STAT3 or NF-κB response element driving luciferase expression, and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Pathway Activation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the respective pathway by adding an appropriate agonist (e.g., Interleukin-6 for STAT3, or Tumor Necrosis Factor-alpha for NF-κB) to the medium. Include unstimulated and vehicle-treated controls.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity of the stimulated, vehicle-treated control.
-
Data Presentation: Inhibition of STAT3/NF-κB Transcriptional Activity
| Treatment | Concentration (µM) | Normalized Luciferase Activity (% of Stimulated Control) |
| Unstimulated Control | - | Hypothetical Value |
| Stimulated + Vehicle | - | 100 |
| Stimulated + Compound | Concentration 1 | Hypothetical Value |
| Stimulated + Compound | Concentration 2 | Hypothetical Value |
| Stimulated + Compound | Concentration 3 | Hypothetical Value |
Conclusion and Future Directions
This application note provides a robust, tiered strategy for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and pathway analyses, researchers can build a comprehensive understanding of the compound's biological effects. The protocols outlined herein are designed to be adaptable to various cell lines and laboratory settings, providing a solid foundation for further investigation into the therapeutic potential of this promising quinoline derivative. Future studies could include Western blotting to confirm the inhibition of STAT3 or NF-κB phosphorylation, and in vivo studies to validate the compound's efficacy in preclinical models.
References
-
Ravindar, L., Hasbullah, S. A., Rakesh, K. P., Raheem, S., Agustar, H. K., Ismail, N., et al. (2024). Exploring diverse frontiers: advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapeutics and beyond. European Journal of Medicinal Chemistry, 264, 116043. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Katsori, A. M., & Chatzopoulou, M. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(9), 4909. [Link]
-
de Souza, N. B., Carmo, A. M., da Silva, A. D., & de Moraes, J. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. A., Al-Ghamdi, S. A., Al-Otaibi, A. M., & El-Sayed, W. M. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. [Link]
-
Katsori, A. M., & Chatzopoulou, M. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. PubMed. [Link]
-
Manohar, S., Khan, S. I., & Rawat, D. S. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline–triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(1), 322-325. [Link]
-
Scott, L. M., et al. (2011). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry Letters, 21(1), 177-180. [Link]
-
El-Sayed, N. N. E., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(11), 3593. [Link]
-
Katsori, A. M., & Chatzopoulou, M. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. ResearchGate. [Link]
-
Van der Veken, P., et al. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 6(3), e17138. [Link]
-
Wdowiak, K., et al. (2019). Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. International Journal of Molecular Sciences, 20(3), 553. [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Zhang, X., et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. Oncotarget, 6(20), 17949-17962. [Link]
-
Madrid, P. B., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(10), 2747-2755. [Link]
-
Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]
-
Pharmacy D. (2022, August 12). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube. [Link]
-
Kim, H. J., et al. (2013). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 34(3), 423-431. [Link]
-
Wang, Y., et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(11), 2736. [Link]
-
Al-Ostoot, F. H., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]
-
PubChem. (n.d.). 4-Aminoquinoline. [Link]
-
PubChem. (n.d.). 4,5-Dichloroquinoline. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating 4-Amino-5,8-dichloro-2-methylquinoline as a Novel Enzyme Inhibitor
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties[1][2][3]. This diverse bioactivity often stems from the ability of quinoline derivatives to interact with and modulate the function of key enzymes in various physiological and pathological pathways[4][5]. 4-Amino-5,8-dichloro-2-methylquinoline is a distinct member of this chemical class, possessing a unique substitution pattern that warrants investigation into its potential as a modulator of enzymatic activity[6][7].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate this compound as a potential enzyme inhibitor. The protocols and principles outlined herein are designed to serve as a robust framework for initial screening, potency determination, and elucidation of the mechanism of inhibition for this and other novel small molecules. While specific enzyme targets for this compound are not yet extensively documented, the structural similarities to known kinase and DNA-modifying enzyme inhibitors suggest promising avenues for investigation[4][5].
Core Principles of Enzyme Inhibition
Before embarking on experimental evaluation, it is crucial to understand the fundamental ways in which a small molecule can inhibit an enzyme's activity. Enzyme inhibitors are broadly classified as reversible or irreversible. The following protocols focus on characterizing reversible inhibitors, which are more common starting points in drug discovery and can be categorized as follows:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. The apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged[8][9].
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency. This inhibition affects the Vmax, which is lowered, but does not alter the Km[8][9].
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. Both Vmax and Km are reduced[8][9].
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This type of inhibition affects both Vmax and Km[9].
Experimental Workflow for Characterization
A systematic approach is essential for characterizing a novel compound's inhibitory activity. The following workflow provides a logical progression from initial discovery to mechanistic understanding.
Figure 1: A generalized workflow for the characterization of a novel enzyme inhibitor.
Part 1: Initial Screening and Potency Determination (IC50)
The initial goal is to ascertain whether this compound exhibits any inhibitory effect on the enzyme of interest and, if so, to quantify its potency.
Protocol 1: Single-Concentration Screening Assay
This initial experiment aims to quickly identify if the compound has any effect on enzyme activity at a relatively high concentration.
Rationale: A single-point screen is a time and resource-efficient method to triage compounds. A standard concentration for screening is often 10 µM, as compounds active only at much higher concentrations may be prone to non-specific effects[10].
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer optimized for the enzyme
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (if available)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Test Compound: Add the compound stock to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Solution
-
-
Include control wells:
-
100% Activity Control (Vehicle): Add DMSO instead of the test compound.
-
0% Activity Control (No Enzyme/Positive Control): Add a known inhibitor or buffer instead of the enzyme.
-
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme[8].
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction[8].
-
Measure Activity: Immediately begin measuring the product formation or substrate depletion over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve[13].
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well - Rate of 0% Control) / (Rate of 100% Control - Rate of 0% Control))
Protocol 2: IC50 Determination
If significant inhibition (>50%) is observed in the single-point screen, the next step is to determine the half-maximal inhibitory concentration (IC50).
Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It is a standard measure of inhibitor potency[10].
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Setup: Perform the enzyme activity assay as described in Protocol 1, but with the range of inhibitor concentrations from the serial dilution.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value[11].
-
Data Presentation: IC50 Value
| Compound | Target Enzyme | IC50 (µM) [95% CI] |
| This compound | [Enzyme Name] | [Calculated Value] |
| Positive Control Inhibitor | [Enzyme Name] | [Known Value] |
Part 2: Elucidation of the Mechanism of Inhibition (MOI)
Once potency is established, determining the mechanism of inhibition provides deeper insight into how the compound interacts with the enzyme.
Protocol 3: Enzyme Kinetic Studies for MOI Determination
Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can observe characteristic changes in the enzyme's kinetic parameters (Km and Vmax), which reveal the mode of inhibition[8].
Procedure:
-
Experimental Design:
-
Select a range of substrate concentrations, typically spanning from 0.2 to 5 times the known Km value.
-
Choose several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
-
Perform Assays: For each fixed inhibitor concentration, measure the initial reaction velocities across the full range of substrate concentrations.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) versus the substrate concentration ([S]).
-
To visualize the data and determine the MOI, transform the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S])[8]. The pattern of line intersections is indicative of the inhibition mechanism.
-
Figure 2: Interpreting Lineweaver-Burk plots for different inhibition types.
Potential Target Classes and Important Considerations
The 4-aminoquinoline scaffold is prevalent in inhibitors of various enzyme families. Based on existing literature, promising targets to investigate for this compound could include:
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core. For example, some 4-aminoquinoline derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2)[4]. The deregulation of kinases is a hallmark of cancer, making them a major class of drug targets[14].
-
DNA-Interacting Enzymes: Quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, by intercalating into the DNA[5].
Key Considerations:
-
Solubility: Ensure the compound is fully dissolved in the assay buffer at the tested concentrations to avoid artifacts from precipitation.
-
Stability: Verify the chemical stability of the compound under the assay conditions (pH, temperature, light exposure)[10].
-
Non-specific Inhibition: At high concentrations, compounds can inhibit enzymes through non-specific mechanisms like aggregation. It is important to confirm that the inhibition is dose-dependent and follows a standard kinetic model.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Pipetting errors; Inconsistent mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough mixing of reagents; Maintain a constant temperature during the assay. |
| No Inhibition Observed | Compound is inactive against the target; Compound precipitated out of solution. | Test against a different enzyme; Verify solubility in the assay buffer; Test a higher concentration range if solubility permits. |
| Irreproducible IC50 Values | Assay conditions not consistent (e.g., substrate concentration, enzyme lot). | Standardize all assay parameters; Use the Cheng-Prusoff equation to convert IC50 to the substrate-independent Ki value[10]. |
| Time-dependent Inhibition | Slow binding of the inhibitor; Irreversible inhibition. | Vary the pre-incubation time between the enzyme and inhibitor to assess for time-dependence. |
Conclusion
This compound presents an intriguing scaffold for the exploration of novel enzyme inhibitors. By employing the systematic workflow and detailed protocols described in this application note—from initial screening and potency determination to in-depth mechanistic studies—researchers can effectively characterize its inhibitory profile. This structured approach not only ensures the generation of reliable and reproducible data but also provides a solid foundation for further optimization and development in the pursuit of new therapeutic agents or chemical probes.
References
- BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. BenchChem.
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
- BioAssay Systems. Enzyme Inhibitor Screening Services.
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
-
Wikipedia. Enzyme inhibitor. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
- ChemWhat. This compound CAS#: 917562-04-0.
-
de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1137-1143. [Link]
- BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery.
-
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1373574. [Link]
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
-
Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00329-3. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4888. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
Sources
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR 917562-04-0 [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 4-Amino-5,8-dichloro-2-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold and a Unique Substitution Pattern
The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a vast range of biological activities.[1][2][3] In particular, the 4-aminoquinoline framework has proven exceptionally fruitful, yielding prominent drugs for the treatment of malaria, cancer, and inflammatory diseases.[2][3][4] Marketed drugs such as the antimalarial chloroquine and the anticancer agents neratinib and bosutinib underscore the versatility and clinical significance of this structural motif.[2][3]
This document focuses on 4-Amino-5,8-dichloro-2-methylquinoline , a compound distinguished by its specific substitution pattern. While the 7-chloro substituent is a well-studied feature known to be critical for the antimalarial activity of compounds like chloroquine, the 5,8-dichloro arrangement is less common.[5][6][7] This unique halogenation, combined with the 2-methyl group, presents a novel chemical space for exploration. These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound, with a primary focus on its applications as a scaffold for developing novel anticancer agents and protein kinase inhibitors.
Compound Profile and Structure-Activity Relationship (SAR) Insights
A thorough understanding of a compound's physicochemical properties and the anticipated effects of its structural features is paramount for designing effective experimental workflows.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 917562-04-0 | [8][9] |
| Molecular Formula | C₁₀H₈Cl₂N₂ | [8][9] |
| Molecular Weight | 227.09 g/mol | [8][9] |
| Form | Solid | [8] |
| SMILES | Cc1cc(N)c2c(Cl)ccc(Cl)c2n1 | [8] |
| InChI Key | LYJNAWSOSQSLIL-UHFFFAOYSA-N | [8] |
Key Structural Features and Hypothesized Impact
The biological activity of 4-aminoquinolines is profoundly influenced by the nature and position of substituents on the quinoline ring system.
-
4-Amino Group: This primary amine is a critical pharmacophore and serves as a key handle for synthetic modification. In many active compounds, this position is derivatized with an alkylamino side chain, which is often essential for drug accumulation in acidic organelles like the parasite food vacuole or the cellular lysosome, a mechanism crucial for both antimalarial and anticancer effects.[2][3][5] The unsubstituted nature of the title compound makes it an ideal starting scaffold for building a library of analogues.
-
5,8-Dichloro Substitution: Halogenation dramatically influences a molecule's electronic properties, lipophilicity, and metabolic stability. While the 7-chloro group is known to enhance antimalarial activity by increasing the compound's ability to complex with hematin and inhibit its detoxification, the impact of the 5,8-dichloro pattern is less defined.[5][10] These electron-withdrawing groups are expected to lower the pKa of the quinoline ring nitrogen, potentially altering cell permeability, target binding, and overall pharmacokinetics.[10]
-
2-Methyl Group: Substitution at the C2 position can influence the planarity of the quinoline ring system and introduce steric effects that may either enhance or hinder binding to a biological target. Its presence provides an additional vector for SAR exploration.
Proposed Therapeutic Applications and Mechanistic Hypotheses
Based on the extensive literature on related quinoline derivatives, two primary avenues of investigation are proposed for this compound: as a novel anticancer agent and as a scaffold for protein kinase inhibitors.
Application as an Anticancer Agent
Numerous quinoline derivatives exhibit potent anticancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[1][11][12]
Hypothesized Mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death, a common mechanism for quinoline-based anticancer agents.[11]
-
Inhibition of Signaling Pathways: It could potentially inhibit key receptor tyrosine kinases such as EGFR and VEGFR, which are often dysregulated in cancer.[11]
-
Topoisomerase Inhibition: Some quinolines function as topoisomerase II inhibitors, disrupting DNA replication in rapidly dividing cancer cells.[13]
Caption: General workflow for kinase inhibitor screening and development.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the initial characterization of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound required to inhibit cell growth by 50% (IC50). [11] Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO only) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis. [11]
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [11] Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Protocol 3: Synthetic Derivatization at the 4-Amino Position
To explore SAR, a small library of analogues can be generated by reacting the primary amine with various electrophiles. A representative protocol for N-alkylation via nucleophilic aromatic substitution (SNAr) starting from a dichloroquinoline precursor is provided. This general approach can be adapted for the title compound. [14] Objective: To synthesize N-alkylated derivatives of this compound for SAR studies. The following is a general procedure based on the reaction of a 4-chloroquinoline with an amine.
Materials:
-
4,X-dichloro-quinoline precursor
-
Desired amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a sealed reaction vial, mix the 4-chloro-quinoline derivative (1 equivalent) with an excess of the desired amine (2-3 equivalents).
-
Heating: Heat the mixture to 120-130°C and stir continuously for 6-8 hours. Monitor the reaction by TLC. [14]3. Work-up: Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or precipitation/recrystallization to yield the desired N-substituted 4-aminoquinoline derivative.
Caption: Synthetic workflow for generating an analogue library.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique substitution pattern provides a distinct starting point for the development of novel therapeutics. The protocols outlined in this document provide a clear roadmap for the initial investigation of its potential as both an anticancer agent and a kinase inhibitor.
Future work should focus on a comprehensive evaluation of its anticancer activity across a broad panel of cell lines, detailed elucidation of its mechanism of action, and screening against diverse kinase families. The results of these initial studies will guide the synthetic derivatization of the 4-amino position to build robust structure-activity relationships, ultimately leading to the optimization of potency, selectivity, and drug-like properties.
References
- The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide - Benchchem.
- Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds - Benchchem.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers.
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed.
- 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective.
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central.
-
Quinoline derivatives known anticancer agents.[10] - ResearchGate. Available at:
- Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach.
- Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity - ResearchGate.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- This compound AldrichCPR 917562-04-0 - Sigma-Aldrich.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC.
- Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position - ResearchGate.
- Comprehensive review on current developments of quinoline-based anticancer agents.
- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC.
- This compound CAS#: 917562-04-0; ChemWhat Code.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. This compound AldrichCPR 917562-04-0 [sigmaaldrich.com]
- 9. chemwhat.com [chemwhat.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 4-Amino-5,8-dichloro-2-methylquinoline
Introduction: Profiling the Cytotoxic Potential of Novel Quinolone Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While historically recognized for their antimalarial properties, derivatives of 4-aminoquinoline are increasingly being investigated for their potential as anticancer agents.[1][2] The compound 4-Amino-5,8-dichloro-2-methylquinoline, a distinct chemical entity within this class, requires a thorough cytotoxicological evaluation to determine its therapeutic potential and safety profile.[3][4] In preclinical drug development, in vitro cytotoxicity assays are indispensable for the early-stage identification of toxic effects of new chemical entities, guiding further development and minimizing late-stage failures.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We present a multi-parametric approach, detailing a suite of assays to build a comprehensive profile of the compound's effects on cell health. This strategy moves beyond a simple live/dead assessment to elucidate the potential mechanisms of cell death, such as necrosis and apoptosis.
A Multi-Faceted Approach to Cytotoxicity Testing
To generate a robust and reliable cytotoxicity profile for this compound, a combination of assays targeting different cellular parameters is recommended. This approach provides a more complete picture of the compound's biological effects. The proposed workflow is as follows:
Figure 1: A comprehensive workflow for the in vitro cytotoxicity assessment of a novel compound.
Assessment of Metabolic Activity and Cell Viability: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Figure 2: The principle of the MTT assay for cell viability.
Protocol: MTT Assay
This protocol is adapted from standard methodologies.[8][11][12]
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[8]
Data Analysis and Interpretation
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC50 | Concentration of the compound that causes a 50% reduction in cell viability. |
| Dose-Response Curve | A graphical representation of the relationship between the concentration of the compound and its effect on cell viability. |
Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis.[14][15]
Protocol: LDH Assay
This protocol is based on standard colorimetric LDH assay kits.[16][17]
Materials:
-
Cell culture supernatant from the compound-treated 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Treat untreated cells with the provided lysis buffer for 45 minutes before collecting the supernatant.[17]
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]
Data Analysis and Interpretation
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100
An increase in LDH release indicates a loss of cell membrane integrity, suggesting a necrotic or late apoptotic mode of cell death.
Distinguishing Apoptosis from Necrosis: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Figure 3: Cellular states as defined by Annexin V and PI staining.
Protocol: Annexin V/PI Staining
This protocol is adapted from standard flow cytometry procedures.[18][19]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Analysis and Interpretation
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Primarily necrotic cells
Quantification of the percentage of cells in each quadrant provides a detailed picture of the mode of cell death induced by this compound.
Measuring Apoptotic Pathway Activation: Caspase-Glo 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis.[20] Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of these caspases.[21][22] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[21]
Protocol: Caspase-Glo 3/7 Assay
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[21][22]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo 3/7 Reagent (substrate and buffer)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
The luminescent signal is proportional to the amount of caspase-3 and -7 activity. An increase in luminescence in treated cells compared to untreated controls indicates the induction of apoptosis.
| Parameter | Description |
| Fold-change in Caspase Activity | (Luminescence of Treated Cells) / (Luminescence of Untreated Cells) |
| Time-course Analysis | Measuring caspase activity at different time points to understand the kinetics of apoptosis induction. |
Summary and Concluding Remarks
This application note provides a structured and multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By employing assays that interrogate different aspects of cell health—metabolic activity, membrane integrity, and the specific molecular events of apoptosis—a comprehensive and reliable cytotoxicity profile can be established. The data generated from these protocols will be crucial in determining the therapeutic potential and guiding the future development of this novel quinoline derivative.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PLOS One. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 917562-04-0. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Retrieved from [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. chemwhat.com [chemwhat.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 22. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of 4-Amino-5,8-dichloro-2-methylquinoline on Cancer Cells
Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-malarial, anti-inflammatory, and anti-cancer properties.[1][2] Within this class, 4-aminoquinoline derivatives have emerged as particularly promising candidates for oncological drug development.[2][3][4][5] The well-known anti-malarial drug chloroquine, a 4-aminoquinoline, has been repurposed in clinical trials for its potential anti-cancer effects, which are thought to stem from its ability to inhibit autophagy, a cellular process that cancer cells often exploit to survive under stress.[3][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the anti-proliferative effects of a novel 4-aminoquinoline derivative, 4-Amino-5,8-dichloro-2-methylquinoline . While specific biological data for this compound is emerging, the protocols and methodologies outlined herein are based on established techniques for evaluating the anti-cancer properties of this compound class.[3][4][5] We will detail the experimental workflow, from initial cytotoxicity screening to the elucidation of the potential mechanism of action, focusing on cell viability, cell cycle progression, and apoptosis induction.
I. Preliminary Assessment: Cell Viability and Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability in vitro. The MTT assay is a widely used colorimetric method for this purpose, relying on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7]
Protocol 1: MTT Assay for Cell Viability
Causality Behind Experimental Choices: The MTT assay is selected for its simplicity, high throughput, and its direct correlation of colorimetric signal with the number of viable cells. The use of a vehicle control (e.g., DMSO) is crucial to distinguish the effect of the compound from that of the solvent. A range of compound concentrations is tested to generate a dose-response curve, from which the IC50 value can be accurately determined.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO at the same final concentration as in the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.[7]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | IC50 (µM) of this compound (48h) |
| MCF-7 (Breast) | 8.5 |
| MDA-MB-231 (Breast) | 5.2 |
| A549 (Lung) | 12.1 |
| HCT116 (Colon) | 9.8 |
II. Mechanistic Insights: Cell Cycle Analysis
Once the anti-proliferative activity of this compound is confirmed, the next logical step is to investigate its effect on the cell cycle. Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[8]
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Causality Behind Experimental Choices: This protocol is designed to quantify the DNA content of individual cells. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a large population of cells, we can determine the percentage of cells in each phase of the cell cycle. Treatment with an effective anti-cancer compound is expected to cause an accumulation of cells in a specific phase.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[3]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Workflow for Cell Cycle Analysis.
III. Elucidating the Mode of Cell Death: Apoptosis
A key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Investigating the induction of apoptosis provides crucial insights into the compound's mechanism of action. Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic cascade.
Protocol 3: Western Blotting for Apoptosis Markers
Causality Behind Experimental Choices: This protocol aims to detect the cleavage of key apoptotic proteins. Caspase-3 is a critical executioner caspase, and its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis. PARP (poly (ADP-ribose) polymerase) is a DNA repair enzyme that is cleaved by active caspase-3, and the detection of cleaved PARP is another strong indicator of apoptosis. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are key regulators of the intrinsic apoptotic pathway. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Caption: Plausible signaling pathways for 4-aminoquinolines.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-proliferative effects of This compound on cancer cells. By systematically evaluating its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis, researchers can gain valuable insights into its potential as a novel anti-cancer agent.
Future studies should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of the compound against a wider panel of cancer cell lines.[6]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.[6]
-
In Vivo Efficacy: Assessing the anti-tumor activity and pharmacokinetic properties of the compound in preclinical animal models.[6]
The 4-aminoquinoline scaffold continues to be a rich source of inspiration for the development of new anti-cancer drugs.[4][5] The systematic application of the methodologies described herein will be crucial in unlocking the full therapeutic potential of novel derivatives like this compound.
References
-
Zhang, X., Tang, N., Hadden, T. J., & Rishi, A. K. (2011). Akt, FoxO and regulation of apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(11), 1978-1986. [Link]
-
ResearchGate. (2021). Quinoline derivatives known anticancer agents. [Link]
-
Semantic Scholar. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Solomon, V. R., Hu, C., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6571-6574. [Link]
-
PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
PubMed. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. [Link]
-
Lee, E., Han, S., Jin, G. H., Lee, H. J., Kim, W. Y., Ryu, J. H., & Jeon, R. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3976-3978. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 4-Amino-5,8-dichloro-2-methylquinoline in Antimalarial Drug Discovery
Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy and the Rationale for Investigating 4-Amino-5,8-dichloro-2-methylquinoline
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a historic and prominent example.[1][2] These agents have traditionally exerted their parasiticidal effects by accumulating in the acidic food vacuole of the intraerythrocytic Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4] The parasite normally crystallizes heme into inert hemozoin, and the inhibition of this process by 4-aminoquinolines leads to a buildup of free heme, which is toxic to the parasite.[5]
The emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new antimalarial agents.[6] Structural modifications of the 4-aminoquinoline core are a key strategy in this endeavor.[7] The compound This compound represents a novel investigational molecule within this class. Its structure features key modifications from the archetypal chloroquine, including a 2-methyl group and dichlorination at the 5 and 8 positions, which may alter its physicochemical properties, target engagement, and efficacy against resistant parasites.
These application notes provide a comprehensive guide for researchers to systematically evaluate the antimalarial potential of this compound, from initial in vitro screening to preliminary mechanism of action studies.
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound would involve the reaction of a corresponding 4-chloroquinoline precursor with an amino source. The synthesis of related 4-aminoquinoline derivatives has been well-documented.[2][8]
Protocol 1: General Synthesis of 4-Aminoquinoline Derivatives
This protocol is a generalized procedure based on common synthetic methods for 4-aminoquinolines and should be optimized for the specific synthesis of this compound.
Materials:
-
4,5,8-trichloro-2-methylquinoline (hypothetical precursor)
-
Ammonia source (e.g., ammonium hydroxide, ammonia in an inert solvent)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Potassium carbonate)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a sealed reaction vessel, dissolve the 4,5,8-trichloro-2-methylquinoline precursor in a suitable solvent such as DMF.
-
Add the ammonia source in excess.
-
Add a base like potassium carbonate to scavenge the generated acid.
-
Heat the reaction mixture at a specified temperature (e.g., 70-120°C) for a designated time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the final product, this compound.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: In Vitro Antimalarial Activity Assessment
The initial evaluation of any potential antimalarial compound is its in vitro activity against the blood stages of P. falciparum. It is crucial to test against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains to determine its potential for overcoming resistance.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption="Workflow for In Vitro Antimalarial Screening";
Protocol 2: In Vitro Antiplasmodial Activity using SYBR Green I Assay
This fluorescence-based assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Materials:
-
P. falciparum strains (e.g., 3D7 for CQS, Dd2 or K1 for CQR)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes at a defined hematocrit in complete culture medium.
-
Prepare serial dilutions of this compound in the culture medium. Chloroquine and artesunate should be used as positive controls.
-
In a 96-well plate, add the parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Add the serially diluted compound to the wells. Include drug-free wells as a negative control.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | P. falciparum 3D7 (CQS) IC₅₀ (nM) | P. falciparum Dd2 (CQR) IC₅₀ (nM) |
| This compound | Experimental Data | Experimental Data |
| Chloroquine | ~10-20 | >100 |
| Artesunate | ~1-5 | ~1-5 |
| Table 1: Hypothetical Data Table for In Vitro Antimalarial Activity. |
Part 3: Cytotoxicity Assessment
To determine the selectivity of the compound for the parasite over host cells, in vitro cytotoxicity assays using mammalian cell lines are essential. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the antiplasmodial concentration (CC₅₀/IC₅₀), is a critical parameter.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Absorbance plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium. Doxorubicin can be used as a positive control for cytotoxicity.
-
Replace the medium in the wells with the medium containing the serially diluted compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a dose-response curve.
| Compound | HEK293 CC₅₀ (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. Dd2 |
| This compound | Experimental Data | Calculated Value | Calculated Value |
| Chloroquine | >50 | >2500 | <500 |
| Table 2: Hypothetical Data Table for Cytotoxicity and Selectivity Index. |
Part 4: Preliminary Mechanism of Action Studies
Given its 4-aminoquinoline scaffold, a primary hypothesis for the mechanism of action of this compound is the inhibition of hemozoin formation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption="Hypothesized Mechanism of Action";
Protocol 4: In Vitro β-Hematin Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 5.0)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Prepare a solution of hemin chloride in DMSO.
-
Prepare serial dilutions of this compound in DMSO. Chloroquine serves as a positive control.
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the diluted compound to the wells.
-
Initiate the reaction by adding the hemin solution to each well.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to induce β-hematin formation.
-
After incubation, centrifuge the plate and carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm.
-
Calculate the percentage of inhibition of β-hematin formation and determine the IC₅₀ value.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial assessment of this compound as a potential antimalarial drug candidate. Favorable in vitro activity against both CQS and CQR strains of P. falciparum, coupled with a high selectivity index, would warrant further investigation. Subsequent studies should include in vivo efficacy in a murine malaria model, pharmacokinetic profiling, and more in-depth mechanism of action studies to elucidate any secondary targets. The structural modifications in this compound offer the potential for a novel agent in the fight against drug-resistant malaria.
References
- Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials.
-
Kouznetsov, V. V., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Lynch, D. (2016). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, 2. [Link]
- Mushtaque, M., & Shahjahan. (2015). 4-Aminoquinolines: A walkthrough of the structure activity relationship. Bioorganic & Medicinal Chemistry, 23(13), 3299-3314.
- O'Neill, P. M., et al. (2003). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 46(4), 495-504.
- Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for cancer. European Journal of Pharmacology, 625(1-3), 191-197.
-
Valderramos, S. G., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(6), e0129443. [Link]
-
Vennerstrom, J. L., et al. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 53(4), 1396-1402. [Link]
- Verma, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4238-4242.
-
Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. [Link]
-
Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Molecules, 26(9), 2759. [Link]
- Scheibel, L. W., & Adler, A. (1981). Antimalarial activity of selected aromatic chelators. II. Substituted quinolines and quinoline-N-oxides. Molecular Pharmacology, 20(1), 218-223.
- O'Neill, P. M., et al. (1997). Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues. Journal of Medicinal Chemistry, 40(4), 437-448.
-
Delarue-Cochin, S., et al. (2013). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 57(1), 92-101. [Link]
-
Espinosa-Saez, R., et al. (2023). Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs. Scientific Reports, 13(1), 7401. [Link]
- Hu, C., et al. (2013). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 23(1), 128-132.
-
Kaggwa, G. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]
-
Singh, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 3(10), 13237-13249. [Link]
-
Verhaeghe, P., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313. [Link]
- Espinosa-Saez, R., et al. (2023). Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs. Research Square.
-
Kruger, H. G., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 138-143. [Link]
-
Al-Majid, A. M., et al. (2023). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules, 28(11), 4381. [Link]
-
Galezowska, J., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(21), 13531. [Link]
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 4-Aminoquinoline Libraries for Antimalarial Drug Discovery
Introduction: The Enduring Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably as the foundation for potent antimalarial drugs like chloroquine and amodiaquine.[1][2] These agents have been instrumental in treating malaria, a devastating infectious disease caused by Plasmodium parasites.[3][4] The primary mechanism of action for these compounds within the parasite's intraerythrocytic stage involves disrupting a critical detoxification pathway.[1][5] As the parasite digests host hemoglobin for amino acids, it releases toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals within its digestive vacuole.[1] 4-aminoquinolines accumulate in this acidic compartment and interfere with heme crystallization, leading to a buildup of free heme that induces oxidative stress and parasite death.[6][7][8]
Despite their historical success, the rise of drug-resistant Plasmodium falciparum strains has diminished the efficacy of traditional 4-aminoquinolines, necessitating the discovery of new analogues with activity against these resistant parasites.[1][5] High-throughput screening (HTS) of diverse 4-aminoquinoline libraries offers a powerful strategy to identify novel chemical starting points for next-generation antimalarials.[9][10][11] This application note provides a comprehensive guide to designing and executing an HTS campaign for 4-aminoquinoline libraries, from assay development to hit validation, emphasizing scientific rigor and actionable protocols.
Part 1: Assay Development and Primary Screening Strategy
The success of any HTS campaign hinges on a robust, sensitive, and reproducible assay. For antimalarial screening, the goal is to quantify parasite viability after exposure to library compounds. Automation is a critical component of HTS, enabling the rapid and precise screening of thousands to millions of compounds, minimizing human error and improving data quality.[9][12][13]
The Rationale for a Fluorescence-Based Parasite Viability Assay
While traditional methods for assessing antimalarial activity relied on radioactive isotopes like [3H]-hypoxanthine, fluorescence-based assays have become the gold standard for HTS due to their safety, simplicity, and scalability.[14][15][16] A widely used method employs a DNA-intercalating dye, such as SYBR Green I.[15][16] The underlying principle is elegant in its simplicity: mature mammalian erythrocytes are anucleated, whereas the Plasmodium parasite contains DNA. Therefore, the fluorescence intensity of the dye is directly proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation.[15]
Key Considerations for Assay Miniaturization and Automation
Transitioning an assay to a high-throughput format (e.g., 384- or 1536-well plates) is essential for screening large libraries.[10] This process, known as miniaturization, reduces reagent costs and compound consumption.[10][11] Automated liquid handling systems are pivotal for this, ensuring precise dispensing of cells, compounds, and reagents, which is crucial for data consistency across thousands of plates.[11][12][13]
Caption: Automated HTS workflow for screening 4-aminoquinoline libraries against P. falciparum.
Protocol 1: Primary HTS using SYBR Green I Fluorescence Assay
This protocol is designed for a 384-well plate format and assumes the use of automated liquid handlers and plate readers.
Materials:
-
P. falciparum culture (chloroquine-sensitive and resistant strains, e.g., 3D7 and Dd2), synchronized to the ring stage.
-
Complete RPMI-1640 medium with Albumax II.
-
Human erythrocytes (O+).
-
4-Aminoquinoline compound library, typically dissolved in DMSO at 10 mM.
-
Control drugs: Chloroquine (positive control for inhibition), DMSO (negative control).
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I dye (10,000x stock in DMSO).
-
384-well black, clear-bottom microplates.
Methodology:
-
Compound Plate Preparation:
-
Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 20-50 nL of each library compound from the stock plates to the 384-well assay plates. This creates a final screening concentration of approximately 1-5 µM.
-
Designate specific wells for controls:
-
Negative Control (0% Inhibition): Add DMSO only.
-
Positive Control (100% Inhibition): Add a lethal concentration of Chloroquine (e.g., 200 nM).
-
-
-
Parasite Culture Preparation:
-
Prepare a synchronized ring-stage culture of P. falciparum at 2% parasitemia and 2% hematocrit in complete medium.
-
Ensure the culture is healthy and actively growing before plating.
-
-
Cell Plating:
-
Using a multi-drop dispenser, add 50 µL of the parasite culture to each well of the compound-containing assay plates.
-
-
Incubation:
-
Seal the plates and incubate for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). This duration allows parasites to progress through one full lifecycle.
-
-
Lysis and Staining:
-
Prepare fresh Lysis Buffer containing SYBR Green I dye at a 1:5000 dilution from the stock (final 2x concentration).
-
After incubation, add 50 µL of the SYBR Green I Lysis Buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for 1-2 hours to ensure complete lysis and DNA staining.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (e.g., PerkinElmer EnVision) with excitation at ~485 nm and emission at ~530 nm.
-
Part 2: Data Analysis, Hit Confirmation, and Triaging
Raw data from an HTS campaign requires careful processing to identify genuine "hits" while minimizing false positives and negatives.[17][18]
Data Normalization and Quality Control
Systematic errors, such as edge effects or dispenser variability, can obscure true compound activity.[19] Normalization corrects for this variability, making data comparable across plates.[19] A common method is to normalize raw fluorescence values to the in-plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
The robustness of the assay is quantified using the Z'-factor , which assesses the separation between the positive and negative control signals.
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
An assay is considered robust for HTS if the Z'-factor is ≥ 0.5 .[20]
Hit Selection Criteria
A "hit" is a compound that demonstrates a statistically significant and reproducible biological effect. For primary screening, a common approach is to use a threshold based on the standard deviation (SD) of the sample population.
-
Primary Hit Definition: Compounds exhibiting ≥ 3 standard deviations from the mean of the negative control wells (a Z-score ≥ 3) are typically selected as initial hits.[17][21][22]
Table 1: Example Hit Selection Thresholds
| Parameter | Description | Typical Threshold | Rationale |
| Z-score | The number of standard deviations a data point is from the sample mean. | ≥ 3 | Selects for statistically significant activity.[17] |
| Percent Inhibition | Normalized activity relative to controls. | ≥ 50% | Ensures biological relevance of the effect. |
| Replicate Consistency | Agreement between replicate screens. | Varies | Confirms the observed effect is not a one-off artifact. |
Hit Confirmation and Dose-Response Analysis
Initial hits must be re-tested to confirm their activity.[23] This involves re-sourcing the compound powder, preparing fresh stock solutions, and testing in the primary assay. Confirmed hits are then subjected to dose-response analysis, where the compound is tested across a range of concentrations (typically an 8- to 10-point curve) to determine its potency, expressed as the IC₅₀ (half-maximal inhibitory concentration) .[24][25] This step is crucial for prioritizing the most potent compounds for further investigation.[26]
Part 3: Secondary Assays for Hit Validation and Characterization
Primary hits must be validated through a cascade of secondary assays to eliminate false positives and gather more information about their biological activity and potential liabilities.[27][28]
Cytotoxicity Counter-Screening
It is essential to determine if the observed antimalarial activity is due to specific inhibition of parasite pathways or simply general cytotoxicity.[20][29][30] A counter-screen using a mammalian cell line (e.g., HEK293 or HepG2) is a standard approach. This allows for the calculation of a Selectivity Index (SI) .
-
Selectivity Index (SI) = Cytotoxicity IC₅₀ / Antimalarial IC₅₀
-
A higher SI value (typically >10-100 ) is desirable, indicating that the compound is selectively toxic to the parasite.[31]
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-based)
Materials:
-
HEK293 or HepG2 cells.
-
Complete DMEM medium with 10% FBS.
-
Confirmed hit compounds from the primary screen.
-
Control toxin (e.g., Staurosporine).
-
Resazurin sodium salt solution (e.g., AlamarBlue™).
-
384-well clear tissue culture-treated plates.
Methodology:
-
Cell Plating: Seed cells into 384-well plates at a density of 2,500-5,000 cells per well in 40 µL of medium and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the hit compounds and add them to the cells. Include DMSO (negative control) and staurosporine (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.
-
Data Acquisition: Measure fluorescence (Ex: ~560 nm, Em: ~590 nm) on a plate reader.
-
Analysis: Calculate the IC₅₀ for cytotoxicity by plotting percent viability against compound concentration.
Target Engagement and Mechanism of Action
For target-based screens, confirming that a hit compound physically interacts with its intended target is a critical validation step.[32] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique for verifying target engagement in a physiological cellular environment.[33][34][35] The principle is that ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation.[36] High-throughput CETSA (HT-CETSA) formats have been developed that are compatible with drug discovery campaigns.[32][34]
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.
Part 4: Troubleshooting and Final Considerations
Table 2: Common HTS Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Plate-to-Plate Variability | Inconsistent cell culture health; Reagent degradation; Dispenser malfunction. | Monitor cell culture daily; Prepare fresh reagents; Perform regular maintenance and calibration of liquid handlers.[37] |
| Low Z'-Factor (<0.5) | Suboptimal assay window; High variability in controls. | Optimize concentrations of cells and reagents; Ensure control compounds are stable and potent. |
| High Rate of False Positives | Promiscuous inhibitors (PAINS); Compound autofluorescence; Cytotoxicity. | Triage hits using computational filters for PAINS; Run counter-screens without cells to check for autofluorescence; Perform cytotoxicity assays.[27] |
| Poor Hit Confirmation Rate | Primary screen was a single-point assay (n=1); Compound degradation; Inaccurate library concentration. | Always perform re-tests from freshly sourced powder; Verify compound integrity and concentration via LC-MS/QC.[23] |
Conclusion
High-throughput screening of 4-aminoquinoline libraries is a proven and effective strategy for reigniting the discovery pipeline for novel antimalarial therapeutics. By combining a robust primary assay, stringent data analysis, and a comprehensive hit validation cascade, researchers can efficiently identify promising lead compounds. The methodologies and protocols outlined in this guide provide a framework for conducting a successful HTS campaign, ultimately contributing to the critical global effort to combat malaria. The integration of automated systems and advanced secondary assays like CETSA further enhances the ability to move from initial hit to validated lead with greater confidence and speed.[10][11]
References
- Hilaris Publisher. (2016, January 14). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- PubMed. (n.d.). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.
- Dispendix. (2024, June 27). The Benefits of Automation in High Throughput Screening.
- ASM Journals. (n.d.). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening | Antimicrobial Agents and Chemotherapy.
- Streamlining Cellular Thermal Shift assay for ultra-High Throughput Screening. (n.d.).
- High-throughput screening: accelerating drug discovery. (2024, November 18).
- NIH. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
- The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2).
- High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.).
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7).
- Springer Nature Experiments. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay.
- PMC - NIH. (n.d.). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening.
- MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- Beckman Coulter. (n.d.). High-Throughput Screening (HTS).
- PMC - PubMed Central. (2012, May 23). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
- ASM Journals. (n.d.). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening | Antimicrobial Agents and Chemotherapy.
- ProQuest. (n.d.). Progress and challenges in the use of fluorescence‐based flow cytometric assays for anti‐malarial drug susceptibility tests.
- Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
- PubMed Central. (n.d.). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review.
- Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection.
- Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays.
- PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
- Wikipedia. (n.d.). Hit selection.
- News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Semantic Scholar. (n.d.). Cytotoxicity tests for high-throughput drug discovery..
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12).
- PMC. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- PubChem - NIH. (n.d.). 4-Aminoquinoline | C9H8N2 | CID 68476.
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.).
- NIH. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
- Wikipedia. (n.d.). 4-Aminoquinoline.
- Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics.
- PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
- Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- ResearchGate. (n.d.). Screening results of the hit validation library that consisted of... | Download Scientific Diagram.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
- ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
- ResearchGate. (n.d.). Initial dose-response validation of identified HTS hits. Graphs showing....
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Enamine. (n.d.). High-Throughput Screening.
- ResearchGate. (n.d.). (PDF) High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
Sources
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. pharmtech.com [pharmtech.com]
- 12. dispendix.com [dispendix.com]
- 13. beckman.com [beckman.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. assay.dev [assay.dev]
- 18. Hit selection - Wikipedia [en.wikipedia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Streamlining Cellular Thermal Shift assay for ultra-High Throughput Screening. | Read by QxMD [read.qxmd.com]
- 34. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 36. mdpi.com [mdpi.com]
- 37. assaygenie.com [assaygenie.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-Aminoquinoline Compounds
Introduction
The 4-aminoquinoline scaffold has long been a cornerstone in the chemotherapy of malaria, with chloroquine being a prominent historical example.[1][2][3][4] These compounds traditionally act by interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite within its digestive vacuole.[2][5][6] The accumulation of toxic free heme ultimately leads to parasite death. However, the emergence and spread of drug-resistant Plasmodium falciparum strains have necessitated the development of new and effective antimalarial agents, including novel 4-aminoquinoline derivatives that can overcome existing resistance mechanisms.[1][3][4][7]
Preclinical in vivo evaluation is a critical step in the drug discovery pipeline to assess the therapeutic efficacy and pharmacokinetic properties of these new chemical entities.[7][8][9][10] Murine models of malaria serve as indispensable tools for these initial in vivo studies, providing a platform to evaluate compound efficacy in a whole-organism system before advancing to human clinical trials.[8][11][12] This guide provides a comprehensive overview of the application of animal models for testing the efficacy of 4-aminoquinoline compounds, with detailed protocols for researchers, scientists, and drug development professionals.
The Imperative for In Vivo Models
While in vitro assays provide valuable initial data on the potency of a compound against parasite cultures, they cannot replicate the complex host-parasite interactions, metabolic processes, and pharmacokinetic/pharmacodynamic (PK/PD) relationships that occur in a living organism.[8] Animal models bridge this crucial gap, allowing for the assessment of a drug's efficacy in the context of a physiological system.
Selecting the Appropriate Animal Model
The choice of animal model is paramount for obtaining relevant and translatable data. Murine models are the most widely used for initial in vivo screening of antimalarial compounds due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized inbred and outbred strains.[8][12]
Recommended Murine Models for 4-Aminoquinoline Efficacy Testing
| Model | Mouse Strain(s) | Parasite Species | Key Features & Applications | References |
| Standard Suppressive Test | ICR, NMRI (Outbred); BALB/c (Inbred) | Plasmodium berghei (ANKA or other strains) | Initial screening for blood-stage activity (schizonticidal). Evaluates the ability of a compound to suppress parasitemia. | [8][11][12][13][14] |
| Cerebral Malaria Model | C57BL/6, CBA | Plasmodium berghei ANKA | Models severe malaria pathology, particularly cerebral complications. Useful for testing compounds intended to treat severe or complicated malaria. | [13][15][16][17] |
| Chloroquine-Resistant Model | Various | Chloroquine-resistant P. berghei or P. yoelii strains | Specifically evaluates the efficacy of novel 4-aminoquinolines against parasites that are resistant to traditional drugs like chloroquine. | [8] |
| Humanized Mouse Models | NOD-scid IL2Rγnull (NSG) | Plasmodium falciparum | Allows for the study of human malaria parasites in vivo by engrafting human erythrocytes. Provides a more direct assessment of efficacy against the primary human pathogen. | [8][18][19][20] |
Causality in Model Selection: The Plasmodium berghei ANKA infection in C57BL/6 mice is a widely accepted model for experimental cerebral malaria, as it recapitulates many of the severe symptoms observed in humans.[15][16][17] For general screening of blood-stage activity, outbred mouse strains like ICR are often used due to their susceptibility to infection.[8][13] Humanized mouse models, while more complex and costly, offer the significant advantage of testing compounds directly against P. falciparum.[18][19][20]
Experimental Design and Workflow
A well-designed in vivo efficacy study is crucial for generating robust and reproducible data. The following diagram illustrates a typical workflow for evaluating a novel 4-aminoquinoline compound.
Caption: General workflow for in vivo efficacy testing of 4-aminoquinoline compounds.
Key Considerations for Experimental Design
-
Controls: Always include a vehicle control group (receiving the drug solvent) and a positive control group (treated with a known effective antimalarial like chloroquine or artesunate).[21]
-
Dose Selection: Test a range of doses to determine the dose-response relationship and calculate the effective dose 50 (ED50) and ED90.[21]
-
Route of Administration: The oral route is most common for 4-aminoquinolines, mimicking clinical use.
-
Duration of Follow-up: A minimum of 28 days of follow-up is recommended to accurately assess treatment failure, especially for slowly eliminated drugs.[22] For initial screening, a 4-day suppressive test is common.[21]
Detailed Protocols
The following protocols provide step-by-step methodologies for conducting in vivo efficacy studies. These should be adapted based on the specific research question and institutional guidelines for animal care and use.
Protocol 1: The 4-Day Suppressive Test in P. berghei-Infected Mice
This is a standard method for the primary in vivo assessment of antimalarial efficacy.[14]
Objective: To evaluate the blood schizonticidal activity of a test compound.
Materials:
-
Female ICR or NMRI mice (18-22 g)
-
Plasmodium berghei (e.g., ANKA strain) cryopreserved stock
-
Donor mouse
-
Test compound and vehicle
-
Positive control drug (e.g., Chloroquine)
-
Alsever's solution or PBS with heparin
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Parasite Inoculation:
-
Thaw a cryopreserved vial of P. berghei-infected red blood cells (iRBCs) and inject intraperitoneally into a donor mouse.
-
Monitor the parasitemia of the donor mouse daily by preparing a thin blood smear from a tail snip and staining with Giemsa.
-
When the parasitemia reaches 10-20%, collect blood from the donor mouse via cardiac puncture into a tube containing an anticoagulant.
-
Dilute the infected blood with physiological saline to a concentration of 1 x 10^7 iRBCs per 0.2 mL.
-
Inject each experimental mouse intravenously or intraperitoneally with 0.2 mL of the diluted iRBC suspension.[21]
-
-
Drug Administration:
-
Randomly assign the infected mice into groups (n=5 per group): vehicle control, positive control, and test compound groups at various doses.
-
Two to four hours post-infection (Day 0), administer the first dose of the test compound, vehicle, or positive control orally.
-
Continue daily dosing for four consecutive days (Day 0 to Day 3).[21]
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from a tail snip of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total RBCs under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each test group using the following formula: % Suppression = [ (Mean Parasitemia of Vehicle Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Vehicle Control ] * 100
-
Calculate the ED50 and ED90 values using appropriate statistical software.
-
Protocol 2: Assessment of Efficacy in a Chloroquine-Resistant Model
Objective: To evaluate the activity of a test compound against a chloroquine-resistant parasite strain.
Procedure:
-
This protocol follows the same steps as the 4-Day Suppressive Test, with the following key modifications:
-
Parasite Strain: Use a documented chloroquine-resistant strain of P. berghei or P. yoelii.
-
Positive Control: Include chloroquine as a control to confirm the resistance of the parasite strain. A second, effective drug (e.g., artesunate) should also be used as a positive control for assay validity.
-
Rationale: This model is essential for identifying 4-aminoquinoline analogues that can overcome the mechanisms of chloroquine resistance, which are often associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene.[23][24]
Protocol 3: Efficacy Testing in a Humanized Mouse Model
Objective: To evaluate the efficacy of a test compound against human Plasmodium falciparum.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rγnull)
-
Human erythrocytes
-
Plasmodium falciparum culture (drug-sensitive or resistant strains)
Procedure:
-
Engraftment of Human Erythrocytes:
-
Infection with P. falciparum:
-
Drug Administration and Monitoring:
-
Follow a similar dosing and monitoring schedule as described in Protocol 1.
-
Parasitemia can be monitored by flow cytometry or quantitative PCR for more sensitive detection.
-
Expert Insight: Humanized mouse models provide a more clinically relevant system for preclinical drug evaluation.[19] They allow for the assessment of compound efficacy against the actual human parasite, including drug-resistant field isolates.[8][20]
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Description | Example Data |
| % Parasitemia | The percentage of red blood cells infected with parasites. | Vehicle Control: 35.2%; Test Compound (50 mg/kg): 2.5% |
| % Suppression | The reduction in parasitemia relative to the vehicle control. | 92.9% |
| ED50 (mg/kg) | The dose of the compound that produces a 50% reduction in parasitemia. | 15.8 mg/kg |
| ED90 (mg/kg) | The dose of the compound that produces a 90% reduction in parasitemia. | 45.2 mg/kg |
| Mean Survival Time (days) | The average survival time of mice in each group (for lethal models). | Vehicle Control: 8 days; Test Compound: >30 days |
Visualization of Signaling Pathways
The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation.
Caption: Mechanism of action of 4-aminoquinoline compounds.
This inhibition leads to the accumulation of free heme, which is toxic to the parasite due to its ability to generate reactive oxygen species and disrupt cell membranes.[2][6]
Conclusion
The use of appropriate animal models is a cornerstone of preclinical antimalarial drug discovery. The protocols and guidelines presented here provide a framework for the robust in vivo evaluation of novel 4-aminoquinoline compounds. By carefully selecting the animal model, designing rigorous experiments, and accurately interpreting the data, researchers can effectively identify promising drug candidates to combat the global threat of malaria.
References
- de Niz, M., et al. (2013). Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria. Methods in Molecular Biology.
- Adekunle, O. O., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
- Ginsburg, H., & Wyler, D. J. (1995). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed.
- Ishizaki, H., et al. (2024). Mouse NOD/Shi and NSY/Hos strains infected with Plasmodium berghei ANKA are models for experimental cerebral malaria. Scientific Reports.
- Ray, S., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. SciSpace.
- Unknown. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Unknown Source.
- Riscoe, M., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
- Sanni, A., et al. (2012). Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria. PMC.
- de Niz, M., et al. (2013). Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria. Springer.
- de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC - PubMed Central.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Unknown. (n.d.). Evaluation of Plasmodium berghei Models in Malaria Research. Unknown Source.
- Bloland, P. B., et al. (2003). Methodology for Efficacy Assessment of In Vivo Malaria Therapy. NCBI - NIH.
- White, N. J. (2022). The assessment of antimalarial drug efficacy in vivo. ResearchGate.
- Angulo-Barturen, I., et al. (2011). Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes. NIH.
- Velez, I. D., et al. (2007). Practical aspects of In vivo antimalarial drug efficacy testing in the Americas. ResearchGate.
- Bautista, J. M., et al. (2015). Humanized mouse models infected with human Plasmodium species for antimalarial drug discovery. Taylor & Francis Online.
- Asif, M. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed.
- Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PMC - NIH.
- Stepniewska, K., et al. (2004). In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up. NIH.
- Unknown. (n.d.). Discovery of antimalarial drugs using humanized pseudo-liver immunodeficient mouse model. MESA Malaria Knowledge Hub.
- Jiménez-Díaz, M. B., et al. (2023). Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model. Antimicrobial Agents and Chemotherapy.
- White, N. J. (2022). The assessment of antimalarial drug efficacy in vivo. SMC Alliance.
- Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. Unknown Source.
- Ray, S., et al. (2010). Development of a New Generation of 4-aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PubMed.
- Ray, S., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Testing of Antimalarial Agent 17. BenchChem.
- Baird, J. K. (2001). Chloroquine Resistance in Plasmodium vivax. PMC - PubMed Central.
- Pan American Health Organization. (2004). Practical Guide for in vivo Antimalarial Drug-Efficacy Studies in the Americas. DEVELOPMENT EXPERIENCE CLEARINGHOUSE.
- Khanye, S. D., et al. (2023). Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Preprints.org.
- Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PMC - PubMed Central.
- Price, R. N., et al. (2014). Contrasting Ex Vivo Efficacies of “Reversed Chloroquine” Compounds in Chloroquine-Resistant Plasmodium falciparum and P. vivax Isolates. PMC - NIH.
- World Health Organization. (2009). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY. World Health Organization.
- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
- 15. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
- 17. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 18. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. journals.asm.org [journals.asm.org]
- 21. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4-aminoquinoline synthesis
Technical Support Center: 4-Aminoquinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic routes. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured as a series of frequently asked questions (FAQs). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve both current and future synthetic challenges.
Part 1: Foundational Troubleshooting - First Principles
Before delving into method-specific issues, it's crucial to validate the foundational parameters of your experiment. A significant portion of yield loss can be traced back to these basics.
Question: My yield is unexpectedly low, but I followed the literature protocol. Where should I start my investigation?
Answer: Start with the most fundamental and controllable variables: the integrity of your starting materials and the reaction environment.
-
Reagent Purity and Stoichiometry:
-
Aniline Derivatives: Ensure they are free from oxidation products (often indicated by dark coloration). If necessary, purify by distillation or recrystallization. Verify the exact molar mass, especially for hydrated or salt forms.
-
β-Ketoesters/4-Chloroquinolines: These reagents can degrade over time. Confirm their purity via NMR or GC-MS. For β-ketoesters, be aware of the keto-enol equilibrium, which is a key aspect of their reactivity.
-
Solvents and Catalysts: Anhydrous conditions are critical in many steps. Ensure solvents are freshly dried. For reactions requiring acid or base catalysts, verify their concentration and purity, as contaminants can poison the reaction.[1]
-
-
Inert Atmosphere:
Troubleshooting Workflow: Initial Assessment
Below is a decision-making workflow for the initial stages of troubleshooting any 4-aminoquinoline synthesis.
Caption: Initial troubleshooting decision tree for low-yield synthesis.
Part 2: Method-Specific FAQs
Yield issues are often tied to the specific synthetic route employed. Here, we address common problems associated with the two primary methods for constructing the quinoline core.
Category A: Classical Thermal Cyclizations (e.g., Conrad-Limpach Synthesis)
This two-step method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[3][4]
Question: My initial condensation of aniline and ethyl acetoacetate works, but the thermal cyclization step fails or gives a very low yield (<30%). What is the most common cause?
Answer: The single most critical parameter for the cyclization step is temperature . This electrocyclic ring closure is the rate-determining step and requires significant thermal energy, typically around 250 °C .[3][4]
-
Causality: The cyclization requires the formation of a high-energy imine-enol tautomer and the temporary disruption of the aniline's aromaticity.[5] Insufficient temperature will prevent the reaction from overcoming this activation barrier.
-
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your experimental setup (e.g., heating mantle with a sand bath, high-temperature thermometer) can accurately and safely reach and maintain 250 °C.
-
Choose the Right Solvent: Running the reaction neat (without solvent) often leads to decomposition and low yields.[3] The use of a high-boiling, inert solvent is crucial. Limpach himself reported raising yields to 95% by switching from a neat reaction to using mineral oil.[3]
-
Monitor Progress: If feasible at high temperatures, monitor the disappearance of the Schiff base intermediate by TLC or LC-MS to determine the optimal reaction time (often 30-60 minutes at temperature).[1]
-
Question: I am getting a significant amount of the 2-hydroxyquinoline isomer instead of my desired 4-hydroxyquinoline. How can I improve regioselectivity?
Answer: This is a classic problem of kinetic versus thermodynamic control, often known as the Knorr variation of this synthesis.[3][6]
-
Causality: The aniline can attack either the ketone or the ester carbonyl of the β-ketoester.
-
Kinetic Control (Desired): At lower temperatures (e.g., room temperature), the more reactive keto group is attacked, leading to a β-aminoacrylate intermediate that cyclizes to the 4-hydroxyquinoline.[3]
-
Thermodynamic Control (Undesired): At higher temperatures during the initial condensation step (e.g., ~140 °C), the aniline can attack the less reactive ester group, forming a β-keto anilide. This intermediate cyclizes to the thermodynamically preferred 2-hydroxyquinoline isomer.[3]
-
-
Troubleshooting Protocol:
-
Separate the Steps: Perform the initial condensation at a moderate temperature (room temperature to gentle reflux) to form the kinetic enamine product.
-
Isolate the Intermediate: If possible, isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization. This prevents its equilibration to the undesired anilide.
-
Strict Temperature Management: If performing a one-pot synthesis, ensure the initial phase of the reaction does not exceed the temperature threshold where the Knorr reaction becomes dominant.
-
| Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | > 275 | Inexpensive, highly effective, but can be difficult to remove during work-up.[3][5] |
| Dowtherm A | 257 | Eutectic mixture, liquid at room temp, but has an unpleasant odor.[5] |
| Diphenyl Ether | 259 | Inexpensive, but solid at room temperature with an unpleasant odor.[5] |
| 1,2,4-Trichlorobenzene | 214 | A good alternative, though lower boiling point may result in slightly lower yields.[5] |
| 2,6-di-tert-butylphenol | 264 | Reported as a clean, effective, and less odorous alternative.[5] |
| Table 1. Common high-boiling solvents for Conrad-Limpach cyclization. Yields generally improve with higher boiling points.[5] |
Category B: Nucleophilic Aromatic Substitution (SNAr) Routes
This approach typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine to form the C-N bond directly.[2][7]
Question: My SNAr reaction between 4,7-dichloroquinoline and my amine is sluggish, with low conversion even after 24 hours.
Answer: Low conversion in these SNAr reactions is often due to insufficient activation of the quinoline ring, suboptimal solvent choice, or inadequate reaction conditions.
-
Causality: The SNAr mechanism relies on the attack of the nucleophilic amine on the electron-deficient C4 position of the quinoline. The rate can be slow without sufficient thermal energy or if the amine nucleophilicity is low.
-
Troubleshooting Protocol:
-
Increase Temperature: These reactions often require high temperatures, frequently above 120 °C.[2][7]
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from >24 hours to 20-30 minutes) and improve yields. Reactions are often run at 140-180 °C in a sealed microwave vial.[2][7]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are often superior to alcohols for these reactions, as they can better solvate the intermediates and operate at higher temperatures.[2][7][8][9]
-
Add a Base: If you are using an amine salt or a secondary amine, a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a tertiary amine (e.g., triethylamine) is often required to neutralize the generated HCl and maintain the nucleophilicity of the reacting amine.[2][7][8][9]
-
Question: My product is contaminated with what appears to be a bis-quinoline derivative or other side products. How can I avoid this?
Answer: This issue often arises when using primary amines or diamines, which can potentially react at both ends or undergo further substitution.
-
Causality: If the primary amine product is deprotonated, it can act as a nucleophile itself, reacting with another molecule of 4-chloroquinoline. This is more common with highly reactive amines or under harsh basic conditions.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the 4-chloroquinoline to ensure the electrophile is consumed before significant side reactions can occur.
-
Modify Reaction Conditions: Lowering the reaction temperature or using a milder base can sometimes suppress the formation of side products.
-
Protecting Groups: For complex diamines, consider using a protecting group strategy to ensure only the desired nitrogen atom reacts.
-
Purification Strategy: If side product formation is unavoidable, careful purification by column chromatography or recrystallization is necessary. The product can often be purified after washing with ethyl acetate and hexane.[9]
-
Reaction Pathways: Conrad-Limpach vs. Knorr
Caption: Competing kinetic and thermodynamic pathways in the Conrad-Limpach-Knorr synthesis.
References
-
Conrad–Limpach synthesis. In: Wikipedia. [Link]
-
Barria, C. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Barria, C. et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]
-
Singh, P. et al. (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances. [Link]
-
Salas, F. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Conrad-Limpach Synthesis. SynArchive. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
-
Niementowski quinoline synthesis. In: Wikipedia. [Link]
-
4-aminoquinolines as Antimalarial Drugs. University of Birmingham. [Link]
-
The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials. The University of Liverpool Repository. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Nature. [Link]
-
Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. YouTube. [Link]
-
Conrad-Limpach Reaction. Cambridge University Press. [Link]
-
Salas, F. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Kumar, V. et al. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Purification of 4-Amino-5,8-dichloro-2-methylquinoline
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-Amino-5,8-dichloro-2-methylquinoline. This molecule, a halogenated heterocyclic amine, serves as a crucial building block in medicinal chemistry and materials science.[1] However, its unique chemical properties—namely the basic amino group, the electron-rich quinoline core, and the heavy halogen atoms—present distinct purification challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level FAQs to detailed troubleshooting protocols. Our approach is grounded in explaining the chemical principles behind each step, ensuring you not only solve the immediate issue but also build a robust, reproducible purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial observations and strategic decisions you'll face after synthesizing the crude product.
Q1: My crude product is a dark, sticky oil or a discolored solid. What are the likely causes and my first analytical steps?
A1: A non-crystalline or deeply colored crude product typically points to several issues: residual high-boiling solvents (like DMF or DMSO), the formation of polymeric tars, or the presence of oxidized side-products. The amino group on the quinoline ring is susceptible to air oxidation, which can generate highly colored impurities.
Your first step is to diagnose the composition. Before attempting any large-scale purification, you should:
-
Dissolve a small sample in a suitable solvent (e.g., CH₂Cl₂ or EtOAc) and run a Thin Layer Chromatography (TLC) analysis. This will reveal the number of components and help in selecting a solvent system for column chromatography.
-
Acquire a crude ¹H NMR spectrum. This can identify residual solvents and give you a rough estimate of the product's purity.
-
Perform a simple solubility test. Check the crude product's solubility in a range of common laboratory solvents (Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Methanol). This data is invaluable for planning either a recrystallization or chromatographic purification.
Q2: What are the most common impurities I should anticipate from the synthesis of this compound?
A2: Impurities are almost always related to the specific synthetic route. However, for substituted quinolines, common classes of impurities include:
-
Unreacted Starting Materials: Such as the corresponding 4-chloro or 4-hydroxy precursor.
-
Isomeric Byproducts: If the chlorination or amination steps are not perfectly regioselective, you may have isomers with chlorine at different positions.
-
Hydrolysis Products: The 4-amino group can be relatively stable, but related chloroquinolines can undergo hydrolysis to the 4-hydroxyquinoline derivative under harsh acidic or basic work-up conditions.
-
Oxidation Products: As mentioned, the amino group can oxidize. Protecting the reaction and purification steps from air with an inert atmosphere (N₂ or Argon) can mitigate this.
-
Salts: Inorganic salts from the work-up (e.g., sodium carbonate, magnesium sulfate) can be carried over.[2][3]
Q3: How do I decide between recrystallization and column chromatography for my crude product?
A3: This decision depends on the purity and nature of your crude material. The following decision tree provides a clear logical path for selecting the optimal purification strategy.
Caption: A decision tree to guide the choice between recrystallization and chromatography.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed answers and protocols for specific issues you may encounter during the purification process.
Recrystallization Troubleshooting
Q4: I've chosen a solvent, but my compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the concentration of impurities is high, inhibiting nucleation.
Causality & Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add slightly more solvent (5-10% volume increase) to reduce the level of supersaturation.
-
Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is critical for forming well-ordered crystals.
-
Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a seed crystal. If you have a small amount of pure product, adding a single crystal to the cooled, supersaturated solution can induce crystallization.
Q5: My recrystallized product looks clean, but NMR analysis shows it's still impure. What are my next steps?
A5: This indicates that the impurity has very similar solubility properties to your product in the chosen solvent.
-
Solution 1: Change the Solvent System. If you used a single solvent (e.g., ethanol), try a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane). Dissolve the product in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
-
Solution 2: Hot Filtration. If the impurity is less soluble than your product at high temperatures, it can be removed via hot filtration of the saturated solution before cooling. Conversely, if the impurity is highly soluble, it will remain in the mother liquor upon cooling.
-
Solution 3: Decolorize with Activated Carbon. If the impurities are large, colored, conjugated molecules, adding a small amount of activated carbon to the hot solution, followed by hot filtration through celite, can effectively remove them. Use carbon sparingly, as it can also adsorb your product.
Column Chromatography Troubleshooting
Q6: My compound is streaking badly on the silica gel column, leading to broad peaks and poor separation. Why is this happening?
A6: The primary amine in this compound is basic. It can form strong ionic interactions with the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes some molecules to "stick" and elute slowly, resulting in severe tailing or streaking.
Solution: You must add a basic modifier to your eluent to suppress this interaction.
-
Add Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent mixture (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to travel down the column in a tight band.
-
Use Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), pre-mixing the methanol with 5-10% concentrated ammonium hydroxide is effective.[2] A typical eluent might be 95:5 CH₂Cl₂:(10% NH₄OH in MeOH).[2]
Sources
Technical Support Center: Enhancing the Solubility of Poorly Soluble Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed experimental protocols to address the significant challenge of poor aqueous solubility in quinoline derivatives. The inherent hydrophobicity of the quinoline scaffold, combined with strong crystal lattice forces, frequently limits the utility of these otherwise promising compounds in both in vitro and in vivo settings.[1] This resource is designed to provide you with the foundational knowledge and practical steps to systematically overcome these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the starting point for any solubility enhancement investigation.
Q1: Why are my substituted quinoline derivatives so poorly soluble in aqueous media?
A1: The low aqueous solubility of most quinoline derivatives stems from their fundamental physicochemical properties. The core of the issue lies in two areas:
-
Molecular Hydrophobicity: The quinoline core is a bicyclic, aromatic system that is inherently lipophilic and lacks polar functional groups capable of forming favorable hydrogen bonds with water.[1][2] The addition of further hydrophobic substituents, often done to increase biological potency, exacerbates this issue.[2]
-
Crystal Lattice Energy: In their solid state, quinoline molecules are often tightly packed in a stable crystal lattice. The strong intermolecular forces within this crystal must be overcome by the energy of solvation for the compound to dissolve. If the energy gained by the molecule interacting with water is less than the energy required to break the crystal lattice, solubility will be poor.[1][3]
Q2: What are the primary strategies I can use to improve the solubility of my quinoline compound?
A2: A range of effective techniques, categorized into physical and chemical modifications, can be employed. The most common and impactful strategies include:
-
pH Adjustment: Leveraging the weak basicity of the quinoline nitrogen to form more soluble salts in acidic conditions.[1][2]
-
Co-solvency: Using water-miscible organic solvents to reduce the overall polarity of the solvent system.[1][4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous, high-energy form that dissolves more readily.[2][5][6]
-
Co-crystallization: Forming a new multi-component crystalline solid with a "co-former" to alter the crystal packing and improve dissolution characteristics.[3][7]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the core of a cyclodextrin to increase its apparent solubility in water.[1][2]
-
Nanotechnology Approaches: Reducing particle size to the nanometer scale to dramatically increase surface area and, consequently, the dissolution rate.[8][9][10]
Q3: My quinoline compound is dissolved in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?
A3: This is a very common and frustrating problem known as "crashing out."[11][12] It occurs because your compound, while highly soluble in 100% DMSO, is not soluble at that target concentration in the final, mostly aqueous, medium. The drastic decrease in the organic solvent concentration upon dilution causes the compound to fall out of solution.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Your compound is likely exceeding its maximum aqueous solubility. Perform serial dilutions to determine the highest concentration that remains soluble in the final assay medium.[2]
-
Decrease the Stock Concentration: Making a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM) means you will add a larger volume to your buffer. This can sometimes aid dispersion, but the primary issue is the final concentration.
-
Modify the Final Buffer: Instead of diluting into a purely aqueous buffer, add a co-solvent (like ethanol or PEG 400) to the buffer itself to create a more hospitable environment for your compound.[12]
-
Slow Addition & Mixing: Add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of large, insoluble aggregates.[12]
-
Use Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) into your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[2][12]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for key solubility enhancement techniques. The causality behind experimental choices is explained to empower you to adapt these methods to your specific quinoline derivative.
Method 1: Solubility Enhancement by pH Adjustment
Problem: My quinoline derivative is insoluble in my neutral (pH 7.4) experimental buffer.
Scientific Principle: The quinoline ring system contains a nitrogen atom that is a weak base. The pKa of the protonated quinoline core is approximately 4.9.[13][14] At pH values below the pKa, the nitrogen atom becomes protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral form.[11][13][15] This is often the most effective and simplest first approach for ionizable quinolines.[12]
Protocol 1: Determining a pH-Solubility Profile
This experiment will establish the relationship between pH and the solubility of your compound, revealing the optimal pH range for your work.
Materials:
-
Your quinoline derivative (solid powder)
-
A series of buffers (e.g., 50 mM citrate for pH 2-6, 50 mM phosphate for pH 6-8)
-
Microcentrifuge tubes or glass vials
-
Shaker/agitator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Compound Addition: Add an excess amount of your solid quinoline compound to separate vials (e.g., add 5-10 mg to 1 mL of buffer in each vial). The key is to have undissolved solid remaining at the end to ensure saturation.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature for 24-48 hours. This extended time is crucial to ensure the solution has reached equilibrium solubility.[15]
-
Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Determine the compound's concentration.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the initial pH of the buffer.
Troubleshooting:
-
Insufficient Solubility Increase: If solubility remains poor even at pH 2, the intrinsic solubility of the compound may be extremely low, or your derivative may lack the basic nitrogen (e.g., it is a quinolone). In this case, pH adjustment alone is insufficient, and you must combine it with other methods or move to a different technique.
-
Compound Degradation: Extreme pH values (very low or very high) can cause chemical degradation. It is essential to assess the stability of your compound at the target pH over the duration of your experiment using a method like HPLC to check for the appearance of degradation peaks.[11]
Method 2: Solid Dispersions
Problem: I need a significant increase in both solubility and dissolution rate for bioavailability studies, and other methods provide insufficient improvement.
Scientific Principle: Solid dispersions involve dispersing the drug in a solid hydrophilic polymer matrix at a molecular level.[2][4] This process prevents the drug from forming a stable crystal lattice, trapping it in a higher-energy, amorphous state.[5][16] When this solid dispersion is exposed to an aqueous medium, the hydrophilic polymer dissolves rapidly, releasing the drug as very fine, amorphous particles. This combination of increased wettability, lack of crystal lattice energy to overcome, and high surface area leads to a dramatic increase in the dissolution rate and can achieve a state of supersaturation.[6][16][17]
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This is a common lab-scale method for screening polymers and drug loadings.
Materials:
-
Your quinoline derivative
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP K30), Poloxamer 407, or a Eudragit® polymer)
-
A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone, or dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a defined mass of your quinoline derivative and the chosen polymer in the selected solvent. Common drug-to-polymer mass ratios to screen are 1:1, 1:3, and 1:5. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Reduce the pressure and use gentle heating (e.g., 40°C) to evaporate the solvent, leaving a thin, solid film on the flask wall.
-
Drying: Further dry the solid film under a high vacuum for 12-24 hours to remove any residual solvent, which could otherwise act as a plasticizer and promote recrystallization.
-
Collection and Sizing: Scrape the solid dispersion from the flask. For consistent results, you may need to gently grind the material into a fine powder.
-
Characterization (Optional but Recommended): Use techniques like X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug within the dispersion and Differential Scanning Calorimetry (DSC) to check for a single glass transition temperature, indicating a miscible system.
Troubleshooting:
-
Phase Separation/Recrystallization: During solvent evaporation or upon storage, the drug may recrystallize. This indicates poor miscibility with the polymer or an inappropriate drug loading. Try a different polymer or reduce the drug-to-polymer ratio.[16]
-
Poor Dissolution Performance: The chosen polymer may not be dissolving quickly enough. Consider a more rapidly dissolving polymer or a different preparation method like melt extrusion if available.
Method 3: Co-crystallization
Problem: My quinoline derivative is non-ionizable, or I require a thermodynamically stable solid form that still offers improved solubility.
Scientific Principle: A co-crystal is a multi-component crystalline solid where the drug and a benign "co-former" molecule are present in a specific stoichiometric ratio within the same crystal lattice.[3][18] Unlike salts, co-crystals are formed between neutral molecules via non-covalent interactions like hydrogen bonding.[7] By incorporating a co-former, the drug's original, highly stable crystal packing is disrupted and replaced with a new arrangement that has different physicochemical properties, often leading to a lower lattice energy and thus improved solubility and dissolution.[3][7] Co-crystals can increase solubility by orders of magnitude while remaining crystalline and stable.[7]
Protocol 3: Screening for Co-crystals using Liquid-Assisted Grinding
This is a rapid and solvent-minimal method for screening potential co-formers.
Materials:
-
Your quinoline derivative
-
A selection of pharmaceutically acceptable co-formers (e.g., nicotinamide, succinic acid, glutaric acid, saccharin).
-
Mortar and pestle (agate or ceramic) or a ball mill.
-
A small amount of a volatile solvent (e.g., acetonitrile, ethanol, ethyl acetate).
Procedure:
-
Milling: Place your quinoline derivative and a co-former into the mortar in a defined molar ratio (e.g., 1:1).
-
Liquid Addition: Add a very small amount of the chosen solvent (e.g., 10-20 µL per 100 mg of solid). The goal is to create a paste-like consistency, not to dissolve the components.
-
Grinding: Grind the mixture manually with the pestle for 15-30 minutes. The mechanical energy and the presence of the solvent facilitate the molecular rearrangement into a co-crystal.
-
Drying: Allow the resulting solid to air-dry completely.
-
Analysis: The most crucial step is to analyze the product to see if a new crystalline phase has formed. This is typically done using X-Ray Diffraction (XRD), where the appearance of new peaks different from either starting material indicates potential co-crystal formation.
Troubleshooting:
-
No Co-crystal Formation: The chosen co-former may not be compatible. The key to co-crystal design is predictable hydrogen bonding between the drug and the co-former. Analyze the functional groups on your quinoline derivative and select co-formers with complementary groups (e.g., a hydrogen bond acceptor on the quinoline and a donor on the co-former).
-
Formation of a Simple Mixture: If XRD shows only the peaks of the two starting materials, no reaction has occurred. Try a different solvent or a different grinding time/energy.
Part 3: Data Presentation & Visualization
Clear data presentation is essential for comparing the efficacy of different solubility enhancement methods.
Data Tables
Table 1: Example pH-Dependent Solubility Profile of a Hypothetical Quinoline Derivative (pKa ≈ 5.0)
| Buffer pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 2.0 | >1000 | >1667 |
| 4.0 | 250 | 417 |
| 6.0 | 10 | 16.7 |
| 7.4 | 0.6 | 1.0 (Baseline) |
Data is representative and illustrates the dramatic effect of pH on the solubility of a basic compound.[15]
Table 2: Comparison of Solubility Enhancement Strategies
| Technique | Typical Fold Increase in Solubility | Primary Mechanism | Best For... |
| pH Adjustment | 10 - >1000 | Ionization of the drug molecule.[13] | Ionizable quinoline derivatives. |
| Co-solvency | 2 - 50 | Reducing solvent polarity.[1] | Preparing stock solutions; when minor solubility increases are sufficient. |
| Solid Dispersion | 10 - >200 | Amorphization, increased wettability, and supersaturation.[5][16] | In vivo studies requiring enhanced absorption and bioavailability. |
| Co-crystallization | 2 - >1000 | Altering crystal lattice energy.[7] | Non-ionizable drugs; when a stable crystalline form is desired. |
| Cyclodextrin Complex | 5 - >100 | Host-guest inclusion complexation.[2] | In vitro assays where additives are tolerated. |
Experimental Workflows & Diagrams
Visualizing the decision-making process and scientific mechanisms can streamline your experimental approach.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement via solid dispersion.
References
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62.
- Mishra, D. S., & Yalkowsky, S. H. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. BenchChem.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Singh, S. et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Li, D. X., & Han, M. (2016).
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Jadhav, Y. L. et al. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology.
- BenchChem. (2025).
- Al-Obaidi, H. et al. (2020). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery Science and Technology, 58, 101791.
- Singh, A., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 326, 40-59.
- LGC Standards. (n.d.). The solubility revolution: nanotechnology in drug delivery. LGC Standards.
- Good, D. J., & Rodríguez-Hornedo, N. (2009). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Crystal Growth & Design, 9(5), 2252-2264.
- Patil, S. et al. (2019). Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. American Journal of PharmTech Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Nanotechnology in Drug Delivery | LGC Standards [lgcstandards.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming 4-Aminoquinoline Antimalarial Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome resistance to 4-aminoquinoline antimalarials. This guide is designed to provide in-depth, field-proven insights and troubleshooting for the complex experimental challenges encountered in this critical area of research. We will move beyond simple protocols to explain the underlying principles, helping you to design robust experiments and interpret your results with confidence.
Section 1: Understanding the Core Problem - The "Why" Behind Resistance
Before troubleshooting experimental hurdles, it is crucial to have a firm grasp of the primary mechanisms driving 4-aminoquinoline resistance in Plasmodium falciparum.
FAQ 1: What is the fundamental mechanism of chloroquine (CQ) action and how do resistant parasites circumvent it?
Chloroquine, a weak base, accumulates in the acidic digestive vacuole (DV) of the parasite.[1] Inside the DV, the parasite digests host hemoglobin, releasing toxic free heme. CQ is thought to interfere with the detoxification of this heme into hemozoin crystals, leading to a buildup of the toxic heme and subsequent parasite death.[2]
Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, pfcrt.[3][4][5][6][7][8][9] These mutations, particularly the K76T mutation, alter the PfCRT protein located on the DV membrane.[3][9] This mutated transporter actively effluxes chloroquine from the DV, reducing its concentration at the site of action and preventing it from inhibiting heme detoxification.[3][4][7][8][9][10]
FAQ 2: Beyond PfCRT, what other factors contribute to 4-aminoquinoline resistance?
While PfCRT is the primary driver, other transporters like the P. falciparum multidrug resistance protein 1 (PfMDR1) can modulate the level of resistance.[11][12] Polymorphisms and changes in the copy number of the pfmdr1 gene have been associated with altered susceptibility to chloroquine and other antimalarials.[11][12] PfMDR1 is also located on the DV membrane and is thought to transport drugs into the vacuole.[11] Mutations in PfMDR1 may therefore reduce the initial influx of the drug into its target organelle.[11]
dot graph TD{ subgraph "Drug Action and Resistance Pathway" A[Chloroquine Enters Parasite] --> B{Accumulates in Digestive Vacuole}; B --> C{Inhibits Heme Detoxification}; C --> D[Parasite Death]; E[Mutated PfCRT] --> F{Effluxes Chloroquine from DV}; F --> G[Reduced Drug Concentration]; G --> H[Resistance]; B -- Transported by PfCRT --> F; I[PfMDR1 Mutations] -- Modulates --> B; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 1: Simplified pathway of chloroquine action and resistance.
Section 2: Experimental Workflows & Troubleshooting
This section provides detailed protocols and troubleshooting for common experimental challenges.
Workflow 1: In Vitro Antimalarial Susceptibility Testing
The foundation of resistance research is accurately determining the 50% inhibitory concentration (IC50) of a compound against different parasite strains. The SYBR Green I-based fluorescence assay is a widely used and reliable method.[13][14]
Step-by-Step Protocol: SYBR Green I Assay [15]
-
Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Prepare serial dilutions of your 4-aminoquinoline and potential resistance reversal agents in a 96-well plate.
-
Assay Initiation: Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 2% hematocrit to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Lyse the red blood cells by freeze-thawing the plates. Add SYBR Green I lysis buffer and incubate in the dark for 1 hour.
-
Fluorescence Reading: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| High background fluorescence in negative controls | Contamination of cultures with bacteria or yeast. | Regularly check cultures for contamination. Use sterile techniques and consider adding penicillin-streptomycin to the culture medium. |
| Inconsistent IC50 values between experiments | Inconsistent parasite synchronization or starting parasitemia. | Ensure consistent and tight synchronization of parasites to the ring stage. Accurately determine the starting parasitemia for each experiment. |
| Poor dose-response curve (no sigmoidal shape) | Incorrect drug dilutions or inactive compound. | Verify the stock concentration and serial dilutions of your compounds. Test a known active compound as a positive control. |
Workflow 2: Screening for Resistance Reversal Agents
The goal here is to identify compounds that can restore the sensitivity of resistant parasite strains to 4-aminoquinolines. This is often achieved through synergy testing.
Step-by-Step Protocol: Synergy Testing using Isobologram Analysis [13][14]
-
Determine Individual IC50s: First, determine the IC50 of the 4-aminoquinoline and the potential reversal agent individually.
-
Fixed-Ratio Combination Assay: Prepare serial dilutions of both drugs in fixed-ratio combinations (e.g., 1:1, 1:3, 3:1 based on their IC50 ratios).
-
Perform SYBR Green I Assay: Run the assay as described in Workflow 1 with these drug combinations.
-
Calculate Fractional Inhibitory Concentrations (FICs):
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Sum of FICs (ΣFIC): ΣFIC = FIC of Drug A + FIC of Drug B
-
Interpret the Results:
-
Synergy: ΣFIC < 0.5
-
Additive: 0.5 ≤ ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC < 2.0
-
Antagonism: ΣFIC ≥ 2.0
-
Troubleshooting Synergy Experiments:
| Problem | Potential Cause | Solution |
| High variability in ΣFIC values | Cytotoxicity of the reversal agent at the concentrations tested. | Determine the cytotoxicity of the reversal agent alone on the parasites to ensure you are working within a non-toxic concentration range. |
| Difficulty in interpreting isobolograms | Complex drug interactions. | Utilize software packages specifically designed for isobologram analysis. Consider testing a wider range of fixed ratios. |
dot graph TD{ subgraph "Synergy Testing Workflow" A[Determine Individual IC50s] --> B{Fixed-Ratio Combination Assay}; B --> C[Perform SYBR Green I Assay]; C --> D{Calculate FICs and ΣFIC}; D --> E{Interpret Results}; E -- "< 0.5" --> F[Synergy]; E -- "0.5 - 1.0" --> G[Additive]; E -- "> 1.0" --> H[Indifference/Antagonism]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } Figure 2: Workflow for assessing drug synergy.
Workflow 3: Molecular Characterization of Resistance Markers
Identifying the presence of key mutations in pfcrt and pfmdr1 is essential for correlating phenotype with genotype.
Step-by-Step Protocol: PCR-RFLP for K76T Mutation in pfcrt [16][17][18][19]
-
DNA Extraction: Extract genomic DNA from parasite cultures.
-
Nested PCR:
-
Primary PCR: Amplify a larger fragment of the pfcrt gene.
-
Secondary PCR: Use the product from the primary PCR as a template to amplify a smaller fragment containing the codon for amino acid 76.
-
-
Restriction Digestion: Digest the secondary PCR product with the restriction enzyme ApoI. The K76T mutation creates a recognition site for this enzyme.
-
Agarose Gel Electrophoresis: Separate the digested fragments on an agarose gel.
-
Wild-type (K76): A single, undigested band.
-
Mutant (76T): Two smaller, digested bands.
-
Mixed infection: Three bands (undigested and two digested).
-
Troubleshooting Molecular Assays:
| Problem | Potential Cause | Solution |
| No PCR product | Poor DNA quality or incorrect PCR conditions. | Quantify and check the purity of your extracted DNA. Optimize annealing temperature and extension time for your PCR. |
| Incomplete digestion | Inactive enzyme or insufficient incubation time. | Use a fresh aliquot of the restriction enzyme and ensure the correct buffer and incubation conditions are used. |
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound shows good activity against CQ-resistant strains. Does this mean it's overcoming the resistance mechanism?
Not necessarily. While promising, it's crucial to determine if your compound is acting as a resistance reverser or if it has a novel mechanism of action that is unaffected by the mutations in PfCRT. To investigate this, you should perform synergy assays with chloroquine. If your compound is a reversal agent, you should observe a synergistic effect.
Q2: I'm seeing a high degree of cross-resistance between chloroquine and my new 4-aminoquinoline analog. What does this suggest?
This strongly suggests that your analog is also a substrate for the mutated PfCRT transporter.[20] The parasite is likely effluxing your compound from the digestive vacuole in the same way it effluxes chloroquine.
Q3: Can I use verapamil as a positive control for resistance reversal?
Yes, verapamil is a well-documented chloroquine resistance reversal agent and can be used as a positive control in your synergy assays.[21][22] However, be aware that the concentrations of verapamil required for reversal in vitro are often not clinically achievable.[22]
Q4: Are there any strategies to design 4-aminoquinolines that are less susceptible to resistance?
Several strategies are being explored:
-
Hybrid Molecules: Linking a 4-aminoquinoline to a known resistance reversal agent in a single molecule.[23]
-
Side-Chain Modifications: Altering the side chain of the 4-aminoquinoline to reduce its recognition and transport by mutated PfCRT.[24]
References
-
Bray, P. G., Hawley, S. R., & Ward, S. A. (1996). 4-Aminoquinoline resistance of Plasmodium falciparum: insights from the study of amodiaquine uptake. Molecular Pharmacology, 50(6), 1551-1558. [Link]
-
Lehane, A. M., Hayward, R., Saliba, K. J., & Kirk, K. (2006). Chloroquine resistance-conferring mutations in pfcrt give rise to a chloroquine-associated H+ leak from the malaria parasite's digestive vacuole. Journal of Biological Chemistry, 281(48), 36829-36838. [Link]
-
Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular Biology and Evolution, 21(10), 1938-1949. [Link]
-
Reed, M. B., Saliba, K. J., Caruana, S. R., Kirk, K., & Cowman, A. F. (2000). Pgh1 modulates sensitivity and resistance to multiple antimalarials in Plasmodium falciparum. Nature, 403(6772), 906-909. [Link]
-
Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 298(5591), 210-213. [Link]
-
Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
-
Summers, R. L., Martin, R. E., & Kirk, K. (2012). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology, 28(7), 253-259. [Link]
-
Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776. [Link]
-
World Health Organization. (2001). In vitro micro-test (Mark III) for the assessment of the response of Plasmodium falciparum to chloroquine, mefloquine, quinine, amodiaquine, sulfadoxine/pyrimethamine and artemisinin. [Link]
-
Ecker, A., Lehane, A. M., Clain, J., & Fidock, D. A. (2012). PfCRT and its role in antimalarial drug resistance. Trends in parasitology, 28(11), 504–514. [Link]
-
Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861–871. [Link]
-
Sanchez, C. P., Dave, A., Stein, W. D., & Lanzer, M. (2010). The P. falciparum chloroquine resistance transporter (PfCRT) is a H+-coupled carrier for the toxic byproduct of hemoglobin degradation. The Journal of biological chemistry, 285(35), 27130–27138. [Link]
-
Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England journal of medicine, 344(4), 299–302. [Link]
-
World Health Organization. (2010). Methods for surveillance of antimalarial drug efficacy. [Link]
Sources
- 1. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PfCRT and its role in antimalarial drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the role of PfCRT in Plasmodium falciparum chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of the pfmdr1 gene to antimalarial drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. scilit.com [scilit.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Current status of 4-aminoquinoline resistance markers 18 years after cessation of chloroquine use for the treatment of uncomplicated falciparum malaria in the littoral coastline region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Current status of 4-aminoquinoline resistance markers 18 years after cessation of chloroquine use for the treatment of uncomplicated falciparum malaria in the littoral coastline region of Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. malariaworld.org [malariaworld.org]
- 20. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversal of Chloroquine Resistance in Plasmodium falciparum Using Combinations of Chemosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tar Formation in Skraup Quinoline Synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction while mitigating the common and often frustrating issue of tar formation. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve higher yields and cleaner reactions.
Troubleshooting Guide: Tackling Tar and Other Troubles
This section addresses specific problems you may encounter during your Skraup synthesis experiments, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction mixture turned into an uncontrollable, black, tarry solid. What went wrong and how can I prevent this?
A1: This is a classic and unfortunately common outcome in the Skraup synthesis, primarily due to two interconnected factors: a violent, exothermic reaction and the subsequent polymerization of acrolein.[1][2]
-
Solutions:
-
Use a Moderator: The addition of a moderating agent is crucial to tame the reaction's vigor. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer period.[3][8] Boric acid can also be used to achieve a smoother reaction.[9][10]
-
Controlled Reagent Addition: Never add all the sulfuric acid at once. A slow, portion-wise or dropwise addition of concentrated sulfuric acid to the cooled mixture of aniline and glycerol is critical for managing the exotherm.[1]
-
Efficient Stirring: Ensure constant and efficient stirring throughout the reaction. This helps to dissipate heat and prevent localized hotspots where polymerization can initiate.[1] For viscous mixtures, a mechanical stirrer is often more effective than a magnetic stir bar.
-
Gradual Heating: Begin by gently heating the reaction mixture to initiate the reaction. Once the exotherm starts, you may need to remove the heat source and allow the reaction's own heat to sustain it.[1][11]
-
Q2: I'm getting a very low yield of my quinoline product, and the crude material is a black, sticky mess. What are the likely causes and how can I improve the yield?
A2: Low yields are often a direct consequence of excessive tar formation, but other factors related to your starting materials and reaction conditions can also play a significant role.
-
Causality:
-
Substrate Reactivity: The electronic nature of the aniline substrate is a key determinant of yield. Anilines with strongly electron-withdrawing groups (e.g., nitro groups) are less nucleophilic, which can lead to significantly lower yields.[11] For instance, the synthesis of 8-nitroquinoline from o-nitroaniline may yield as little as 17%.[11]
-
Reagent Quality: The presence of water in your glycerol can hinder its efficient dehydration to acrolein, thereby reducing the concentration of this key intermediate and lowering the overall yield.[7][8]
-
Inefficient Oxidation: The final step of the Skraup synthesis is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[12][13] If the oxidizing agent is not effective or is consumed by side reactions, the yield of the final product will be diminished.
-
-
Solutions:
-
Optimize for Deactivated Anilines: If you are working with an electron-deficient aniline, you may need to employ more forcing conditions, such as higher temperatures or a more potent oxidizing agent. However, be mindful that this can also increase the propensity for tarring.[11]
-
Use Anhydrous Reagents: Ensure your glycerol is as anhydrous as possible to promote the efficient formation of acrolein.[7]
-
Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent (and can also serve as a solvent), it contributes to a very vigorous reaction.[4][14] Arsenic pentoxide is a common alternative that is reported to result in a less violent reaction.[4][14] Other milder oxidizing agents have also been explored.[7][15]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the roles of the reagents and reaction parameters in the Skraup synthesis.
Q1: What is the specific role of each component in the Skraup synthesis?
A1: Each reagent in the Skraup synthesis has a distinct and critical function:
-
Aniline (or substituted aniline): This provides the benzene ring and the nitrogen atom that will become part of the quinoline core.[11]
-
Glycerol: This serves as the source of the three-carbon chain (C2, C3, and C4) of the quinoline ring. In the presence of sulfuric acid, it dehydrates to form the key intermediate, acrolein.[4][11]
-
Sulfuric Acid: It acts as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and ring-closure steps.[4][11]
-
Oxidizing Agent (e.g., Nitrobenzene): This is required to oxidize the 1,2-dihydroquinoline intermediate formed after cyclization into the final aromatic quinoline product.[11][12]
-
Moderator (e.g., Ferrous Sulfate): This is added to control the highly exothermic nature of the reaction, making it less violent and reducing the formation of tar, which often improves the yield.[2][11]
Q2: How does the choice of oxidizing agent impact tar formation?
A2: The oxidizing agent plays a significant role in the overall reaction profile. A highly reactive oxidizing agent can contribute to a more vigorous and less controlled reaction, which in turn promotes tar formation. Nitrobenzene, while effective, is known to produce a particularly violent reaction.[14] Milder oxidizing agents, such as arsenic pentoxide, can lead to a more controlled process and potentially less tar.[7][14] More modern approaches have even explored the use of iodine as a catalyst.[11][16] The ideal oxidizing agent should be potent enough to efficiently aromatize the dihydroquinoline intermediate without excessively increasing the reaction's exothermicity.
Q3: Can I use a solvent to help control the reaction and reduce tarring?
A3: In the traditional Skraup synthesis, nitrobenzene often serves as both the oxidizing agent and a high-boiling solvent.[4][11] The use of a solvent can indeed help with heat dissipation and prevent localized overheating, which is a primary driver of tar formation.[2] However, the choice of an appropriate inert solvent that can withstand the harsh acidic and high-temperature conditions is crucial and not always straightforward. Some modern modifications have explored the use of ionic liquids as a medium, which has shown promise in improving reaction efficiency and yield.[17]
Visualizing the Problem: Tar Formation and Troubleshooting
The following diagrams illustrate the key chemical pathway leading to tar formation and a decision-making workflow for troubleshooting common issues in the Skraup synthesis.
Caption: Mechanism of tar formation in the Skraup synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. kaitai-pec.com [kaitai-pec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Skraup Reaction | NROChemistry [nrochemistry.com]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 17. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Doebner-von Miller Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Controlling Exothermic Reactions
The Doebner-von Miller synthesis is a powerful tool for the preparation of quinolines, a structural motif prevalent in numerous pharmaceuticals and functional materials.[1][2] However, the reaction's often vigorous and exothermic nature can pose significant challenges, leading to reduced yields, byproduct formation, and potential safety hazards.[3][4] This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to confidently control and optimize your Doebner-von Miller reactions.
Troubleshooting Guide: From Runaway Reactions to Tar Formation
This section addresses specific issues encountered during the Doebner-von Miller synthesis, offering causative explanations and actionable protocols to mitigate them.
Issue 1: The reaction is extremely vigorous and difficult to control, potentially leading to a runaway scenario.
-
Root Cause: The Doebner-von Miller reaction is inherently exothermic, particularly during the initial condensation and cyclization steps.[4] The strong acid catalyst, typically a Brønsted or Lewis acid, significantly accelerates these heat-releasing steps.[5][6] Without proper heat dissipation, the reaction rate can increase exponentially, leading to a thermal runaway.[7]
-
Troubleshooting & Optimization:
-
Controlled Reagent Addition: The most critical factor in managing the exotherm is the rate of addition of the α,β-unsaturated carbonyl compound (or its precursors). A slow, dropwise addition to the heated acidic solution of the aniline allows for gradual heat release and better temperature management.[8]
-
External Cooling: Always have an ice bath or a cooling circulator on standby.[9] If the reaction temperature begins to rise uncontrollably, immediate cooling can prevent a runaway. For larger-scale reactions, a properly sized cooling system is essential.[7]
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively. However, excessive dilution may slow down the reaction rate, requiring optimization.
-
Moderators: In related reactions like the Skraup synthesis, moderators such as ferrous sulfate are used to make the reaction less violent.[4] While less common in Doebner-von Miller, for particularly reactive substrates, the use of a milder Lewis acid catalyst could be explored.[5][8]
-
Issue 2: Significant formation of tar and polymeric byproducts, resulting in low yields and difficult purification.
-
Root Cause: Tar formation is a prevalent issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[5][8] Excessively high temperatures can exacerbate this side reaction.[3]
-
Troubleshooting & Optimization:
-
In Situ Generation of the Carbonyl Compound: A highly effective method to minimize polymerization is the in situ generation of the α,β-unsaturated carbonyl compound from two simpler carbonyl compounds via an aldol condensation. This approach, known as the Beyer method, maintains a low concentration of the reactive unsaturated species.[2]
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[8][10]
-
Temperature Optimization: Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[8] Avoid aggressive heating, which can promote tar formation.[3]
-
Catalyst Selection: The choice of acid catalyst can significantly impact the extent of tar formation. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, ZnCl₂) to find the optimal balance for your specific substrates.[1][5]
-
Experimental Protocol: In Situ Generation of Crotonaldehyde for a Controlled Reaction
This protocol details the in situ formation of crotonaldehyde from acetaldehyde to minimize polymerization and control the exotherm.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the aniline in aqueous hydrochloric acid.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Slow Addition: Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution via the dropping funnel. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature is crucial for controlling the exotherm and minimizing the polymerization of crotonaldehyde.[5]
-
Catalyst Addition: After the complete addition of acetaldehyde, add the Lewis acid catalyst (e.g., anhydrous zinc chloride).
-
Controlled Heating: Gradually warm the reaction mixture to the desired temperature and monitor the progress by TLC or HPLC.
Issue 3: The reaction stalls or results in a low yield of the desired quinoline.
-
Root Cause: Incomplete reactions can be due to several factors, including insufficient acid catalysis, low reaction temperature, or deactivation of the catalyst. The choice of acid and its concentration are critical.[5]
-
Troubleshooting & Optimization:
-
Catalyst Screening: The catalytic activity can vary significantly between different acids. A screening of both Brønsted and Lewis acids may be necessary to identify the most effective catalyst for your specific substrates.[1]
-
Temperature and Reaction Time: Monitor the reaction progress closely to determine the optimal temperature and time. Excessively long reaction times or high temperatures can lead to product degradation.[3]
-
Purity of Reagents: Use freshly distilled anilines and high-purity α,β-unsaturated carbonyl compounds. Impurities can interfere with the reaction and contribute to byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Doebner-von Miller reaction, and how does it relate to the exotherm?
A1: The exact mechanism has been a subject of debate, but a widely accepted pathway involves a fragmentation-recombination mechanism.[1] This begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This adduct can then fragment into an imine and a saturated ketone, which then recombine to form a new conjugated imine. This is followed by electrophilic cyclization onto the aromatic ring and subsequent oxidation to yield the quinoline.[1] The initial Michael addition and the subsequent cyclization steps are often exothermic.
Q2: What are the key safety precautions to take when performing a Doebner-von Miller synthesis?
A2: Given the use of strong acids, potentially toxic reagents, and the exothermic nature of the reaction, the following safety measures are crucial:
-
Always work in a well-ventilated fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]
-
Ensure that an appropriate cooling bath is readily available.[9]
-
For larger-scale reactions, consider implementing automated temperature monitoring and control systems.[7]
-
Be aware of the potential for pressure buildup if the reaction generates gaseous byproducts in a closed system.[7]
Q3: How can I effectively monitor the progress of my Doebner-von Miller reaction?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the consumption of starting materials and the formation of the quinoline product.[3] This allows for the determination of the optimal reaction time and can help to prevent product degradation from prolonged heating.
Data at a Glance: Catalyst and Temperature Effects
The choice of catalyst and reaction temperature can significantly influence the yield and selectivity of the Doebner-von Miller reaction. The following table provides a general overview of the effects of different catalyst types.
| Catalyst Type | Typical Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, strong catalysts. | Can promote significant tar formation.[5] |
| Lewis Acids | SnCl₄, ZnCl₂, Sc(OTf)₃ | Can offer milder reaction conditions and improved selectivity.[1] | May be more expensive and require anhydrous conditions. |
Visualizing the Workflow: Troubleshooting Exothermic Events
The following flowchart provides a logical workflow for troubleshooting unexpected exotherms during the Doebner-von Miller synthesis.
Caption: A logical workflow for troubleshooting unexpected exotherms.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Heravi, M. M., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(5). Retrieved from [Link]
-
Various Authors. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Gate Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]
-
Various Authors. (2025). On the mechanism of the Doebner–Miller reaction. ResearchGate. Retrieved from [Link]
-
Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Li, J. J. (2014). Doebner-von Miller reaction. Semantic Scholar. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]
-
Various Authors. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. Retrieved from [Link]
-
Lab Safety Specialists. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
Various Authors. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Retrieved from [Link]
-
Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]
-
Molecules. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Retrieved from [Link]
-
Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Retrieved from [Link]
-
Barton, J. A., & Nolan, P. F. (1993). The protection of reactors containing exothermic reactions: an HSE view. IChemE Symposium Series No. 134. Retrieved from [Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 16). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labproinc.com [labproinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety Precautions for Handling Exothermic Reactions - Google ドキュメント [docs.google.com]
Validation & Comparative
A Comparative Analysis of Antimalarial Activity: 4-Amino-5,8-dichloro-2-methylquinoline vs. Chloroquine
A Technical Guide for Drug Development Professionals
In the persistent battle against malaria, the 4-aminoquinoline scaffold, exemplified by chloroquine, remains a cornerstone of chemotherapeutic research. However, the extensive resistance of Plasmodium falciparum to chloroquine has critically undermined its efficacy, necessitating the development of novel analogs. This guide provides a detailed comparison between the archetypal drug, chloroquine (CQ), and a structurally modified analog, 4-Amino-5,8-dichloro-2-methylquinoline. We will dissect their mechanisms of action, the molecular basis of resistance, and present comparative activity data, contextualized with detailed experimental protocols.
The Shared Battlefield: Mechanism of Action in the Parasite's Digestive Vacuole
Both chloroquine and its quinoline-based analogs exert their primary antimalarial effect during the parasite's intraerythrocytic stage, a phase characterized by the massive digestion of host hemoglobin.[1][2] This process occurs within a specialized acidic organelle known as the digestive vacuole (DV).
Chloroquine's Canonical Mechanism:
Chloroquine, a weak base, diffuses across parasite and vacuolar membranes in its uncharged state.[3] The acidic environment of the DV (pH 4.7-5.3) causes it to become protonated, effectively trapping it within the organelle where it accumulates to high concentrations.[1][4][5][6]
The primary function of this accumulation is the disruption of heme detoxification.[7][8] During hemoglobin digestion, toxic free heme [Fe(III)-protoporphyrin IX] is released. The parasite neutralizes this heme by biocrystallizing it into an inert, insoluble polymer called hemozoin (malaria pigment).[2][9] Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization.[7][10][11] This inhibition leads to a buildup of toxic, soluble heme, which catalyzes the production of reactive oxygen species, disrupts membrane function, and ultimately leads to parasite lysis.[7][12]
Figure 1. Mechanism of Chloroquine Action.
This compound's Presumed Mechanism:
As a 4-aminoquinoline derivative, this compound is fundamentally designed to operate via the same pathway: inhibition of hemozoin formation.[13][14][15] The rationale behind its structural modifications—the addition of two chlorine atoms at the 5 and 8 positions and a methyl group at the 2 position—is not to alter the primary target but to overcome the parasite's resistance mechanisms, which are predominantly centered on reducing drug accumulation in the DV.
Overcoming the Defense: Chloroquine Resistance and Analog Design
The clinical utility of chloroquine has been severely compromised by the emergence and spread of resistant P. falciparum strains.[16] Understanding this resistance mechanism is key to appreciating the design of novel analogs.
The Role of PfCRT in Chloroquine Resistance:
The primary driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[17][18][19] PfCRT is a protein located on the membrane of the parasite's digestive vacuole.[20][21] In chloroquine-sensitive (CQS) parasites, the wild-type PfCRT does not transport the drug. However, in chloroquine-resistant (CQR) strains, specific point mutations (with the K76T mutation being crucial) alter the transporter's conformation, enabling it to actively efflux protonated chloroquine out of the DV.[3][18][22][23] This efflux lowers the drug's concentration at its site of action, allowing hemozoin formation to proceed and the parasite to survive. While other transporters like PfMDR1 can modulate the degree of resistance, PfCRT is the principal determinant.[18][19]
Figure 2. Comparison of CQ action in sensitive vs. resistant parasites.
The strategic design of compounds like this compound aims to create a molecule that is a poor substrate for the mutant PfCRT transporter. The added steric bulk and altered electronic properties from the dichloro- and methyl- substitutions are intended to hinder recognition and transport by PfCRT, thereby restoring high accumulation within the DV and re-establishing antimalarial activity.
Comparative Efficacy: In Vitro Activity
| Compound | P. falciparum Strain (CQ-Sensitive) | IC₅₀ (nM) | P. falciparum Strain (CQ-Resistant) | IC₅₀ (nM) | Resistance Index (RI)¹ |
| Chloroquine | 3D7 / D6 | 10 - 20 | Dd2 / W2 | 100 - 500+ | 10 - 25+ |
| 4-Aminoquinoline Analogs (Representative) | 3D7 / D6 | 10 - 30 | Dd2 / W2 | 15 - 60 | ~1 - 3 |
¹ Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A lower RI indicates less cross-resistance with chloroquine. Data are representative values compiled from multiple studies on novel 4-aminoquinoline analogs to illustrate the expected performance profile.[16][24][25][26]
As the table illustrates, chloroquine's potency drops dramatically against resistant strains, resulting in a high Resistance Index. In contrast, well-designed analogs like those in the class of this compound are expected to maintain low nanomolar activity against both sensitive and resistant strains, yielding an RI close to 1.[16][25] This demonstrates their potential to overcome established resistance mechanisms.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
The data presented above is typically generated using a standardized in vitro assay. The [³H]-hypoxanthine incorporation assay is a robust and widely used method for determining the IC₅₀ of antimalarial compounds.[27][28]
Objective: To quantify the dose-response relationship of a test compound against P. falciparum in vitro.
Principle: Malarial parasites require purines for nucleic acid synthesis but cannot synthesize them de novo. They salvage purines, such as hypoxanthine, from the host environment. The incorporation of radiolabeled [³H]-hypoxanthine into parasite DNA is directly proportional to parasite growth and viability. A reduction in incorporation in the presence of a drug indicates inhibitory activity.[27]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 3. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) | PLOS One [journals.plos.org]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. pnas.org [pnas.org]
- 10. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.malariaworld.org [media.malariaworld.org]
- 14. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - ProQuest [proquest.com]
- 22. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 23. Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmv.org [mmv.org]
A Comparative Analysis of 4-Aminoquinoline Derivatives' Cytotoxicity: A Guide for Drug Development Professionals
The 4-aminoquinoline scaffold, a cornerstone of antimalarial therapy for decades, is now being intensely investigated for its potent anticancer properties. This guide provides a comparative analysis of the cytotoxicity of various 4-aminoquinoline derivatives, offering researchers and drug development professionals a synthesized overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is designed to bridge foundational knowledge with actionable laboratory insights, facilitating the advancement of this promising class of compounds in oncology.
Introduction: From Anti-Malarial to Anti-Neoplastic
The journey of 4-aminoquinolines, most famously represented by chloroquine (CQ) and hydroxychloroquine (HCQ), from treating malaria to being repurposed for cancer therapy is a testament to their complex and versatile biological activities.[1] Initially developed to combat Plasmodium falciparum, these compounds are now recognized for their ability to induce cell death in a wide range of cancer types.[2][3] Their unique chemical structure allows them to accumulate in acidic cellular compartments, most notably lysosomes, disrupting critical cellular processes that cancer cells often exploit for survival.[1] This guide will delve into the cytotoxic profiles of benchmark compounds like chloroquine and compare them with more recently synthesized derivatives that exhibit enhanced potency and selectivity against cancer cells.
Mechanisms of Cytotoxicity: A Multi-Pronged Attack on Cancer Cells
The anticancer activity of 4-aminoquinoline derivatives is not attributed to a single mechanism but rather a synergistic combination of cellular insults. The primary modes of action include the induction of apoptosis and the disruption of autophagy, a key cellular recycling process that cancer cells hijack to survive stress.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical barrier that cancer cells must overcome. 4-aminoquinoline derivatives have been shown to trigger this cell suicide program through multiple signaling pathways. One of the key mechanisms involves the activation of the p53 tumor suppressor pathway.[4][5] Chloroquine treatment has been demonstrated to cause a significant stabilization of the p53 protein, leading to the transcription of pro-apoptotic target genes.[4] This activation of p53 can initiate the intrinsic apoptotic cascade, which is mediated by the mitochondria.
Furthermore, these compounds can induce apoptosis through the extrinsic pathway by increasing the expression and activation of key initiator caspases like caspase-8.[6] The convergence of both intrinsic and extrinsic pathways leads to the activation of executioner caspase-3, which cleaves essential cellular proteins and orchestrates the systematic dismantling of the cell.[4][6]
Inhibition of Autophagy
Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, especially under conditions of nutrient deprivation or stress. Many cancer cells upregulate autophagy to survive the harsh tumor microenvironment and to resist chemotherapy.[7][8] 4-aminoquinolines, being weak bases, accumulate in the acidic lysosomes and raise their internal pH.[1] This de-acidification inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes.[1] The blockage of this final, degradative step of autophagy leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptotic cell death.[1][8] This mechanism makes 4-aminoquinolines particularly effective as chemosensitizers when used in combination with other anticancer drugs.[9]
Comparative Cytotoxicity Data
The true potential of 4-aminoquinoline derivatives lies in the structural modifications that can enhance their cytotoxic potency far beyond that of chloroquine. The following table summarizes the 50% growth inhibitory (GI50) concentrations of several derivatives against two common human breast cancer cell lines, MCF-7 and MDA-MB-468, providing a clear comparison of their relative efficacy.
| Compound Name | Cancer Cell Line | GI50 (µM) | Reference |
| Chloroquine (CQ) | MCF-7 | 20.72 | [10] |
| MDA-MB-468 | 24.36 | [10] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 | [11] |
| MDA-MB-468 | 8.73 | [10][11] | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [2][11] |
| Bisquinoline Compound 10 | MDA-MB-468 | 7.35 | [10] |
Note: GI50 is the concentration of a drug that inhibits the growth of cells by 50%. Lower values indicate higher potency.
The data clearly indicates that synthetic derivatives can be significantly more potent than the parent compound, chloroquine. For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine shows a nearly 3-fold increase in cytotoxicity against the MDA-MB-468 cell line compared to CQ.[10] These structure-activity relationships highlight the importance of the side chain and substitutions on the quinoline ring for anticancer activity.
Experimental Methodologies
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the steps for determining the cytotoxic effects of 4-aminoquinoline derivatives on adherent cancer cells in a 96-well plate format.
I. Materials and Reagents:
-
Adherent cancer cells (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
4-aminoquinoline derivatives, dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in sterile PBS), protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
II. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at a density of 5,000-10,000 cells per 100 µL of complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells with vehicle" (negative control, typically 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinoline derivatives in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Add 100 µL of medium with 0.1% DMSO to the negative control wells.
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
At the end of the treatment period, carefully aspirate the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[15]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the GI50/IC50 value.
-
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural features that influence the cytotoxicity of 4-aminoquinoline derivatives.
-
Substitution at Position 7: The presence of a halogen, particularly chlorine (-Cl), at the 7-position of the quinoline ring is a consistent feature in many of the more potent derivatives.[10][16] This electron-withdrawing group is thought to be essential for the inhibition of β-hematin formation, a mechanism borrowed from its antimalarial activity, and contributes to overall cytotoxicity.[16]
-
The 4-Amino Side Chain: The nature of the alkylamine side chain at the 4-position is a critical determinant of activity. The basicity of the terminal nitrogen is vital for the compound's accumulation in acidic lysosomes, which is central to its autophagy-inhibiting effects.[17][18] The length and structure of this side chain also influence the compound's lipophilicity and ability to interact with cellular targets.
Conclusion and Future Directions
4-aminoquinoline derivatives represent a highly promising class of anticancer agents with multifaceted mechanisms of action. The data clearly demonstrates that novel synthetic derivatives can offer substantially improved cytotoxicity over established compounds like chloroquine. The ability of these compounds to co-opt fundamental cellular processes such as apoptosis and autophagy provides a robust rationale for their continued development.
Future research should focus on synthesizing and screening new derivatives to further optimize potency and, crucially, to enhance selectivity for cancer cells over normal cells. A deeper understanding of their engagement with specific molecular targets beyond lysosomal disruption will be key to unlocking their full therapeutic potential, both as standalone agents and in combination with existing cancer therapies.
References
-
Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
-
Kim, E. L., et al. (2010). Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Effect of Chloroquine on Doxorubicin-induced Apoptosis in A549 Cells. (n.d.). Karger Publishers. Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3. (2021). Aging-US. Retrieved January 17, 2026, from [Link]
-
Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. Retrieved January 17, 2026, from [Link]
-
Inhibition of autophagy; an opportunity for the treatment of cancer resistance. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
IC50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Poklepovic, A., & Gewirtz, D. A. (2017). Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Autophagy inhibition with chloroquine (CQ) increases the median... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Inhibition of Autophagy in Cancer Lines. (n.d.). Technology. Retrieved January 17, 2026, from [Link]
-
Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- 4-aminoquinolines as Antimalarial Drugs. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 8. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. trinityssr.wordpress.com [trinityssr.wordpress.com]
Introduction: The 2-Methylquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted 2-Methylquinolines for Drug Discovery Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives are ubiquitous in natural alkaloids and synthetic compounds, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] Among these, the 2-methylquinoline (quinaldine) scaffold serves as a particularly versatile starting point for medicinal chemists. The methyl group at the C-2 position is not merely a passive substituent; its reactivity allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds.[6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-methylquinolines, offering insights into how modifications to this core structure influence biological outcomes. We will delve into key synthetic strategies, compare the efficacy of various derivatives against different biological targets, and explore the underlying mechanisms of action, supported by experimental data from peer-reviewed literature.
Synthetic Strategies: Accessing Chemical Diversity
The generation of a diverse library of 2-methylquinoline analogues is fundamental to robust SAR studies. Classical methods like the Doebner-von Miller and Combes reactions have long been employed for quinoline synthesis.[8] More contemporary, metal-catalyzed approaches offer milder conditions and broader functional group tolerance.[7][9] A common and effective strategy involves the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.
Experimental Protocol: A Generalized Metal-Free Synthesis of 2-Methylquinoline Derivatives
This protocol is adapted from a facile, metal-free C(sp³)–H bond functionalization and tandem cyclization strategy.[6][7] It offers an environmentally friendly route to functionalized quinolines.
Objective: To synthesize a substituted 2-styrylquinoline, a common intermediate for further derivatization, from a 2-methylquinoline and a 2-styrylaniline.
Materials:
-
Substituted 2-methylquinoline (1.0 mmol)
-
Substituted 2-styrylaniline (1.8 mmol)
-
Iodine (I₂) (0.2 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 equiv)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Acetic acid (CH₃COOH) (1.0 equiv, as promoter)[7]
Procedure:
-
To a 25 mL round-bottom flask, add the substituted 2-methylquinoline (1.0 mmol), substituted 2-styrylaniline (1.8 mmol), and iodine (0.2 equiv).
-
Add DMSO (5 mL) and acetic acid (1.0 equiv) to the flask.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add TBHP (3.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain for the time required as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized quinoline.
Expertise & Causality: The use of iodine as a catalyst and TBHP as an oxidant provides a metal-free system, which is advantageous for reducing heavy metal contamination in the final compounds.[7] The reaction is believed to proceed via the oxidation of the C(sp³)–H bond of the methyl group to an aldehyde, which then undergoes condensation with the aniline derivative followed by cyclization.[6][7] Acetic acid acts as a promoter, activating the methyl group and facilitating enamine tautomerization.[7]
Synthesis Workflow Diagram
Caption: Metal-free synthesis workflow for functionalized quinolines.
Comparative Guide: Structure-Activity Relationships
The biological activity of 2-methylquinolines is exquisitely sensitive to the nature and position of substituents on the quinoline core and on any appended moieties. Below, we compare the SAR for anticancer, antimalarial, and antibacterial activities.
Anticancer Activity
The 2-methylquinoline scaffold is present in numerous compounds with potent antiproliferative activity against a wide range of cancer cell lines.[10] Substitutions at the C-6 and C-8 positions, as well as modifications of the C-2 methyl group into larger aryl groups, have profound effects.
Key SAR Insights:
-
Aromaticity and Lipophilicity: Fully aromatic 2-arylquinolines generally display better anticancer activity than their partially saturated 1,2,3,4-tetrahydroquinoline counterparts.[11] This is often correlated with increased lipophilicity, which may enhance cell membrane permeability.[11]
-
C-6 Substitution: The introduction of substituents at the C-6 position of the quinoline ring is a common strategy to enhance potency. Halogen atoms like fluorine and chlorine have been shown to improve activity.[12]
-
C-2 Substituent: While the core topic is 2-methylquinolines, many potent anticancer agents are derived by transforming the methyl group. For instance, converting the 2-methyl group to a 2-arylvinyl group can lead to potent compounds.[12]
-
C-8 Substitution: Methylation at the C-8 position has been shown to influence anticancer effects.[13] For example, 2-chloro-8-methyl derivatives have shown promise as antimalarials that could have crossover applications.[14]
Table 1: Comparative Anticancer Activity of Substituted Quinolines
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinoline 13 | 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | HeLa (Cervical) | 8.3 | [11][15] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-6-bromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [11][15] |
| Quinoline 12 | 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | [11][15] |
| Quinoline 11 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 34.34 | [11][15] |
| Styrylquinoline 29 | 6-chloro-2-(4-fluorostyryl)quinoline | P. falciparum Dd2 | 0.0048 | [12] |
| Styrylquinoline 24 | 6-chloro-2-(2-fluorostyryl)quinoline | P. falciparum Dd2 | 0.0109 |[12] |
Note: Styrylquinolines 29 and 24 were evaluated for antiplasmodial activity, but this class of compounds is also known for anticancer properties.[12]
Antimalarial Activity
Quinoline-based drugs like chloroquine and quinine have been mainstays of malaria treatment for decades.[1] The 2-methylquinoline scaffold offers a template for new agents to combat drug-resistant strains of Plasmodium falciparum.
Key SAR Insights:
-
Basicity and Vacuolar Accumulation: The basicity of the quinoline derivative is crucial. Increased basicity can lead to better accumulation of the drug in the acidic food vacuole of the parasite, a key site of action.[1]
-
Inhibition of Hemozoin Formation: A primary mechanism for many quinoline antimalarials is the inhibition of hematin polymerization into non-toxic hemozoin.[1] Substituents that enhance this inhibitory activity are favorable.
-
C-2 and C-8 Modifications: A compound synthesized by condensing a 2-methylquinoline derivative with an appropriate aldehyde showed an IC₅₀ value approximately five times lower than chloroquine against a resistant strain.[1] Furthermore, substitutions at the C-8 position with groups like methyl or methoxy, and at the C-4' position of an appended indanone ring, were found to be critical for inhibiting β-hematin formation.[14]
-
C-6 Halogenation: As with anticancer agents, a chlorine atom at the C-6 position often enhances antiplasmodial potency.[12]
Table 2: Comparative Antimalarial Activity of Substituted 2-Methylquinolines
| Compound/Derivative | Key Structural Features | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 10 | Aldol condensation product of a 2-methylquinoline | CQR PfDd2 | 0.033 | [1] |
| Chloroquine (Reference) | 4-aminoquinoline | CQR PfDd2 | 0.172 | [1] |
| Compound 20 | 2-chloro-8-methyl-3-[(4'-methoxy-1'-indanoyl)-2'-methyliden]-quinoline | - | Potent β-hematin inhibitor | [14] |
| Styrylquinoline 29 | 6-chloro-2-(4-fluorostyryl)quinoline | Dd2 (CQ-resistant) | 0.0048 |[12] |
Antibacterial Activity
Quinolone antibiotics (e.g., ciprofloxacin) are a major class of antibacterial agents, but resistance is a growing problem.[16][17] Novel quinoline derivatives, including those based on the 2-methylquinoline core, are being explored to overcome this challenge.
Key SAR Insights:
-
Gram-Positive vs. Gram-Negative: The substitution pattern can dictate the spectrum of activity. Some derivatives show potent activity against multidrug-resistant Gram-positive strains like MRSA, while others are more effective against Gram-negative bacteria.[17][18]
-
Targeting Bacterial Processes: The mechanism can involve the inhibition of essential bacterial enzymes. For instance, some quinoline-2-one derivatives have been shown to inhibit dihydrofolate reductase.[17] Others may inhibit bacterial transcription/translation.[19]
-
Biofilm Inhibition: A critical aspect of modern antibacterial research is the ability of a compound to disrupt biofilms. Certain quinoline-2-one derivatives have demonstrated significant, dose-dependent inhibition of biofilm formation in MRSA.[17][20]
Table 3: Comparative Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Key Activity | Reference |
|---|---|---|---|---|
| Compound 6c | MRSA | 0.75 | Potent growth and biofilm inhibitor | [17] |
| Compound 6c | VRE | 0.75 | Potent growth and biofilm inhibitor | [17] |
| Daptomycin (Reference) | MRSA, VRE | - | Standard antibiotic | [17] |
| 8-Hydroxyquinoline | S. aureus | >100 | Poor activity | [16] |
| Ciprofloxacin (Reference) | S. aureus | 0.25 - 1.0 | Standard antibiotic |[16] |
Mechanisms of Action: From Target Engagement to Cellular Response
Understanding the mechanism of action is crucial for rational drug design. For 2-methylquinoline derivatives, several mechanisms have been elucidated.
Antimalarial Mechanism: Interference with Heme Detoxification
In the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Many quinoline drugs act by capping the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[1]
Caption: Antimalarial mechanism of quinoline derivatives.
Anticancer Mechanism: Diverse Targeting Strategies
The anticancer activity of quinoline derivatives is not attributed to a single mechanism but rather a multitude of pathways.[21]
-
Kinase Inhibition: Many quinolines function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[21]
-
DNA Methyltransferase (DNMT) Inhibition: Some novel quinoline compounds have been designed to act as DNMT inhibitors, leading to the re-expression of tumor suppressor genes that were epigenetically silenced.[22]
-
Induction of Apoptosis: Ultimately, many active compounds trigger programmed cell death (apoptosis) in cancer cells, often through the disruption of mitochondrial function or the activation of caspase cascades.
Conclusion and Future Outlook
The 2-methylquinoline scaffold is a proven and highly adaptable platform for the development of new therapeutic agents. The structure-activity relationship data clearly indicate that small modifications can lead to significant changes in biological activity, potency, and selectivity. Key takeaways for researchers include the importance of lipophilicity and aromaticity for anticancer activity, the role of basicity and heme polymerization inhibition for antimalarial efficacy, and the potential for targeting bacterial-specific enzymes and processes like biofilm formation.
Future research should focus on leveraging modern synthetic methods to create more complex and diverse libraries of 2-methylquinoline derivatives.[9] Combining this scaffold with other pharmacophores through molecular hybridization is a promising strategy to develop multi-target agents that could circumvent drug resistance.[1][21] As our understanding of the specific molecular targets deepens, the rational, structure-based design of next-generation 2-methylquinoline-based drugs will undoubtedly accelerate the journey from the laboratory to the clinic.
References
-
RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents Med Chem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples. Retrieved from [Link]
-
ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]
-
National Institutes of Health. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimalarial activity of 2-methyl-5-phenoxy-8-aminoquinolines. Retrieved from [Link]
-
Semantic Scholar. (2009). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria. Retrieved from [Link]
-
PubMed. (2005). Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2006). Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2014). Recent progress in the development of anti-malarial quinolones. PMC. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. Retrieved from [Link]
-
National Institutes of Health. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Activity Relationship. Retrieved from [Link]
-
RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
-
PubMed. (1985). [Quinazolinones. 3. Synthesis, Pharmacology and Structure-Activity Relationship of Derivatives of 2-methyl-3-(4-oxo-3-phenyl-thiazolidin-2-ylidenamino)-4(3H) -Quinazolinone]. Archiv der Pharmazie. Retrieved from [Link]
-
PubMed. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology. Retrieved from [Link]
-
PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biological activity of natural 2-quinolinones. Natural Product Research. Retrieved from [Link]
-
PubMed. (2003). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline synthesis [organic-chemistry.org]
- 10. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
A Comparative Guide to the Anticancer Potential of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a "privileged" structure, consistently featuring in molecules with potent biological activities. Within this class, 4-aminoquinoline derivatives, originally recognized for their antimalarial properties, are now gaining significant traction for their potential as anticancer agents. This guide provides a comprehensive validation framework for the anticancer activity of this class of compounds, using a representative derivative to illustrate a practical, data-driven comparison against established chemotherapeutic agents.
While direct, comprehensive public data on the anticancer activity of 4-Amino-5,8-dichloro-2-methylquinoline is limited, this guide will utilize the well-characterized analogue, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , as a representative compound. The experimental data and mechanistic insights presented herein are synthesized from peer-reviewed literature to provide a robust and scientifically grounded comparison.
The Promise of 4-Aminoquinolines in Oncology
The 4-aminoquinoline core is a versatile pharmacophore, and its derivatives have been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis, modulation of critical cell signaling pathways, and the inhibition of autophagy, a process that cancer cells can exploit to survive stress.[1] The lipophilic nature of the quinoline ring system allows for effective cell membrane penetration, a desirable property for intracellular drug action.
Comparative Efficacy Analysis: A Data-Driven Approach
To objectively assess the anticancer potential of our representative 4-aminoquinoline derivative, we will compare its cytotoxic and growth-inhibitory effects against standard-of-care chemotherapeutic agents in two well-established human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative).
In Vitro Cytotoxicity Data
The following table summarizes the 50% growth inhibitory concentration (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for the representative 4-aminoquinoline and standard chemotherapeutic drugs. Lower values indicate greater potency.
| Compound | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference(s) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 | |
| MDA-MB-468 | 8.73 | ||
| Chloroquine (Reference 4-aminoquinoline) | MCF-7 | 20.72 | |
| MDA-MB-468 | 24.36 | ||
| Doxorubicin | MCF-7 | 0.69 | |
| MDA-MB-468 | 0.27 | ||
| Paclitaxel | MCF-7 | 7.2 nM (0.0072 µM) | |
| MDA-MB-468 | 1.8 nM (0.0018 µM) | ||
| Cisplatin | MCF-7 | ~10-20 | |
| MDA-MB-468 | ~10-20 |
Note: The data presented for the representative 4-aminoquinoline and Chloroquine are GI₅₀ values from a 48-hour incubation, while the data for the standard chemotherapeutics are IC₅₀ values from similar duration assays. Direct comparison should be made with this in consideration.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer activity of 4-aminoquinoline derivatives is believed to be multifactorial. A plausible mechanism involves the induction of apoptosis through the intrinsic pathway, often triggered by cellular stress.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate breast cancer cells (MCF-7 and MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drugs in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The representative 4-aminoquinoline, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrates notable cytotoxic activity against both MCF-7 and MDA-MB-468 breast cancer cell lines. While not as potent as established chemotherapeutic agents like Doxorubicin and Paclitaxel, its efficacy is comparable to or better than the parent compound, Chloroquine, and in a similar range to Cisplatin in these cell lines.
The favorable activity of this class of compounds, coupled with their distinct potential mechanisms of action, warrants further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of 4-aminoquinoline derivatives to identify compounds with improved potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.
The systematic approach outlined in this guide provides a solid framework for the continued exploration and validation of 4-aminoquinoline derivatives as a promising new class of anticancer agents.
References
-
Kumar, G. S., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7329-7331. [Link]
-
Kim, H. J., et al. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology Letters, 16(5), 6379-6387. [Link]
-
Yu, C., et al. (2005). Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. Breast Cancer Research, 7(3), R345-R354. [Link]
-
Lo, C., et al. (2021). Cisplatin Induces Differentiation of Breast Cancer Cells. International Journal of Molecular Sciences, 22(1), 44. [Link]
-
Solomon, V. R., et al. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Pharmacology, 668(1-2), 49-56. [Link]
-
de Souza, M. V. N. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(10), 1011. [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
PubMed. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. [Link]
Sources
A Comparative Guide to the Biological Activity of 4-Amino-5,8-dichloro-2-methylquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential. This guide provides an in-depth technical comparison of the biological activities of a specific subclass: 4-Amino-5,8-dichloro-2-methylquinoline analogs. By analyzing the impact of various substitutions at the 4-amino position, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential anticancer and antimicrobial agents. This document synthesizes available experimental data to offer a comparative framework for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.
The 4-Aminoquinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of an amino group at the 4-position has proven to be a critical determinant of the pharmacological properties of these molecules, leading to the development of iconic drugs like the antimalarial chloroquine.[2][3] The mechanism of action for many 4-aminoquinoline derivatives involves intercalation into DNA, inhibition of heme polymerization in parasites, or modulation of key cellular signaling pathways.[2]
Recent research has expanded the therapeutic horizons of 4-aminoquinolines beyond infectious diseases, with a significant focus on their potential as anticancer agents.[4] These compounds can induce cancer-specific cell death and sensitize tumor cells to conventional therapies by interfering with processes like autophagy and Akt signaling.[2][5] The specific substitution pattern on the quinoline nucleus, including the presence of halogens and alkyl groups, plays a crucial role in modulating the potency and selectivity of these analogs.[3][6] This guide focuses on derivatives bearing a 2-methyl group and chlorine atoms at positions 5 and 8, a substitution pattern that influences the electronic and steric properties of the scaffold.
Comparative Analysis of Antiproliferative Activity
While specific experimental data for a comprehensive series of this compound analogs is limited in the public domain, we can extrapolate structure-activity relationships from closely related 4-aminoquinoline derivatives to guide future research. The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values serving as key metrics for comparison.
Influence of the 4-Amino Side Chain
The nature of the substituent at the 4-amino position is a critical determinant of anticancer activity. Generally, the introduction of a dialkylaminoalkyl side chain is essential for potent antimalarial and, by extension, often for anticancer activity.[3] The length of the carbon linker between the two nitrogen atoms in this side chain is optimal at 2 to 5 carbons.[7]
Table 1: Comparative Growth Inhibitory Activity (GI50, µM) of Selected 4-Aminoquinoline Analogs against Breast Cancer Cell Lines
| Compound | R Group (at 4-amino position) | MCF-7 | MDA-MB-468 | MDA-MB-231 |
| Chloroquine (Reference) | -CH(CH₃)(CH₂)₃N(C₂H₅)₂ | 20.72 | 24.36 | 22.52 |
| Analog 1 | -butyl | 11.52 | 13.72 | - |
| Analog 2 | -(CH₂)₂-N(CH₃)₂ | 12.04 | 8.73 | 4.50 |
| Analog 3 | -(CH₂)₂-NH₂ | 51.57 | 11.01 | - |
| Analog 4 (bisquinoline) | -(CH₂)₂-NH-(7-chloroquinolin-4-yl) | 14.80 | 7.35 | - |
Data extrapolated from studies on 7-substituted 4-aminoquinolines and presented for illustrative SAR discussion.[2]
From the illustrative data in Table 1, several SAR trends can be observed for related 4-aminoquinolines:
-
Terminal Amino Group: The presence of a terminal tertiary amine, as in Analog 2, appears to be more favorable for activity against MDA-MB-468 and MDA-MB-231 cells compared to a primary amine (Analog 3) or a simple alkyl chain (Analog 1).[8]
-
Side Chain Length: While not explicitly shown for a homologous series, the literature suggests that a 2-carbon linker (ethane-1,2-diamine) is often optimal for antiproliferative activity.[3]
-
Bulky Substituents: The formation of a bisquinoline (Analog 4) can lead to potent activity, suggesting that larger, more complex side chains can be accommodated and may enhance binding to biological targets.[2]
For the specific this compound scaffold, it is hypothesized that similar side chain modifications would yield potent antiproliferative agents. The electron-withdrawing nature of the two chlorine atoms at positions 5 and 8 would further influence the electronic properties of the quinoline ring and potentially enhance interactions with biological targets.
Experimental Protocol: Antiproliferative Activity Assessment (MTT Assay)
A standard method to determine the cytotoxic effects of novel compounds on cancer cell lines is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining the antiproliferative activity of 4-aminoquinoline analogs using the MTT assay.
Comparative Analysis of Antimicrobial Activity
The 4-aminoquinoline scaffold is also a promising starting point for the development of novel antimicrobial agents.[9] The mechanism of their antibacterial action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Structure-Activity Relationship for Antibacterial Effects
The structural modifications at the 4-amino position significantly influence the antibacterial spectrum and potency of these analogs.
Table 2: Illustrative Minimum Inhibitory Concentrations (MIC, µg/mL) of 4-Aminoquinoline Analogs against Bacterial Strains
| Compound | R Group (at 4-amino position) | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Ciprofloxacin (Reference) | - | 0.25 | 0.015 |
| Analog 5 | -CH₂-(2-pyridyl) | >128 | >128 |
| Analog 6 | -CH₂-(4-chlorophenyl) | 64 | 128 |
| Analog 7 | -NH-(4-chlorophenyl) | 32 | 64 |
Data is hypothetical and for illustrative purposes to discuss potential SAR trends.
Based on general knowledge of quinoline-based antibacterials, we can infer the following:
-
Aromatic Substituents: The introduction of aromatic or heteroaromatic rings at the 4-amino position can modulate antibacterial activity. The electronic properties of these rings (e.g., electron-donating or electron-withdrawing groups) can influence their interaction with bacterial targets.
-
Linker Atom: A direct linkage of an aniline derivative (Analog 7) might be more favorable than a methylene linker (Analog 6), potentially due to conformational effects that facilitate better binding to the target enzymes.
For the this compound core, the presence of the dichloro substitutions is expected to enhance lipophilicity, which could improve cell wall penetration, particularly in Gram-positive bacteria.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight.
-
Compound Preparation: Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Potential Mechanisms of Action
The biological activities of 4-aminoquinoline analogs are often multifaceted. In cancer, they can induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. The specific 5,8-dichloro-2-methylquinoline core may influence which pathways are preferentially modulated.
Caption: Potential signaling pathways and cellular processes affected by 4-aminoquinoline analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents. While direct comparative data for a comprehensive series of analogs remains to be fully explored in publicly accessible literature, the established structure-activity relationships of related 4-aminoquinolines provide a strong foundation for future research. The key to unlocking the full potential of this scaffold lies in the systematic variation of the substituent at the 4-amino position and the subsequent evaluation of these analogs against a diverse panel of cancer cell lines and microbial strains. This approach will enable the elucidation of precise SAR and the identification of lead compounds with superior potency and selectivity. Further investigations into their mechanisms of action will be crucial for their advancement into preclinical and clinical development.
References
-
A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed Central. [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]
-
Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. NIH. [Link]
-
Personal Use Only Not For Distribution. ResearchGate. [Link]
-
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
Aminoquinoline Derivatives With Antiproliferative Activity Against Melanoma Cell Line. PubMed. [Link]
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]
-
Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. DDDT. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. [Link]
-
(PDF) Design, Synthesis and Potential Anti-Proliferative Activity of Some Novel 4-Aminoquinoline Derivatives. ResearchGate. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
-
Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. PubMed. [Link]
-
Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Discovery of 4-aminoquinazoline--urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity. PubMed. [Link]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoline-Based Antimalarials: A Guide for Researchers
This guide provides an in-depth, objective comparison of quinoline-based antimalarials, offering researchers, scientists, and drug development professionals a comprehensive resource. Grounded in experimental data and authoritative sources, we will explore the mechanisms, efficacy, resistance profiles, and safety considerations of this critical class of therapeutic agents.
Introduction: The Enduring Legacy of Quinolines in Malaria Therapy
For centuries, quinoline-containing compounds have been a cornerstone of our defense against malaria.[1][2] From the natural alkaloid quinine, first isolated in 1820 from cinchona bark, to the synthetic derivatives that followed, this drug class has saved countless lives.[3] Quinoline antimalarials primarily target the blood stages of the Plasmodium parasite's life cycle, interfering with its ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[1][2][4] However, the relentless evolution of drug resistance in Plasmodium falciparum and other species necessitates a nuanced understanding of each compound's strengths and weaknesses.[5] This guide will dissect the key differences between the major quinoline-based drugs to inform both clinical application and future drug discovery efforts.
Core Mechanism of Action: Disrupting Heme Detoxification
The primary mode of action for most quinoline antimalarials is the inhibition of hemozoin biocrystallization.[3][6] During its intraerythrocytic stage, the parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[2][4][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][6]
Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's food vacuole.[1][2] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[6] This leads to a buildup of toxic free heme, which generates reactive oxygen species, damages membranes, and ultimately leads to parasite death.[1][2]
Caption: Mechanism of action for quinoline antimalarials.
While this is the most widely accepted hypothesis, especially for chloroquine, more lipophilic quinolines like mefloquine and quinine may have additional or alternative sites of action.[1][2]
Head-to-Head Drug Comparison
This section provides a comparative analysis of the most clinically significant quinoline antimalarials.
| Feature | Chloroquine (4-aminoquinoline) | Quinine (Cinchona Alkaloid) | Mefloquine (4-quinolinemethanol) | Primaquine (8-aminoquinoline) |
| Primary Use | Treatment of sensitive malaria species | Treatment of severe & resistant P. falciparum | Prophylaxis & treatment of resistant P. falciparum | Radical cure of P. vivax & P. ovale (targets hypnozoites) |
| Spectrum of Activity | Blood schizonticide for all Plasmodium species (resistance is widespread)[7] | Potent blood schizonticide | Potent blood schizonticide | Active against liver hypnozoites and blood-stage gametocytes |
| Mechanism of Resistance | Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, leading to drug efflux from the food vacuole. | Not fully understood, may involve overexpression of P-glycoprotein homologues (Pgh-1).[2] | Associated with amplification/mutations of the pfmdr1 gene, which encodes Pgh-1.[8] | Resistance is emerging but the mechanism is not well-defined. |
| Key Pharmacokinetics | Extensive tissue distribution, very long elimination half-life (6-50 days). | Rapid elimination (half-life 9-12 hours), clearance is reduced in severe malaria.[9][10] | Long elimination half-life (14-41 days), allowing for weekly prophylactic dosing.[10][11] | Rapidly metabolized; short half-life. |
| Common Adverse Effects | Pruritus (especially in Africans), headache, GI upset. Retinopathy with long-term use.[12] | Cinchonism (tinnitus, headache, nausea), hypoglycemia, QT prolongation.[10] | Neuropsychiatric effects (dizziness, anxiety, depression, hallucinations), GI upset.[10][13] | GI upset, hemolysis in G6PD deficient individuals. |
| Clinical Pearl | Once the drug of choice, now limited by widespread resistance. Still used for sensitive P. vivax, P. ovale, and P. malariae.[7] | A critical drug for severe malaria, often administered intravenously. No longer first-line for uncomplicated malaria due to side effects.[3][14] | Effective for prophylaxis in many chloroquine-resistant areas, but neuropsychiatric side effects are a significant concern.[7][15] | Essential for preventing relapse of P. vivax and P. ovale. G6PD screening is mandatory before use.[13][16] |
Experimental Protocols for Susceptibility Testing
Evaluating the efficacy of quinoline antimalarials and monitoring for resistance requires robust in vitro assays. The SYBR Green I-based fluorescence assay is a widely adopted, reliable method.
Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay
This protocol is a self-validating system, incorporating reference strains to ensure the accuracy and reproducibility of the results.
Causality Behind Experimental Choices:
-
Asynchronous Culture: Using a mixed-stage parasite culture provides an overall assessment of drug activity across the asexual lifecycle. For stage-specific questions, synchronized cultures would be necessary.
-
RPMI 1640 Medium: This is a standard cell culture medium supplemented to support the growth of P. falciparum within erythrocytes.
-
SYBR Green I: This fluorescent dye intercalates with DNA. As parasites replicate their DNA during growth, the fluorescence signal increases. An effective drug will inhibit this growth, resulting in a lower signal.
-
Reference Strains: Including a known drug-sensitive strain (e.g., 3D7) and a drug-resistant strain (e.g., Dd2, K1) validates the assay.[17] If the IC50 values for these controls fall outside their expected ranges, it indicates a technical issue with the assay run.
Step-by-Step Methodology:
-
Drug Plate Preparation:
-
Prepare serial dilutions of quinoline test compounds and reference drugs (e.g., Chloroquine, Mefloquine) in a 96-well microtiter plate.
-
Include drug-free wells as negative controls (100% growth) and wells with no parasites as a background control.
-
-
Parasite Culture Preparation:
-
Incubation:
-
Lysis and Staining:
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader (excitation ~490 nm, emission ~540 nm).[17]
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[17]
-
Caption: Workflow for in vitro antimalarial susceptibility testing.
Future Directions and Conclusion
The challenge of resistance continues to drive research into novel quinoline-based antimalarials.[20] Current strategies include the development of hybrid molecules that combine a quinoline core with other pharmacophores to create compounds with dual mechanisms of action.[8][21] Additionally, new derivatives are being designed to circumvent known resistance mechanisms, showing promise against multi-drug resistant strains.[22][23]
References
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
-
Bray, P. G., Mungthin, M., Ridley, R. G., & Ward, S. A. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 14(11), 457-462. [Link]
-
Eiland, L. S., & English, D. K. (2011). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]
-
Wikipedia. (n.d.). Quinine. [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 76(1-3), 55-87. [Link]
-
World Health Organization. (2023). WHO Malaria Guidelines: Treatment of Malaria. [Link]
-
D'Alessandro, S., et al. (2016). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 15, 545. [Link]
-
World Health Organization. (n.d.). WHO consolidated Guidelines for malaria. [Link]
-
Kfir, A., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22996-23005. [Link]
-
Muregi, F. W., & O'Neill, P. M. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 23(9), 2268. [Link]
-
Pan American Health Organization. (n.d.). The WHO Guidelines for the treatment of malaria. [Link]
-
World Health Organization. (2015). Guidelines for the Treatment of Malaria, 3rd Edition. [Link]
-
Ginsburg, H. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
-
White, N. J. (1985). Clinical pharmacokinetics of antimalarial drugs. Clinical Pharmacokinetics, 10(3), 187-215. [Link]
-
Vivas, L., Rattray, L., Stewart, L. B., Robinson, B. L., & Sandlin, R. D. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Pharmacognosy and Phytochemistry, 7(1), 22-29. [Link]
-
World Health Organization. (2010). Guidelines for the treatment of malaria, 2nd Edition. [Link]
-
Hartwig, F. P., et al. (2021). Standard in vitro antimalarial susceptibility testing. Bio-protocol, 11(11), e4042. [Link]
-
Medical Essentials. (2024). Pharmacology of Quinine and Mefloquine. YouTube. [Link]
-
Wernsdorfer, W. H. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 517-525. [Link]
-
Russell, B., et al. (2003). Simple In Vitro Assay for Determining the Sensitivity of Plasmodium vivax Isolates from Fresh Human Blood to Antimalarials in Areas where P. vivax Is Endemic. Antimicrobial Agents and Chemotherapy, 47(1), 170-173. [Link]
-
Kumar, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Medicinal Chemistry. [Link]
-
Centers for Disease Control and Prevention. (2024). Choosing a Drug to Prevent Malaria. [Link]
-
Pavanand, K., et al. (1986). comparison of mefloquine, chloroquine plus pyrimethamine-sulfadoxine (fansidar) and chloroquine as a weekly blood schizontocidal prophylactic agent against Plasmodium falciparum in Thailand. Transactions of the Royal Society of Tropical Medicine and Hygiene, 80(2), 235-239. [Link]
-
N'guessan, D. U. J. P., et al. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]
-
Konwerski, M., & Axelrod, D. (2023). Antimalarial Medications. StatPearls. [Link]
-
Centers for Disease Control and Prevention. (2024). Treatment of Uncomplicated Malaria. [Link]
-
Singh, A., et al. (2023). Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. YMER, 22(3), 337-349. [Link]
-
N'guessan, D. U. J. P., et al. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. ResearchGate. [Link]
-
Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15, 23456-23478. [Link]
-
Committee to Advise on Tropical Medicine and Travel. (2021). Drugs for the prevention and treatment of malaria. Government of Canada. [Link]
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Chapter 8 - Drugs for the prevention and treatment of malaria: Canadian recommendations for the prevention and treatment of malaria - Canada.ca [canada.ca]
- 8. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 9. Clinical pharmacokinetics of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of Uncomplicated Malaria | Malaria | CDC [cdc.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. Choosing a Drug to Prevent Malaria | Malaria | CDC [cdc.gov]
- 16. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. scispace.com [scispace.com]
- 21. ymerdigital.com [ymerdigital.com]
- 22. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 24. endmalaria.org [endmalaria.org]
- 25. Global Malaria Programme [who.int]
- 26. Guidelines for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro and In Vivo Correlation of 4-Aminoquinoline Efficacy
For researchers, scientists, and drug development professionals dedicated to the fight against malaria, the 4-aminoquinoline scaffold remains a cornerstone of therapeutic strategies. However, the journey from a promising in vitro result to a clinically effective antimalarial is fraught with complexity. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for assessing the efficacy of 4-aminoquinolines, supported by experimental data and field-proven insights. Our focus is to elucidate the critical factors influencing the correlation between laboratory assays and whole-organism response, empowering you to make more informed decisions in your drug discovery pipeline.
The Enduring Challenge of In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of preclinical screening is to identify compounds with a high probability of success in clinical trials. While in vitro assays offer high-throughput and cost-effective means of determining a compound's intrinsic antiplasmodial activity, they represent a simplified system. The transition to an in vivo environment introduces a myriad of physiological variables, including absorption, distribution, metabolism, and excretion (ADME), as well as host immune responses, which can significantly modulate a drug's efficacy.[1][2] A robust understanding of the potential disconnects between in vitro and in vivo data is therefore paramount for any antimalarial drug discovery program.
The Mechanism of Action: A Foundation for Assay Design
The widely accepted mechanism of action for 4-aminoquinolines, such as chloroquine, involves their accumulation in the acidic digestive vacuole of the intraerythrocytic Plasmodium parasite.[3][4][5] Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, free heme accumulates, leading to oxidative stress and parasite death.[3][6] This fundamental mechanism underpins the design of many in vitro assays, which primarily measure the inhibition of parasite proliferation.
Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.
In Vitro Efficacy Assessment: Quantifying Intrinsic Activity
In vitro assays are the first-line evaluation tool, providing a quantitative measure of a compound's ability to inhibit parasite growth, typically expressed as the 50% inhibitory concentration (IC50). The choice of assay can influence the outcome, and understanding the principles behind each is crucial for data interpretation.
Common In Vitro Methodologies
Two widely used methods are the SYBR Green I-based fluorescence assay and the [3H]-hypoxantine incorporation assay.
-
SYBR Green I Assay: This method relies on the intercalation of the SYBR Green I dye into the DNA of the parasite. The resulting fluorescence is proportional to the amount of parasitic DNA, thus providing a measure of parasite proliferation.[7][8] It is a relatively simple, high-throughput, and non-radioactive method.
-
[3H]-hypoxanthine Incorporation Assay: This is considered a "gold standard" assay and measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[9][10] The amount of incorporated radioactivity is directly proportional to parasite growth.
Experimental Protocol: SYBR Green I-based Antiplasmodial Assay
This protocol outlines the key steps for determining the IC50 of a 4-aminoquinoline derivative against P. falciparum.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for chloroquine-sensitive or Dd2 for chloroquine-resistant strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (vehicle).
-
Assay Initiation: Synchronize the parasite culture to the ring stage. Add the parasite suspension (1% parasitemia, 2% hematocrit) to the drug-containing plates.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate in the dark for 1 hour and measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration using a non-linear regression model.
Caption: Workflow of the 4-day suppressive in vivo test.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The table below presents a compilation of in vitro (IC50) and in vivo (ED50) data for some well-known 4-aminoquinolines and newer analogs from various studies. This allows for a direct comparison of their potencies in different experimental settings.
| Compound | P. falciparum Strain (In Vitro) | In Vitro IC50 (nM) | Murine Model (In Vivo) | In Vivo ED50 (mg/kg) | Reference(s) |
| Chloroquine | 3D7 (sensitive) | 9.6 - 15 | P. berghei | 1.5 - 5.1 | [11][12][13] |
| Chloroquine | K1/Dd2 (resistant) | 184 - 313 | P. yoelii (resistant) | > 80 | [11][13][14] |
| Amodiaquine | 3D7 (sensitive) | 9.6 | P. berghei | 1.18 | [13][15] |
| Amodiaquine | K1 (resistant) | 15.1 | P. yoelii | 7.4 - 7.9 | [13] |
| TDR 58845 | W2 (resistant) | 89.8 | P. berghei | < 40 (curative dose) | [16] |
| TDR 58846 | W2 (resistant) | 5.52 | P. berghei | < 40 (curative dose) | [16] |
| Compound 3d | K1 (resistant) | ~1.0 | P. berghei | ~5 (47% suppression) | [17] |
| Compound 2c | - | - | P. berghei | 1.431 | [15] |
Disclaimer: The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Factors Influencing In Vitro-In Vivo Correlation
A lack of a strong IVIVC can often be attributed to several key factors:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or extensive plasma protein binding can lead to sub-therapeutic concentrations of the drug at the site of action, even for compounds with potent in vitro activity. [1][18]* Pharmacodynamics (PD): The static drug concentrations used in in vitro assays may not accurately reflect the dynamic concentration-time profiles experienced by the parasite in vivo. [1]* Host Factors: The host's immune system can contribute to parasite clearance in vivo, a factor absent in in vitro cultures.
-
Model Limitations: The use of rodent malaria parasites (P. berghei, P. yoelii) in murine models may not perfectly recapitulate the biology of human P. falciparum infections. [3][16]Furthermore, the physiological differences between mice and humans can affect drug metabolism and disposition.
Conclusion: A Holistic Approach to Efficacy Evaluation
The successful development of new 4-aminoquinoline antimalarials necessitates a multi-faceted approach to efficacy assessment. While in vitro assays provide essential initial data on a compound's intrinsic potency, they should not be considered in isolation. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is crucial for bridging the gap between in vitro and in vivo results. By carefully selecting and interpreting data from a combination of well-designed in vitro and in vivo experiments, researchers can increase the probability of identifying and advancing truly promising drug candidates. The integration of predictive modeling and a deeper understanding of the factors that govern IVIVC will be instrumental in accelerating the discovery of the next generation of life-saving antimalarial drugs.
References
- Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011.
- 4-aminoquinolines as Antimalarial Drugs. (n.d.). Trinity Student Scientific Review.
- Ginsburg, H., & Geary, T. G. (1987). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Biochemical pharmacology, 36(10), 1567–1576.
- Nzila, A., Mwai, L., & Okombo, J. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(8), 4158-4165.
- 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis.
- WWARN Procedure INV08: P.falciparum drug sensitivity assay using SYBR® Green I. (n.d.). WWARN.
- de Souza, M. V. N., & de Almeida, M. E. C. (2010). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. Journal of the Brazilian Society of Tropical Medicine, 43(5), 596-604.
- White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy, 52(4), 1239-1244.
- Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1. (2025). BenchChem.
- Tukulula, M., Njoroge, M., Abay, E. T., Mugumbate, G., Wiesner, L., Taylor, D., Gibhard, L., Brun, R., & Chibale, K. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1198–1202.
- Kumar, A., Singh, R., Kumar, S., Siddiqui, A. A., Sharma, M., & Pandey, J. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 123, 857-865.
- Gathirwa, J. W., Rukunga, G. M., Njagi, E. N. M., Omar, S. A., Mwitari, P. G., Muthaura, C. N., Kirira, P. G., Tolo, F. M., & Ndunda, T. N. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Journal of Ethnopharmacology, 115(2), 232-237.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 89.
- Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. (n.d.). WWARN.
- de Oliveira, A. B., Dolabela, M. F., & Braga, F. C. (2012). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 56(12), 6299-6306.
- Scheme of the [³H]hypoxanthine-based scintillation proximity assay... (n.d.).
- SYBR Green I modified protocol for ex vivo/in vitro assay. (n.d.).
- Diagram of the steps involved in performing the SYBR green I (A) and... (n.d.).
- Application Notes and Protocols: In Vivo Efficacy of Antimalarial Agent 3 in Preclinical Models. (n.d.). BenchChem.
- Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010.
- In vitro IC50 values for artesunate, amodiaquine, chloroquine and... (n.d.).
- González, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(7), e0132613.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.).
- Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. (2014). Antimicrobial Agents and Chemotherapy, 58(9), 5174-5182.
- O'Neill, P. M., et al. (2003). 4-Aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, 2.
- (PDF) Development of a Novel High-Density [ 3 H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. (n.d.).
- A Comparison of the in Vitro Activities of Amodiaquine and Desethylamodiaquine Against Isolates of Plasmodium Falciparum. (1987). The American Journal of Tropical Medicine and Hygiene, 37(3), 476-480.
Sources
- 1. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 5. A new in vivo screening paradigm to accelerate antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of efficacy to accelerate drug discovery in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpp.in [ajpp.in]
- 11. researchgate.net [researchgate.net]
- 12. mmv.org [mmv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro toolbox to accelerate anti-malarial drug discovery and development | Medicines for Malaria Venture [mmv.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the utility of an anti-malarial pharmacokinetic-pharmacodynamic model for aiding drug clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Cross-Resistance Profiling of 4-Amino-5,8-dichloro-2-methylquinoline
This guide provides a comprehensive framework for investigating the cross-resistance profile of the novel antimalarial candidate, 4-Amino-5,8-dichloro-2-methylquinoline. As a member of the 4-aminoquinoline class of compounds, its efficacy is likely to be influenced by existing resistance mechanisms to established drugs like chloroquine. This document outlines the scientific rationale, experimental design, and detailed protocols for a robust in vitro assessment, enabling researchers to strategically position this compound in the current landscape of antimalarial drug resistance.
Introduction: The Challenge of Resistance in 4-Aminoquinoline Antimalarials
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine historically being one of the most successful drugs for treating malaria.[1] These compounds are understood to act by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, they are thought to bind to hematin, preventing its polymerization into inert hemozoin crystals and leading to the buildup of toxic free heme that kills the parasite.[2]
However, the widespread emergence of chloroquine-resistant Plasmodium falciparum has severely compromised its clinical utility.[3] Resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, with the K76T mutation being a key determinant.[3][4][5] Mutations in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene have also been implicated in modulating resistance to chloroquine and other antimalarials.[4][6][7]
Given that this compound shares the core 4-aminoquinoline pharmacophore, it is imperative to proactively assess its susceptibility to these known resistance mechanisms. This guide provides a systematic approach to conducting cross-resistance studies to predict its efficacy against a panel of drug-resistant parasite strains and to understand its potential for selecting for resistant parasites.
Experimental Design for Cross-Resistance Profiling
A robust cross-resistance study hinges on the careful selection of parasite strains and comparator drugs. The experimental workflow is designed to provide a comprehensive in vitro assessment of the compound's activity.
Selection of Plasmodium falciparum Strains
To effectively probe for cross-resistance, a panel of well-characterized laboratory-adapted P. falciparum strains with diverse genetic backgrounds and resistance profiles should be employed.[8]
| Strain | Key Resistance Markers | Phenotype | Rationale for Inclusion |
| 3D7 | Wild-type pfcrt and pfmdr1 | Chloroquine-sensitive | Baseline for sensitivity |
| Dd2 | Mutant pfcrt (CVIET haplotype), pfmdr1 N86Y | Chloroquine-resistant, Mefloquine-resistant | Standard chloroquine-resistant strain |
| K1 | Mutant pfcrt (CVIET haplotype) | Chloroquine-resistant | Geographically distinct origin of resistance |
| 7G8 | Mutant pfcrt (CVIET haplotype) | Chloroquine-resistant | South American origin of resistance |
| W2 | Mutant pfcrt (CVIET haplotype), pfmdr1 S1034C, N1042D, D1246Y | Chloroquine-resistant, Mefloquine-resistant | High-level chloroquine resistance |
Selection of Comparator Antimalarial Drugs
The choice of comparator drugs is critical for contextualizing the activity of this compound. This should include other 4-aminoquinolines to assess intra-class cross-resistance, as well as drugs with different mechanisms of action to identify potential multi-drug resistance.
| Drug | Class | Mechanism of Action | Rationale for Inclusion |
| Chloroquine | 4-Aminoquinoline | Heme polymerization inhibitor | Gold standard for 4-aminoquinoline resistance |
| Amodiaquine | 4-Aminoquinoline | Heme polymerization inhibitor | structurally similar, often retains some activity against CQ-resistant strains |
| Mefloquine | Quinoline methanol | Unknown, possibly interacts with PfMDR1 | Assesses cross-resistance with other quinoline-containing drugs |
| Artemisinin | Artemisinin derivative | Activated by heme to produce free radicals | First-line treatment, assesses activity against artemisinin-sensitive parasites |
| Atovaquone | Naphthoquinone | Inhibits mitochondrial electron transport chain | Different mechanism of action to assess for multi-drug resistance |
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This process begins with the cultivation of selected P. falciparum strains, followed by a standardized drug sensitivity assay to determine the 50% inhibitory concentration (IC50) for each compound against each strain.
Caption: Experimental workflow for in vitro cross-resistance profiling.
Detailed Experimental Protocols
The following protocols are based on established methodologies for in vitro antimalarial drug sensitivity testing.[9][10][11]
P. falciparum Culture Maintenance
-
Media Preparation: Prepare complete culture medium (CCM) consisting of RPMI-1640 supplemented with 0.5% Albumax I, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Culture Conditions: Maintain asynchronous P. falciparum cultures in sealed flasks at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasitemia Monitoring: Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears. Maintain parasitemia between 1-5% and a hematocrit of 2.5%.
-
Synchronization: For drug sensitivity assays, synchronize cultures to the ring stage by treating with 5% D-sorbitol for 10 minutes at 37°C.
SYBR Green I-based Drug Sensitivity Assay
This assay measures parasite DNA content as an indicator of parasite viability.[9][11]
-
Drug Plate Preparation:
-
Prepare stock solutions of this compound and comparator drugs in 100% DMSO.
-
Perform serial two-fold dilutions in CCM in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to a black, clear-bottom 96-well assay plate in triplicate.
-
Include drug-free wells (positive control) and wells with uninfected red blood cells (background control).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% in CCM.
-
Add 100 µL of the parasite suspension to each well of the drug plate, for a final volume of 200 µL.
-
-
Incubation: Incubate the assay plates for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Data Analysis
-
IC50 Determination:
-
Subtract the average background fluorescence from all readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control.
-
Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model (e.g., log[inhibitor] vs. normalized response - variable slope).[12]
-
-
Resistance Index (RI) Calculation:
-
The RI is a measure of the degree of resistance of a parasite strain to a particular drug.
-
Calculate the RI for each drug against each resistant strain using the following formula: RI = IC50 of resistant strain / IC50 of sensitive strain (3D7)
-
Interpretation of Results and Cross-Resistance Analysis
The IC50 values and calculated RIs will provide a quantitative measure of the activity of this compound against drug-sensitive and -resistant parasites.
Hypothetical Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound | 3D7 (IC50, nM) | Dd2 (IC50, nM) | Dd2 (RI) | K1 (IC50, nM) | K1 (RI) | 7G8 (IC50, nM) | 7G8 (RI) | W2 (IC50, nM) | W2 (RI) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Calculated Value] | [Hypothetical Value] | [Calculated Value] |
| Chloroquine | 15 ± 3 | 250 ± 25 | 16.7 | 220 ± 20 | 14.7 | 180 ± 15 | 12.0 | 450 ± 40 | 30.0 |
| Amodiaquine | 10 ± 2 | 80 ± 10 | 8.0 | 75 ± 8 | 7.5 | 60 ± 7 | 6.0 | 150 ± 18 | 15.0 |
| Mefloquine | 8 ± 1.5 | 95 ± 12 | 11.9 | 15 ± 3 | 1.9 | 12 ± 2 | 1.5 | 110 ± 15 | 13.8 |
| Artemisinin | 5 ± 1 | 4.5 ± 0.8 | 0.9 | 5.2 ± 1.1 | 1.0 | 4.8 ± 0.9 | 1.0 | 5.5 ± 1.2 | 1.1 |
| Atovaquone | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 | 1.3 ± 0.3 | 1.1 | 1.4 ± 0.2 | 1.2 | 1.6 ± 0.5 | 1.3 |
Note: Values for comparator drugs are representative and may vary between laboratories.
Analyzing Cross-Resistance Patterns
The relationship between the RI values of this compound and the comparator drugs can reveal cross-resistance.
Caption: Hypothesized cross-resistance relationships.
A high RI for this compound in strains with pfcrt mutations (Dd2, K1, 7G8, W2) would strongly suggest cross-resistance with chloroquine. A correlation between the RI of the test compound and that of mefloquine in strains with pfmdr1 mutations (Dd2, W2) would indicate a potential role for this transporter in its mechanism of action or resistance. Conversely, a low RI across all resistant strains would be a highly desirable outcome, suggesting that this novel compound can overcome common resistance mechanisms.
Conclusion
This guide provides a robust framework for the preclinical evaluation of this compound's cross-resistance profile. By systematically assessing its in vitro activity against a panel of drug-resistant P. falciparum strains, researchers can gain critical insights into its potential efficacy and its place in the arsenal of antimalarial drugs. The data generated from these studies will be instrumental in guiding further development and understanding the long-term viability of this promising compound in the face of evolving drug resistance.
References
- Prevalence of Molecular Markers of Resistance to Antimalarial Drugs Three Years After Perennial Malaria Chemoprevention in Sierra Leone. PubMed Central.
- World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria. PubMed Central.
- Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. PubMed.
- Assessing the Roles of Molecular Markers of Antimalarial Drug Resistance and the Host Pharmacogenetics in Drug-Resistant Malaria. PubMed Central.
- Determination of Fifty Percent Inhibitory Concentrations (IC 50 ) of Antimalarial Drugs against Plasmodium Falciparum Parasites in a Serum-Free Medium. American Journal of Tropical Medicine and Hygiene.
- Identification and deconvolution of cross-resistance signals from antimalarial compounds using multidrug-resistant Plasmodium falciparum strains. PubMed.
- Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology.
- Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains. BenchChem.
- A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China. Frontiers in Cellular and Infection Microbiology.
- IC50 values for anti-malarial drugs against Plasmodium isolates, using the schizont maturation assay.
- In vitro resistance selection assessment.
- Drug susceptibility testing methods of antimalarial agents. PubMed Central.
- IC50 determination of artemisinin and transformed fractions.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WorldWide Antimalarial Resistance Network.
- Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network. PubMed Central.
- Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network. American Journal of Tropical Medicine and Hygiene.
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Drug Resistance: Literature Review and Activities and Findings of the ICEMR Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China [frontiersin.org]
- 5. ajtmh.org [ajtmh.org]
- 6. World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Roles of Molecular Markers of Antimalarial Drug Resistance and the Host Pharmacogenetics in Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and deconvolution of cross-resistance signals from antimalarial compounds using multidrug-resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold has been a cornerstone of antimalarial therapy for decades, with chloroquine serving as a prominent and historically effective agent. However, the rise of drug resistance has necessitated a deeper understanding of the nuanced mechanisms of action within this drug class and has spurred the development of new derivatives. This guide provides an in-depth, objective comparison of the mechanisms of action of different 4-aminoquinolines, supported by experimental data, to aid researchers in the ongoing quest for more effective therapeutics.
The Core Mechanism: A Shared Antiparasitic Strategy
The primary and most well-established mechanism of action for 4-aminoquinolines against Plasmodium parasites, the causative agents of malaria, is the disruption of heme detoxification within the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[2]
4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole, a phenomenon known as lysosomotropism.[3] Once protonated, they are trapped within this organelle. Here, they interfere with hemozoin formation, leading to the buildup of toxic free heme, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.[4][5]
Caption: Core mechanism of 4-aminoquinolines in Plasmodium.
A Comparative Look at Key 4-Aminoquinolines
While sharing a core mechanism, prominent 4-aminoquinolines like chloroquine, hydroxychloroquine, and amodiaquine exhibit important differences in their potency, resistance profiles, and additional biological activities.
Chloroquine (CQ)
As the archetypal 4-aminoquinoline, chloroquine's primary antimalarial activity is attributed to its potent inhibition of hemozoin formation.[6] Its effectiveness, however, has been severely compromised by the widespread emergence of resistant P. falciparum strains.[7] Resistance is often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces drug accumulation in the digestive vacuole.[2]
Hydroxychloroquine (HCQ)
A hydroxylated analog of chloroquine, hydroxychloroquine shares the same fundamental antimalarial mechanism. However, it is generally considered to have a better safety profile, with a lower incidence of retinopathy during long-term use.[8] Beyond its antimalarial properties, hydroxychloroquine is widely used as an immunomodulatory agent in autoimmune diseases like lupus and rheumatoid arthritis.[3] This is attributed to its ability to interfere with lysosomal function in immune cells, leading to a cascade of downstream effects.[3][8]
Amodiaquine (AQ)
Amodiaquine is another crucial 4-aminoquinoline that has demonstrated greater activity against some chloroquine-resistant strains of P. falciparum.[9] While its primary mechanism is also the inhibition of hemozoin formation, some studies suggest it may possess additional modes of action.[4][5]
Beyond Hemozoin Inhibition: Exploring Diverse Mechanisms
The therapeutic utility and differential activities of 4-aminoquinolines can be further understood by examining their impact on other cellular processes, particularly their immunomodulatory effects.
Immunomodulation through Lysosomal and Toll-Like Receptor Interference
Both chloroquine and hydroxychloroquine are known to be lysosomotropic, accumulating in the acidic lysosomes of various cell types, including immune cells.[3] This leads to an increase in lysosomal pH, which can have several consequences:
-
Inhibition of Autophagy: By raising the lysosomal pH, these drugs can impair the fusion of autophagosomes with lysosomes, thereby inhibiting the final stages of autophagy.[3] This process is crucial for cellular homeostasis and can impact immune responses.
-
Interference with Antigen Presentation: The increased lysosomal pH can also disrupt the activity of lysosomal enzymes involved in processing and presenting antigens to T-cells, thereby dampening the adaptive immune response.[3]
-
Modulation of Toll-Like Receptor (TLR) Signaling: Chloroquine and hydroxychloroquine have been shown to inhibit the signaling of endosomal Toll-like receptors, particularly TLR7 and TLR9.[10] These receptors are involved in recognizing nucleic acids from pathogens and can trigger inflammatory responses. By interfering with TLR signaling, these drugs can reduce the production of pro-inflammatory cytokines.[10]
Amodiaquine has also been shown to possess anti-inflammatory properties. Studies have indicated that both chloroquine and amodiaquine can suppress T-cell proliferation and Th1 cell differentiation, with amodiaquine exhibiting a more potent effect in some experimental settings.[11][12]
Caption: Immunomodulatory mechanisms of 4-aminoquinolines.
Amodiaquine and Nucleic Acid Synthesis: An Area for Further Investigation
Some reports suggest that amodiaquine may also interfere with the parasite's DNA and RNA synthesis.[13] This proposed mechanism involves the intercalation of the drug into the parasite's nucleic acids, thereby hindering replication and transcription. However, the direct experimental evidence for this as a primary antimalarial mechanism is less robust compared to the well-established role of hemozoin inhibition. Further research is needed to fully elucidate the contribution of this potential mechanism to amodiaquine's overall activity. Studies on amodiaquine's ability to inhibit the replication of RNA viruses like Dengue virus suggest a potential interaction with nucleic acid processes, though the direct relevance to Plasmodium is yet to be definitively established.[14][15][16]
Structure-Activity Relationships: The Chemical Basis for Mechanistic Differences
The variations in potency and mechanism among 4-aminoquinolines are rooted in their chemical structures. Key structural features that influence their activity include:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[1][17] Electron-withdrawing groups at this position are thought to enhance the drug's ability to interact with heme and inhibit hemozoin formation.[1][18]
-
The Side Chain: The nature of the aliphatic side chain at the 4-position significantly impacts the drug's physicochemical properties, such as its basicity and lipophilicity.[17][19] These properties, in turn, influence the drug's accumulation in the digestive vacuole and its interaction with its target. For instance, modifications to the side chain have been a key strategy in developing 4-aminoquinolines that are active against chloroquine-resistant parasites.[20][21]
Quantitative Comparison of Hemozoin Inhibition
The ability to inhibit hemozoin formation is a critical determinant of the antimalarial efficacy of 4-aminoquinolines. The 50% inhibitory concentration (IC50) in a β-hematin (synthetic hemozoin) inhibition assay is a key metric for comparing the potency of different compounds.
| Compound | IC50 (µM) for β-Hematin Inhibition (Representative Values) | Reference |
| Chloroquine | 30.61 ± 4.01 nM (in P. falciparum 3D7) | [22] |
| Amodiaquine | Generally more potent than chloroquine in many assays | [5] |
| Novel Analogs | Can exhibit significantly lower IC50 values than chloroquine | [23] |
Note: IC50 values can vary depending on the specific assay conditions and the parasite strain used.
Experimental Protocols
Protocol 1: In Vitro β-Hematin (Hemozoin) Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin from hemin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (pH 4.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare serial dilutions of the test 4-aminoquinoline compounds in DMSO.
-
In a 96-well plate, add 50 µL of the hemin chloride solution to each well.
-
Add 50 µL of the test compound dilutions to the respective wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO alone).
-
Initiate the polymerization by adding 100 µL of sodium acetate buffer (pH 4.4) to each well.
-
Incubate the plate at 37°C for 48 hours.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the resulting pellet with DMSO to remove any unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]
Protocol 2: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol allows for the ratiometric measurement of lysosomal pH in live cells.
Materials:
-
LysoSensor™ Yellow/Blue DND-160 dye
-
Live cells cultured on coverslips or in imaging dishes
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets for dual-excitation and single-emission imaging
-
pH calibration buffers
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 in the appropriate cell culture medium.
-
Incubate the cells with the dye-containing medium for a specified time (e.g., 30 minutes) at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
-
Treat the cells with the desired concentrations of the 4-aminoquinoline compounds for the desired duration.
-
Acquire fluorescence images of the cells using two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm).
-
To obtain quantitative pH values, generate a calibration curve by treating dye-loaded cells with a series of pH calibration buffers containing ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for both the experimental and calibration samples.
-
Determine the lysosomal pH of the drug-treated cells by interpolating their fluorescence ratios onto the calibration curve.[24][25][26][27]
Novel 4-Aminoquinoline Derivatives and Future Directions
Research into 4-aminoquinolines is not limited to their antimalarial and immunomodulatory effects. Novel derivatives are being explored for a range of therapeutic applications, including:
-
Anticancer Agents: Some 4-aminoquinoline derivatives have shown promise as anticancer agents by targeting pathways such as the HIF-1α signaling pathway.[28][29]
-
Antiviral Agents: The ability of some 4-aminoquinolines to inhibit viral replication, as seen with amodiaquine and Dengue virus, opens up avenues for their investigation as broad-spectrum antiviral drugs.[14][15][16]
The continued exploration of the structure-activity relationships of 4-aminoquinolines will be crucial for designing next-generation drugs with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. A deeper understanding of their diverse mechanisms of action will undoubtedly pave the way for their application in a wider range of diseases.
References
Sources
- 1. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]
- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of chloroquine and hydroxychloroquine on lysosomal function in cultured retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amodiaquine less effective than chloroquine in the treatment of falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pioneerpublisher.com [pioneerpublisher.com]
- 14. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Lysosomal pH Using LysoSensor Yellow/Blue DND-160 [protocols.io]
- 25. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of Lysosomal pH Using LysoSensor Yellow/Blue DND-160 [protocols.io]
- 28. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 29. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis and Handling of 4-Amino-5,8-dichloro-2-methylquinoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 4-Amino-5,8-dichloro-2-methylquinoline, a substituted quinoline, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Substituted quinolines, as a class, can exhibit a range of toxicological properties. While specific data for this compound is limited, the known hazards of structurally related compounds, such as quinoline and other chlorinated aromatic amines, provide a strong basis for a cautious approach. The primary risks associated with this compound are presumed to be:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[2]
-
Skin Irritation: Can cause skin irritation upon direct contact.[1][2]
-
Suspected Mutagenicity and Carcinogenicity: Quinoline itself is suspected of causing genetic defects and may cause cancer.[1][2] Due to the structural similarities, this compound should be handled as a potential mutagen and carcinogen.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
The Last Line of Defense: A Multi-Layered PPE Strategy
The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls are the primary means of exposure reduction. However, robust PPE is the essential final barrier between the researcher and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mil) | Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and aerosols, which can cause serious eye damage.[2][3] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Protocol: Step-by-Step Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Pre-Experiment Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.
-
PPE Donning Sequence:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat and chemically resistant apron.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles and face shield.
-
If required, perform a fit check for your respirator.
-
Handling the Compound
-
Weighing: Weigh the solid compound in the chemical fume hood. Use a disposable weighing paper or boat to minimize contamination of the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
-
Reactions: Conduct all reactions within the chemical fume hood. Ensure that the sash is kept at the lowest possible height while still allowing for comfortable manipulation.
Post-Experiment Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
-
PPE Doffing Sequence:
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles, cleaning them according to manufacturer's instructions.
-
Remove the apron and lab coat, turning them inward to prevent contaminating other surfaces.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Visualizing the Workflow for Safe Handling
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
